CBP-1018
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C132H192N30O38S |
|---|---|
Molecular Weight |
2839.2 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-amino-6-[[(4S)-4-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-1-oxohexan-2-yl]amino]-3-[1-[6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C132H192N30O38S/c1-15-73(8)108(94(198-13)63-99(166)161-59-29-36-93(161)110(199-14)74(9)113(176)143-75(10)109(174)79-30-18-16-19-31-79)159(11)124(187)105(71(4)5)156-122(185)107(72(6)7)160(12)132(197)200-68-78-42-46-82(47-43-78)145-115(178)86(35-28-57-138-129(136)194)149-120(183)104(70(2)3)155-97(164)37-20-17-27-58-162-100(167)64-95(123(162)186)201-69-92(119(182)147-84(111(134)175)32-22-25-55-137-96(163)52-50-88(126(190)191)150-114(177)80-44-48-81(49-45-80)140-66-83-67-141-112-106(144-83)121(184)158-128(135)157-112)152-116(179)85(33-21-24-54-133)148-118(181)91(62-103(172)173)151-117(180)90(61-102(170)171)146-98(165)60-76-38-40-77(41-39-76)65-142-130(195)139-56-26-23-34-87(125(188)189)153-131(196)154-89(127(192)193)51-53-101(168)169/h16,18-19,30-31,38-49,67,70-75,84-95,104-105,107-110,140,174H,15,17,20-29,32-37,50-66,68-69,133H2,1-14H3,(H2,134,175)(H,137,163)(H,143,176)(H,145,178)(H,146,165)(H,147,182)(H,148,181)(H,149,183)(H,150,177)(H,151,180)(H,152,179)(H,155,164)(H,156,185)(H,168,169)(H,170,171)(H,172,173)(H,188,189)(H,190,191)(H,192,193)(H3,136,138,194)(H2,139,142,195)(H2,153,154,196)(H3,135,141,157,158,184)/t73-,74+,75+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95?,104-,105-,107-,108-,109+,110+/m0/s1 |
InChI Key |
AIUTZMZRGHJDBD-KMSGGSMTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of CBP-1018 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is an investigational first-in-class bi-ligand-drug conjugate (Bi-XDC) currently under evaluation for the treatment of advanced solid tumors.[1] Developed by Coherent Biopharma, this compound utilizes the proprietary Bi-XDC technology platform to achieve targeted delivery of a potent cytotoxic payload to cancer cells.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, consolidating available preclinical and clinical data, and detailing its molecular components and therapeutic rationale.
Core Components and Molecular Design
This compound is a meticulously engineered molecule comprising three key components: a bi-ligand targeting system, a cleavable linker, and a cytotoxic payload.[3]
-
Bi-Ligand Targeting System: this compound simultaneously targets two distinct cell surface receptors that are overexpressed in various solid tumors:
-
Cytotoxic Payload: Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent that inhibits tubulin polymerization.[4]
-
Linker: An enzyme-cleavable trifunctional linker designed to be stable in circulation and release the MMAE payload within the target cell.[3][5]
The Bi-XDC platform aims to enhance therapeutic efficacy and safety compared to traditional antibody-drug conjugates (ADCs) through features like smaller molecular size for better tissue penetration and potentially lower immunogenicity.[3]
Mechanism of Action: A Multi-Step Process
The therapeutic effect of this compound is achieved through a sequential process that ensures targeted drug delivery and activation.
1. Dual-Receptor Targeting and Enhanced Binding:
This compound circulates systemically and, upon reaching the tumor microenvironment, its dual ligands recognize and bind to PSMA and FRα on the surface of cancer cells.[1] This dual-targeting strategy is hypothesized to increase the avidity and specificity of binding compared to a mono-ligand approach, potentially leading to more efficient cellular internalization.[6]
2. Internalization and Intracellular Trafficking:
Following binding, the this compound-receptor complex is internalized by the cancer cell, likely through endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.[7]
3. Payload Release:
Within the lysosome, the enzyme-cleavable linker is proteolytically cleaved by intracellular enzymes, such as cathepsins, which are often upregulated in tumor cells.[5] This cleavage releases the active cytotoxic payload, MMAE, into the cytoplasm of the cancer cell.[7]
4. Tubulin Inhibition and Cell Cycle Arrest:
Free MMAE disrupts the cellular microtubule network by binding to tubulin monomers and inhibiting their polymerization into microtubules.[8] This disruption of microtubule dynamics leads to the failure of mitotic spindle assembly, resulting in cell cycle arrest in the G2/M phase.[7]
5. Induction of Apoptosis:
Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Proposed mechanism of action of this compound from dual-receptor binding to apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Cancer Model | Study Type | Outcome | Result | Citation |
| Lung, Ovarian, Prostate, Breast, Pancreatic Cancer | PDX/CDX Models | Tumor Growth Inhibition (TGI) | Up to 96% | [9] |
Table 2: Phase I Clinical Trial (NCT04928612) - Efficacy in mCRPC Patients (as of Dec 2023)
| Parameter | Value | Citation |
| Objective Response Rate (ORR) (at ≥0.14 mg/kg) | 42.9% (3 PR in 7 evaluable patients) | [9] |
| Disease Control Rate (DCR) (at ≥0.14 mg/kg) | 100% (in 7 evaluable patients) | [9] |
| Overall Radiographic Progression-Free Survival (rPFS) | 9.2 months (95% CI, 5.0-NA) in 28 evaluable patients | [9] |
| PSA Decrease >50% (0.10 mg/kg dose group) | Observed in one patient | [8] |
| PSA Decrease >90% (0.10 mg/kg dose group) | Observed in one patient | [8] |
| Target Lesion Reduction (0.14 mg/kg dose group) | 41% in one patient with PR | [8] |
Table 3: Phase I Clinical Trial (NCT04928612) - Safety and Pharmacokinetics
| Parameter | Value | Citation |
| Dose Levels | 0.03, 0.06, 0.08, 0.10, 0.12, 0.14, 0.16 mg/kg Q2W | [9] |
| Dose-Limiting Toxicities (DLTs) | None observed | [9] |
| Maximum Tolerated Dose (MTD) | Not reached | [9] |
| Most Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Neutrophil decrease (29.5%), WBC decrease (19.7%), Lymphocyte decrease (11.5%) | [9] |
| This compound Half-life (t1/2z) | 0.54 - 1.15 hours | [1] |
| Free MMAE Half-life (t1/2z) | 38.27 - 57.27 hours | [1] |
| Drug Accumulation | Not observed for this compound or free MMAE | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies are not publicly available. The following outlines the methodology for the Phase I clinical trial based on public records.
Phase I Clinical Trial (NCT04928612) Protocol Overview
-
Study Design: An open-label, non-randomized, multi-center, Phase I study with two parts: dose escalation (Part A) and dose expansion (Part B).[4][10]
-
Patient Population: Patients with advanced solid tumors who have relapsed after previous standard therapies.[4]
-
Objectives:
-
Primary: To assess the safety, tolerability, dose-limiting toxicities (DLTs), and maximum tolerated dose (MTD) of this compound.[4]
-
Secondary: To evaluate preliminary efficacy (Objective Response Rate, Duration of Response, Progression-Free Survival), pharmacokinetics, immunogenicity, and biomarkers.[4]
-
-
Dose Escalation (Part A):
-
Dose Expansion (Part B):
-
Enrollment of specific patient cohorts: metastatic castration-resistant prostate cancer (mCRPC), advanced renal cell cancer, advanced lung squamous cell cancer, and other advanced solid tumors.[4]
-
-
Efficacy Assessment: Tumor response was evaluated every 8 weeks according to RECIST 1.1 and, for prostate cancer, PCWG3 and PSA assessment.[4]
Experimental Workflow for the Phase I Clinical Trial
Caption: High-level workflow of the this compound Phase I clinical trial (NCT04928612).
Conclusion
This compound represents a novel approach to cancer therapy by employing a dual-ligand targeting strategy to deliver the potent cytotoxic agent MMAE to solid tumors expressing PSMA and FRα. The core mechanism of action involves enhanced tumor cell recognition, internalization, and intracellular release of MMAE, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Early clinical data suggests a manageable safety profile and promising preliminary antitumor activity, particularly in metastatic castration-resistant prostate cancer. Further investigation in larger clinical trials is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. coherentbio.com [coherentbio.com]
- 2. 【AACR 2024】Coherent Biopharma Announced Latest Pipeline CBP-8008 Preclinical Research Progress – CBP [coherentbio.com]
- 3. Clinical Trials – CBP [coherentbio.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. LC-MS/MS method for dual-ligand peptide-drug this compound and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Science & Innovation – CBP [coherentbio.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Advent of Dual-Targeting: A Technical Deep Dive into CBP-1018, a First-in-Class FRα/PSMA Bi-Ligand Drug Conjugate
For Immediate Release to the Scientific Community
This technical guide provides an in-depth overview of CBP-1018, a pioneering bi-ligand drug conjugate (Bi-XDC) developed by Coherent Biopharma. Engineered to simultaneously engage Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA), this compound represents a novel strategy in precision oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available preclinical and clinical data, the underlying mechanism of action, and detailed experimental methodologies.
Core Concept: The Bi-XDC Platform and Rationale for Dual Targeting
This compound is built upon Coherent Biopharma's proprietary Bi-XDC technology platform.[1][2][3] This platform distinguishes itself from conventional antibody-drug conjugates (ADCs) by utilizing smaller, bi-specific ligands for targeted delivery of a cytotoxic payload.[2] The core components of this compound are:
-
A Bi-specific Ligand: Designed to bind with high affinity to both FRα and PSMA.
-
A Cytotoxic Payload: Monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor.[2][4][5]
-
An Enzyme-Cleavable Linker: A trifunctional linker system designed for stability in circulation and efficient payload release within the tumor microenvironment.[2]
The rationale for dual-targeting FRα and PSMA is compelling. Both are cell surface proteins overexpressed in a variety of solid tumors, including prostate, lung, ovarian, and breast cancers, with limited expression in normal tissues.[4][5] Targeting two distinct antigens simultaneously is hypothesized to:
-
Enhance Tumor Specificity and Selectivity: Increasing the avidity of the drug for cancer cells that co-express both receptors, thereby potentially reducing off-target toxicity.
-
Overcome Antigen Heterogeneity: Addressing the variability of single-antigen expression within a tumor, a common mechanism of treatment resistance.
-
Strengthen Binding Affinity: The Bi-XDC design promotes a "2D binding event" on the cell surface, which is theorized to increase binding affinity and overcome competition from endogenous ligands more effectively than mono-ligand conjugates.
Mechanism of Action
The proposed mechanism of action for this compound follows a multi-step process designed for targeted cell killing.
dot
Caption: Proposed mechanism of action for this compound.
-
Targeting and Binding: this compound circulates systemically and preferentially binds to tumor cells co-expressing FRα and PSMA on the cell surface.
-
Internalization: Upon binding, the this compound-receptor complex is internalized by the cell via endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle traffics to and fuses with a lysosome.
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, releasing the active MMAE payload into the cytoplasm.
-
Tubulin Inhibition: Free MMAE binds to tubulin dimers, inhibiting their polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest, ultimately inducing programmed cell death (apoptosis).
Preclinical Data Summary
This compound has demonstrated significant anti-tumor activity across a range of preclinical models. While specific quantitative data such as IC50 values and binding affinities have not been detailed in publicly available literature, high-level efficacy has been reported.
| Study Type | Models | Key Findings | Reference |
| In Vitro Binding | Cell-based assays | Bi-XDC demonstrated stronger binding than the sum of two mono-ligand conjugates and retained ~80% of its binding in the presence of competing endogenous ligands, whereas mono-ligand binding was reduced by >90%. | [6] |
| In Vivo Efficacy | Patient-Derived Xenograft (PDX) & Cell-Derived Xenograft (CDX) Models (Lung, Ovarian, Prostate, Breast, Pancreatic Cancer) | Showed good anti-tumor activity, achieving up to 96% Tumor Growth Inhibition (TGI). | [4] |
| Nonclinical Toxicology | Rat & Monkey | Single-dose Maximum Tolerated Dose (MTD) was 4 mg/kg (rat) and 3 mg/kg (monkey). Repeat-dose MTD was 2 mg/kg (rat) and 3 mg/kg (monkey). Main toxicities were consistent with the MMAE payload. No significant cardiovascular, nervous, or respiratory system toxicity was observed. | [4] |
| Nonclinical Pharmacokinetics | Animal Models | This compound is rapidly distributed and cleared from plasma. The released MMAE payload is enriched and sustained in tumor tissue. | [4] |
Clinical Data Summary: Phase I Trial (NCT04928612)
This compound is being evaluated in an open-label, multi-center Phase 1 dose-escalation and expansion study in patients with advanced solid tumors, with a focus on metastatic castration-resistant prostate cancer (mCRPC).[5]
Study Design
dot
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound Approved by NMPA for Clinical Trials – CBP [coherentbio.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A Study of this compound in Patients With Advanced Solid Tumors [clin.larvol.com]
- 6. Synergistic co-targeting of prostate-specific membrane antigen and androgen receptor in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Monomethyl Auristatin E (MMAE) Payload of CBP-1018
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-1018 is an innovative bi-ligand drug conjugate (Bi-XDC) that represents a promising approach in targeted cancer therapy. This document provides a comprehensive technical overview of the core component of its cytotoxic activity: the monomethyl auristatin E (MMAE) payload. This compound is engineered to selectively target cancer cells co-expressing Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA), thereby delivering the highly potent MMAE payload directly to the tumor microenvironment. This targeted delivery strategy aims to enhance therapeutic efficacy while minimizing systemic toxicity. This guide will delve into the composition of this compound, the mechanism of action of MMAE, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a first-in-class bi-ligand drug conjugate developed by Coherent Biopharma that is currently in clinical development for the treatment of advanced solid tumors.[1] It is designed to concurrently engage two distinct tumor-associated antigens, FRα and PSMA, which are overexpressed in a variety of solid tumors, including prostate, lung, and renal cancers.[1][2] This dual-targeting strategy is intended to increase tumor cell selectivity and uptake of the conjugate. The core components of this compound include:
-
Bi-Ligand System: Two distinct small molecule ligands that bind with high affinity to FRα and PSMA.
-
Cleavable Linker: An enzyme-cleavable trifunctional linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PABC), designed to be stable in systemic circulation and release the payload upon internalization into the target cell.
-
Cytotoxic Payload: The highly potent antimitotic agent, monomethyl auristatin E (MMAE).
The MMAE Payload: A Potent Tubulin Inhibitor
Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10. It is a highly potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.
Mechanism of Action
The cytotoxic activity of MMAE is initiated upon its release from this compound within the target cancer cell. The MC-Val-Cit-PABC linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Once liberated, free MMAE disrupts microtubule dynamics by binding to the vinca (B1221190) alkaloid-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Preclinical and Clinical Data
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models.
In Vitro Cytotoxicity: While specific IC50 values for this compound are not publicly available, the cytotoxic effects of MMAE are well-documented in the low nanomolar to picomolar range against various cancer cell lines. It is anticipated that this compound would exhibit potent cytotoxicity in cancer cell lines co-expressing FRα and PSMA.
In Vivo Xenograft Models: this compound has shown significant tumor growth inhibition (TGI) in patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of various solid tumors.[3] In preclinical models of prostate cancer, renal cell carcinoma, lung adenocarcinoma, and squamous cell carcinoma, this compound demonstrated good anti-tumor effects.[2] Notably, in some preclinical models, TGI of up to 96% has been reported.[3]
| Preclinical Data Summary | |
| In Vivo Models | PDX and CDX models of prostate, lung, ovarian, breast, and pancreatic cancer[3] |
| Tumor Growth Inhibition (TGI) | Up to 96%[3] |
| Maximum Tolerated Dose (MTD) - Single Dose | Rat: 4 mg/kg |
| Monkey: 3 mg/kg |
Clinical Trial Data
A Phase I clinical trial of this compound has been completed, evaluating its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors (NCT04928612).[2]
Safety and Tolerability: The dose-escalation part of the trial has been completed for doses ranging from 0.03 mg/kg to 0.14 mg/kg.[2] Treatment-related adverse events were reported to be manageable, and no dose-limiting toxicities (DLTs) were observed in the dose groups evaluated.[2]
Preliminary Efficacy: In the Phase Ia dose-escalation trial, promising signs of anti-tumor activity were observed. For instance, in patients with metastatic castration-resistant prostate cancer (mCRPC), significant decreases in prostate-specific antigen (PSA) levels were noted. In the 0.10 mg/kg dose group, one patient's PSA level decreased by over 50%, while another's decreased by more than 90%.[2] In the 0.14 mg/kg dose group, a partial response (PR) was achieved in one prostate cancer patient, with a 41% reduction in target lesions.[2]
| Phase I Clinical Trial Highlights (mCRPC patients) | |
| Dose Escalation | 0.03 mg/kg to 0.14 mg/kg[2] |
| Safety | Manageable adverse events, no DLTs observed[2] |
| Efficacy (0.10 mg/kg) | >50% and >90% PSA decrease in two patients[2] |
| Efficacy (0.14 mg/kg) | Partial Response (41% target lesion reduction) in one patient[2] |
Experimental Protocols
The following are representative protocols for key experiments used in the characterization and evaluation of this compound and its MMAE payload.
Synthesis of a Representative Bi-Ligand-MMAE Conjugate
While the exact synthesis protocol for this compound is proprietary, a general methodology for the synthesis of a bi-ligand drug conjugate with a cleavable linker and MMAE can be outlined. This process involves the synthesis of the linker-payload intermediate followed by its conjugation to the bi-ligand targeting moiety.
Protocol for Linker-Payload Synthesis (MC-Val-Cit-PABC-MMAE): This synthesis involves the sequential coupling of the components: maleimidocaproic acid (MC), valine (Val), citrulline (Cit), p-aminobenzyl alcohol (PAB), and MMAE. Standard peptide coupling reagents (e.g., HATU, HOBt) and protecting group strategies are employed.
Protocol for Conjugation: The bi-ligand targeting moiety, containing a suitable functional group (e.g., a thiol or amine), is reacted with the activated linker-payload intermediate. The reaction conditions (solvent, temperature, stoichiometry) are optimized to ensure efficient conjugation and to control the drug-to-ligand ratio.
Purification and Characterization: The final conjugate, this compound, is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the product are confirmed by mass spectrometry and HPLC analysis.
In Vitro Tubulin Polymerization Assay
This assay is used to confirm the inhibitory activity of the released MMAE payload on tubulin polymerization.
Materials:
-
Purified tubulin protein (>97% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Fluorescence plate reader
-
Test compound (MMAE or this compound with a cleavage-inducing enzyme) and controls (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor)
Procedure:
-
Prepare a tubulin solution in polymerization buffer containing GTP and glycerol.
-
Add the test compound or controls to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells and incubating at 37°C.
-
Monitor the increase in fluorescence (or absorbance at 340 nm) over time using a plate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Cell Viability/Cytotoxicity Assay
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
FRα/PSMA-positive cancer cell line (e.g., certain prostate or lung cancer cell lines)
-
FRα/PSMA-negative cancer cell line (as a control)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
LC-MS/MS Analysis of this compound and MMAE in Plasma
This method is crucial for pharmacokinetic studies to determine the concentration of the intact drug and the released payload in biological matrices.
Sample Preparation:
-
Collect plasma samples in tubes containing an anticoagulant and a protease inhibitor to prevent linker degradation.
-
For this compound analysis, perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
For MMAE analysis, perform liquid-liquid extraction to separate it from the intact conjugate.
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both this compound and MMAE.
Data Analysis: Quantify the concentrations of this compound and MMAE in the plasma samples by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
Conclusion
This compound, with its dual-targeting strategy and potent MMAE payload, represents a significant advancement in the field of targeted cancer therapy. The MC-Val-Cit-PABC linker ensures stable systemic circulation and efficient intracellular release of MMAE, which then exerts its cytotoxic effect by inhibiting tubulin polymerization. Preclinical and early clinical data suggest that this compound has a manageable safety profile and promising anti-tumor activity in solid tumors expressing FRα and PSMA. Further clinical development will be crucial to fully elucidate the therapeutic potential of this innovative bi-ligand drug conjugate. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and similar targeted therapies.
References
CBP-1018: A Technical Overview of a Novel Bi-Ligand Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is a first-in-class, peptide-drug conjugate (PDC) developed by Coherent Biopharma, representing a significant advancement in targeted cancer therapy. This bi-ligand drug conjugate is engineered to selectively target tumor cells overexpressing both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα). By leveraging a dual-targeting strategy, this compound aims to enhance tumor cell specificity and internalization, thereby delivering a potent cytotoxic payload, Monomethyl auristatin E (MMAE), directly to cancerous tissues while minimizing off-target toxicity. This technical guide provides an in-depth analysis of the structure, chemical properties, mechanism of action, and available preclinical and clinical data for this compound.
Chemical Structure and Properties
This compound is a complex molecule comprising three key components: a dual-targeting ligand system, a cleavable linker, and the cytotoxic agent MMAE.
Structure:
-
Dual-Targeting Ligand: A peptide-based construct designed to bind with high affinity to both PSMA and FRα receptors on the surface of tumor cells.
-
Payload: Monomethyl auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization.
-
Linker: A maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PABC) linker. This linker is designed to be stable in systemic circulation but is cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, to release the active MMAE payload inside the target cell.[1]
Chemical and Physical Properties:
While specific quantitative data for some physicochemical properties of this compound are not publicly available, preclinical and developmental reports provide some key characteristics.
| Property | Value / Description |
| Molecular Formula | C₃₉H₆₇N₅O₇ (for the MMAE payload) |
| CAS Number | 2923068-30-6 |
| Solubility | Described as having "higher water solubility," which is advantageous for formulation and administration.[2] |
| Plasma Stability | Exhibits "greater stability in human plasma," suggesting a reduced premature release of the cytotoxic payload.[2] |
Mechanism of Action and Signaling Pathways
The therapeutic strategy of this compound is centered on the targeted delivery of a cytotoxic agent to cancer cells expressing both PSMA and FRα.
-
Target Binding and Internalization: this compound circulates in the bloodstream and preferentially binds to tumor cells that co-express PSMA and FRα. This dual-ligand approach is intended to increase the avidity and specificity of binding compared to single-target agents. Upon binding, the this compound-receptor complex is internalized by the tumor cell through endocytosis.
-
Payload Release: Once inside the cell, the endosome containing the drug conjugate fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the Val-Cit linker of this compound.[1] This cleavage releases the active MMAE payload into the cytoplasm.
-
Cytotoxicity: Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3]
The following diagram illustrates the proposed mechanism of action for this compound:
Preclinical and Clinical Data
Preclinical Studies
Preclinical investigations have demonstrated the potential of this compound in various cancer models.
Maximum Tolerated Dose (MTD):
| Species | Single-Dose MTD | Repeat-Dose MTD |
| SD Rat | 4 mg/kg | 2 mg/kg |
| Monkey | 3 mg/kg | 3 mg/kg |
| Data from nonclinical toxicology studies.[4] |
In vivo studies using patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of lung, ovarian, prostate, breast, and pancreatic cancers have shown significant anti-tumor activity, with up to 96% tumor growth inhibition (TGI).[4]
Clinical Trials
A Phase I, open-label, multicenter study (NCT04928612) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[5][6]
Study Design:
-
Part A (Dose Escalation): To determine the MTD and recommended Phase 2 dose (RP2D). This compound was administered intravenously every two weeks in a 4-week cycle. The dosing started with an accelerated titration at lower doses (0.03 mg/kg and 0.06 mg/kg) followed by an i3+3 design for higher doses (≥ 0.08 mg/kg).[4][5]
-
Part B (Dose Expansion): To further evaluate efficacy and safety in specific tumor cohorts.
Pharmacokinetics:
Pharmacokinetic analyses from the Phase I trial revealed the following:[7]
| Parameter | This compound | Free MMAE |
| t½z | 0.54 - 1.15 hours | 38.27 - 57.27 hours |
| t½z: Terminal half-life |
The data indicates that this compound is rapidly cleared from the plasma, while the released MMAE payload has a much longer half-life. No accumulation of either this compound or MMAE was observed after multiple doses.[7]
The following diagram outlines the workflow of the Phase I clinical trial:
Experimental Protocols
LC-MS/MS Method for Quantification in Human Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of this compound and its metabolite MMAE in human plasma.[8]
Sample Preparation:
-
Stabilization: To prevent the degradation of the cleavable linker, a protease inhibitor (cOmplete™ solution) was added to pre-cooled vacuum tubes and the separated plasma samples.[8]
-
This compound Extraction: Protein precipitation with a mixture of water and acetonitrile (B52724) (1:9, v/v).[8]
-
MMAE Extraction: Liquid-liquid extraction with ethyl acetate (B1210297) under alkaline conditions to eliminate interference from this compound.[8]
Instrumentation and Conditions:
-
Chromatography: Details of the specific column, mobile phases, and gradient are proprietary but would involve reverse-phase chromatography.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification.
The following diagram illustrates the sample preparation workflow for the LC-MS/MS analysis:
Conclusion
This compound is a promising bi-ligand drug conjugate with a novel dual-targeting mechanism designed to improve the therapeutic index of the potent cytotoxic agent MMAE. Its chemical design, featuring a stable linker and dual-receptor specificity, aims to enhance tumor-selective drug delivery. Preclinical data have demonstrated significant anti-tumor efficacy across a range of cancer models, and early clinical data from the Phase I trial suggest a manageable safety profile and rapid clearance of the conjugate with sustained exposure to the active payload. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in patients with advanced solid tumors.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. coherentbio.com [coherentbio.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. coherentbio.com [coherentbio.com]
- 8. LC-MS/MS method for dual-ligand peptide-drug this compound and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of CBP-1018: A Technical Overview for Cancer Research Professionals
An In-Depth Technical Guide on the Preclinical In Vitro Evaluation of CBP-1018, a Novel Bi-Ligand Drug Conjugate, in Cancer Cell Lines.
Introduction
This compound, developed by Coherent Biopharma, is a promising bi-specific ligand-drug conjugate (Bi-XDC) currently under clinical investigation for the treatment of advanced solid tumors.[1][2][3] This novel therapeutic agent is engineered to co-target two distinct cell surface receptors, Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA), which are overexpressed in a variety of malignancies, including prostate, lung, and renal cancers.[2][4] The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent microtubule inhibitor designed to be released intracellularly, leading to cell cycle arrest and apoptosis.[4] This document provides a comprehensive overview of the in vitro studies of this compound, detailing its mechanism of action, experimental methodologies, and preclinical findings in cancer cell lines.
Mechanism of Action
This compound's innovative design allows for a multi-faceted approach to targeting cancer cells. The bi-ligand system facilitates high-affinity binding to both FRα and PSMA on the tumor cell surface. This dual-targeting strategy is intended to enhance tumor specificity and uptake of the drug. Upon internalization, the linker is cleaved, releasing the MMAE payload into the cytoplasm. MMAE then exerts its anti-tumor effect by inhibiting tubulin polymerization, a critical process for microtubule formation. Disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.
Preclinical In Vitro Studies
Preclinical evaluations of this compound have demonstrated its potent anti-tumor activity across a range of cancer cell lines.[1] While specific quantitative data from these proprietary studies are not extensively published, the available information indicates that the in vitro assessment of this compound involved several key experimental assays to characterize its efficacy and mechanism of action.
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic effects of a therapeutic agent on cancer cells. The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, represents the drug concentration required to inhibit the growth of 50% of the cell population. Preclinical studies have shown that this compound exhibits significant anti-tumor effects in various solid tumor models, including prostate cancer, renal cell carcinoma, and lung adenocarcinoma.[1][2][3]
Table 1: Summary of In Vitro Cell Viability Data for this compound
| Cell Line | Cancer Type | IC50 (Concentration) |
|---|---|---|
| Data not publicly available | Prostate Cancer | Data not publicly available |
| Data not publicly available | Lung Cancer | Data not publicly available |
| Data not publicly available | Renal Cell Carcinoma | Data not publicly available |
| Data not publicly available | Ovarian Cancer | Data not publicly available |
| Data not publicly available | Breast Cancer | Data not publicly available |
| Data not publicly available | Pancreatic Cancer | Data not publicly available |
(Note: Specific IC50 values for this compound in various cancer cell lines are not yet available in the public domain.)
Apoptosis Assays
To confirm that this compound induces programmed cell death, apoptosis assays are employed. These experiments typically utilize techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells. The expected outcome for this compound-treated cells is a significant increase in the apoptotic population compared to untreated controls.
Table 2: Summary of In Vitro Apoptosis Assay Data for this compound
| Cell Line | Treatment | % Apoptotic Cells |
|---|---|---|
| Data not publicly available | Control | Data not publicly available |
| Data not publicly available | This compound | Data not publicly available |
(Note: Specific quantitative data on the percentage of apoptotic cells following this compound treatment are not publicly available.)
Cell Cycle Analysis
Cell cycle analysis is crucial for elucidating the mechanism by which this compound inhibits cell proliferation. By staining DNA with a fluorescent dye and analyzing the cell population via flow cytometry, researchers can determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Given that the MMAE payload targets microtubule dynamics, a significant accumulation of cells in the G2/M phase is the anticipated result of this compound treatment.
Table 3: Summary of In Vitro Cell Cycle Analysis Data for this compound
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|---|
| Data not publicly available | Control | Data not publicly available | Data not publicly available | Data not publicly available |
| Data not publicly available | This compound | Data not publicly available | Data not publicly available | Data not publicly available |
(Note: Specific data on cell cycle distribution after this compound treatment are not publicly available.)
Experimental Protocols
While the precise protocols used in the preclinical studies of this compound are proprietary, the following sections outline standardized methodologies for the key in vitro experiments.
Cell Viability Assay (CCK-8 Protocol)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining Protocol)
-
Cell Treatment: Treat cancer cells with this compound at a concentration around the IC50 value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Cell Cycle Analysis (Propidium Iodide Staining Protocol)
-
Cell Treatment: Treat cancer cells with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: General workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a rationally designed bi-specific ligand-drug conjugate with a clear mechanism of action targeting key pathways in cancer cell proliferation and survival. Preclinical in vitro studies have laid the groundwork for its clinical development, indicating potent anti-tumor activity. While detailed quantitative data from these studies remain proprietary, the established methodologies provide a solid framework for understanding the in vitro efficacy of this compound. Further publication of preclinical data will be invaluable to the scientific community in fully appreciating the therapeutic potential of this novel agent.
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. Clinical Trials – CBP [coherentbio.com]
- 3. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 4. coherentbio.com [coherentbio.com]
In Vivo Efficacy of CBP-1018 in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-1018, a first-in-class bi-ligand drug conjugate, has demonstrated significant anti-tumor activity in a range of preclinical xenograft models. By targeting both the folate receptor alpha (FRα) and the prostate-specific membrane antigen (PSMA), this compound leverages a synergistic mechanism to deliver its cytotoxic payload, monomethyl auristatin E (MMAE), directly to tumor cells. This technical guide synthesizes the available preclinical data on the in vivo efficacy of this compound, details the experimental methodologies employed in these studies, and illustrates the key signaling pathways and experimental workflows.
Introduction
This compound is an innovative therapeutic agent designed for enhanced tumor-specific targeting. Its dual-ligand approach, targeting FRα and PSMA, which are overexpressed in a variety of solid tumors, offers a promising strategy to increase therapeutic efficacy while minimizing off-target toxicity.[1][2][3][4] The cytotoxic component of this compound is MMAE, a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] Preclinical studies utilizing patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models have been instrumental in validating the therapeutic potential of this compound.
Quantitative Data Presentation
This compound has shown notable anti-tumor efficacy across a spectrum of solid tumor xenograft models. The following table summarizes the reported tumor growth inhibition (TGI) data.
| Tumor Type | Xenograft Model Type | Maximum Reported Tumor Growth Inhibition (TGI) | Reference |
| Lung Cancer | PDX/CDX | Up to 96% | [1][2] |
| Ovarian Cancer | PDX/CDX | Up to 96% | [1][2] |
| Prostate Cancer | PDX/CDX | Up to 96% | [1][2] |
| Breast Cancer | PDX/CDX | Up to 96% | [1][2] |
| Pancreatic Cancer | PDX/CDX | Up to 96% | [1][2] |
Note: Specific dosage and treatment schedules corresponding to the maximum TGI were not publicly available in the reviewed sources. The reported efficacy highlights the potent anti-tumor activity of this compound in these preclinical models.
Experimental Protocols
The following sections describe the generalized methodologies for the in vivo xenograft studies cited in this guide, based on established practices for such preclinical evaluations.
Patient-Derived Xenograft (PDX) and Cell-Line-Derived Xenograft (CDX) Model Establishment
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used to prevent graft rejection.[5][6] Animals are housed in a sterile environment and handled under aseptic conditions.
-
Tumor Implantation:
-
For CDX Models: Cultured human cancer cell lines expressing FRα and/or PSMA are harvested during their exponential growth phase. A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[7]
-
For PDX Models: Fresh tumor tissue obtained from consenting patients is sectioned into small fragments (e.g., 2-3 mm³).[5] These fragments are then surgically implanted subcutaneously into the flank of the mice.[5]
-
-
Tumor Growth Monitoring:
-
Tumor volumes are measured at regular intervals (e.g., twice weekly) using digital calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Animal body weight is also monitored as an indicator of toxicity.
-
Drug Administration and Efficacy Evaluation
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups.
-
Drug Formulation and Administration: this compound is formulated in a sterile vehicle suitable for intravenous (IV) administration. The drug is administered according to a specified dosing schedule (e.g., once or twice weekly).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Toxicity Evaluation: In addition to body weight measurements, clinical signs of toxicity are monitored throughout the study. At the end of the study, organ tissues may be collected for histopathological analysis.
Visualizations
Signaling and Internalization Pathways
The following diagrams illustrate the proposed mechanism of this compound internalization and the subsequent action of its cytotoxic payload, MMAE.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in xenograft models.
Conclusion
The preclinical data strongly support the potent anti-tumor activity of this compound in a variety of FRα and PSMA-expressing xenograft models. The dual-targeting strategy facilitates efficient delivery of the MMAE payload, resulting in significant tumor growth inhibition. The experimental protocols outlined provide a framework for the robust in vivo evaluation of such targeted therapies. Further investigations, including more detailed dose-response studies and exploration in additional cancer models, will continue to delineate the full therapeutic potential of this compound.
References
- 1. coherentbio.com [coherentbio.com]
- 2. ascopubs.org [ascopubs.org]
- 3. coherentbio.com [coherentbio.com]
- 4. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. bio-protocol.org [bio-protocol.org]
The Development of CBP-1018: A Bi-Ligand Drug Conjugate for Targeted Cancer Therapy
A Technical Overview for Researchers and Drug Development Professionals
Abstract
CBP-1018, developed by Coherent Biopharma, is a first-in-class bi-ligand drug conjugate (Bi-XDC) engineered for the targeted treatment of advanced solid tumors. This document provides an in-depth technical guide on the core aspects of this compound's development, including its mechanism of action, preclinical and clinical findings, and the underlying Bi-XDC platform technology. This compound is designed to dually target Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα), two clinically validated cell surface receptors overexpressed in a variety of solid tumors. This dual-targeting strategy aims to enhance tumor cell selectivity and internalization, thereby increasing the therapeutic index of its potent cytotoxic payload, monomethyl auristatin E (MMAE). Here, we summarize the available quantitative data, outline key experimental methodologies, and visualize the critical pathways and workflows associated with this compound.
Introduction to this compound and the Bi-XDC Platform
This compound is a novel therapeutic agent developed on Coherent Biopharma's proprietary Bi-Engaging ligand-mediated Selective Targeting (BEST™) technology platform, also referred to as the Bi-XDC platform.[1][2] This platform is designed to overcome limitations of traditional antibody-drug conjugates (ADCs) by utilizing smaller, bi-specific ligands for targeted delivery of cytotoxic payloads.[3] In contrast to the large size of monoclonal antibodies used in ADCs, the smaller molecular size of Bi-XDCs is intended to afford superior tissue penetration, reduced immunogenicity, and a shorter plasma half-life.[4]
This compound is composed of three key components:
-
A bi-specific ligand system that targets both PSMA and FRα.[5]
-
A potent microtubule inhibitor, monomethyl auristatin E (MMAE) , as the cytotoxic payload.[5]
-
An enzyme-cleavable trifunctional linker that connects the ligands to the payload.[4]
The dual-targeting approach is hypothesized to increase the avidity of this compound for tumor cells expressing either or both receptors, potentially leading to more efficient internalization and payload delivery compared to mono-specific conjugates.[2]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process designed to selectively destroy cancer cells while minimizing off-target toxicity.
-
Systemic Administration and Tumor Targeting : Following intravenous administration, this compound circulates in the bloodstream and preferentially accumulates in tumor tissues that overexpress PSMA and/or FRα.[6]
-
Dual-Receptor Binding and Internalization : The bi-specific ligands of this compound bind to PSMA and FRα on the surface of cancer cells. This dual binding is believed to trigger receptor-mediated endocytosis, leading to the internalization of the entire conjugate into the tumor cell.[2]
-
Lysosomal Trafficking and Payload Release : Once inside the cell, the this compound conjugate is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the linker, releasing the active MMAE payload into the cytoplasm.[7]
-
Microtubule Disruption and Apoptosis : The released MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[8]
Preclinical Development
In Vitro Studies
While specific protocols for this compound are proprietary, standard in vitro assays are employed to characterize the activity of such drug conjugates.
Experimental Protocols:
-
Cell Viability Assays (e.g., MTT/MTS):
-
Cancer cell lines with varying expression levels of PSMA and FRα are seeded in 96-well plates.
-
Cells are treated with escalating concentrations of this compound, a mono-ligand control, and free MMAE for a specified duration (e.g., 72 hours).
-
A reagent such as MTT or MTS is added to the wells. Viable cells metabolize the reagent, producing a colorimetric change that is quantified using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
-
-
Tubulin Polymerization Assay:
-
Purified tubulin is incubated with GTP and a fluorescent reporter in a 96-well plate.
-
This compound-derived MMAE or free MMAE is added at various concentrations.
-
Tubulin polymerization is initiated by raising the temperature to 37°C.
-
The fluorescence intensity, which increases as the reporter incorporates into polymerizing microtubules, is measured over time.
-
Inhibition of polymerization is quantified by comparing the rate of fluorescence increase in treated versus untreated samples.[9]
-
In Vivo Studies
Preclinical efficacy of this compound has been evaluated in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models.
Experimental Protocols:
-
Xenograft Model Establishment:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are used.
-
For CDX models, a suspension of human cancer cells (e.g., LNCaP for prostate cancer) is subcutaneously injected into the flank of the mice.[10]
-
For PDX models, patient tumor tissue is surgically implanted into the mice.
-
Tumors are allowed to grow to a palpable size before the initiation of treatment.
-
-
Efficacy Studies:
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses, comparator agents).
-
The investigational drug is administered via a clinically relevant route (e.g., intravenous injection) on a specified schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Tumor growth inhibition (TGI) is calculated at the end of the study as a primary efficacy endpoint.
-
Quantitative Preclinical Data:
This compound has demonstrated significant anti-tumor activity in a range of preclinical models, with tumor growth inhibition of up to 96%.[11]
| Model Type | Cancer Type | Specific Model | Tumor Growth Inhibition (%) |
| CDX | Prostate Cancer | LNCaP | 96 |
| PDX | Breast Cancer | BR0438 | 71 |
| PDX | Breast Cancer | BR1283 | 96 |
| PDX | Lung Cancer | LU1480 | 20 |
| PDX | Lung Cancer | LU2514 | 89 |
| PDX | Lung Cancer | LU6412 | 94 |
| PDX | Ovarian Cancer | OV2015 | 57 |
| PDX | Ovarian Cancer | OV2017 | 66 |
| PDX | Ovarian Cancer | OV2546 | 52 |
| PDX | Pancreatic Cancer | PA1644 | 52 |
Table 1: Preclinical Efficacy of this compound in Xenograft Models.[10]
Clinical Development: Phase I/II Study (NCT04928612)
This compound has been evaluated in a multi-center, open-label, Phase I/II clinical trial in patients with advanced solid tumors.[5] The study was designed to assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound.
Study Design
The clinical trial consists of two main parts: dose escalation (Part A) and dose expansion (Part B).[12]
Experimental Protocols:
-
Dose Escalation (Part A):
-
Patients with advanced solid tumors who have failed standard therapies are enrolled.
-
This compound is administered intravenously every two weeks (Q2W).[13]
-
The study utilizes an accelerated titration design for the initial dose levels (0.03 mg/kg), followed by a conventional 3+3 design for subsequent dose levels (≥ 0.06 mg/kg).[11]
-
The primary objectives are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Dose-limiting toxicities (DLTs) are monitored.[14]
-
-
Dose Expansion (Part B):
-
Once the RP2D is established, additional patients are enrolled into specific tumor cohorts, including metastatic castration-resistant prostate cancer (mCRPC).[12]
-
The primary objectives are to further evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound at the RP2D.
-
Clinical Pharmacokinetics
The pharmacokinetic properties of this compound and the released MMAE payload have been characterized in the Phase I study.
Experimental Protocols:
-
Pharmacokinetic Analysis:
-
Plasma samples are collected from patients at predefined time points after this compound administration.
-
Concentrations of this compound and free MMAE are quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[7] To ensure the stability of the cleavable linker in the samples, a protease inhibitor is added to collection tubes.[7]
-
Pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis.
-
Quantitative Pharmacokinetic Data:
| Analyte | t1/2z (half-life) | Tmax (time to max concentration) | Key Observation |
| This compound | 0.54 - 1.15 hours | At the end of infusion | Rapid elimination from plasma.[6] |
| Free MMAE | 38.27 - 57.27 hours | Approximately 2 hours post-infusion | Slow and continuous release from the conjugate.[6] |
Table 2: Summary of Pharmacokinetic Parameters of this compound and Free MMAE.[6][13][14]
A key finding is that there is no accumulation of either this compound or free MMAE after multiple doses.[6] The plasma concentration of free MMAE is substantially lower than that of this compound, which is consistent with the intended mechanism of controlled payload release.[6]
Clinical Efficacy and Safety
This compound has demonstrated promising preliminary efficacy and a manageable safety profile in heavily pretreated patients with mCRPC.
Quantitative Efficacy Data (mCRPC patients):
| Dose Level | Metric | Value |
| ≥ 0.14 mg/kg | Objective Response Rate (ORR) | 20% |
| ≥ 0.14 mg/kg | Disease Control Rate (DCR) | 88.0% |
| All evaluable patients | Median Radiographic Progression-Free Survival (rPFS) | 9.2 months |
Table 3: Preliminary Efficacy of this compound in mCRPC (as of Aug 2024).[6]
Safety Profile:
The safety profile of this compound has been found to be manageable. No dose-limiting toxicities were observed in the dose-escalation phase.[1] The most common treatment-related adverse events (TRAEs) of Grade 3 or higher were primarily hematologic and transient in nature.[6]
| Grade ≥3 Treatment-Related Adverse Event | Incidence (%) |
| Neutrophil decrease | 50.0 |
| White blood cell decrease | 40.0 |
| Hypokalemia | 10.0 |
| Hypertriglyceridemia | 10.0 |
Table 4: Common Grade ≥3 TRAEs (as of April 2023).[14]
Conclusion
This compound is a novel, first-in-class Bi-XDC that leverages a dual-targeting strategy to deliver the potent cytotoxic agent MMAE to tumors overexpressing PSMA and FRα. Preclinical studies have demonstrated significant anti-tumor activity across a range of cancer models. The Phase I/II clinical trial has established a manageable safety profile and has shown encouraging preliminary efficacy in heavily pretreated patients with advanced solid tumors, particularly mCRPC. The pharmacokinetic profile supports the intended mechanism of rapid clearance of the conjugate and sustained release of the payload. The ongoing development of this compound represents a promising advancement in the field of targeted cancer therapy, with the potential to offer a new treatment option for patients with difficult-to-treat malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. This compound Approved by NMPA for Clinical Trials – CBP [coherentbio.com]
- 3. Clinical Trials – CBP [coherentbio.com]
- 4. scispace.com [scispace.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. coherentbio.com [coherentbio.com]
- 7. LC-MS/MS method for dual-ligand peptide-drug this compound and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. coherentbio.com [coherentbio.com]
The Role of Folate Receptor Alpha in the Targeted Delivery of CBP-1018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-1018 is an innovative bi-specific ligand-drug conjugate engineered to co-target Folate Receptor Alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA). This design facilitates the targeted delivery of the potent cytotoxic agent monomethyl auristatin E (MMAE) to tumor cells overexpressing these receptors. The strategic selection of FRα as a primary target is predicated on its limited expression in normal tissues and significant upregulation across a spectrum of solid tumors, including ovarian, lung, and breast cancers. This guide provides a comprehensive technical overview of the pivotal role of FRα in the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction: Folate Receptor Alpha as a Therapeutic Target
Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein, exhibits high affinity for folic acid and its derivatives.[1] Its expression is generally restricted to the apical surfaces of a few polarized epithelial cells in healthy tissues.[1] However, in the tumor microenvironment, FRα is frequently overexpressed and its distribution is no longer polarized, making it an attractive target for cancer therapeutics.[2] This differential expression profile allows for a therapeutic window, enabling targeted drug delivery to malignant cells while minimizing off-target toxicity.
FRα internalizes its ligands, including folate-drug conjugates, through receptor-mediated endocytosis.[3] Upon binding, the FRα-ligand complex is internalized into endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor, allowing for the intracellular release of the therapeutic payload.[4] Beyond its role in folate uptake, FRα is also implicated in intracellular signaling pathways that can promote tumorigenesis, such as the JAK-STAT3 and ERK1/2 pathways, further validating its selection as a therapeutic target.[5]
This compound: A Bi-Specific Approach to Targeting FRα and PSMA
This compound is a novel bi-specific XDC (Drug Conjugate) that simultaneously targets FRα and PSMA.[6] This dual-targeting strategy is designed to enhance tumor cell selectivity and uptake. The molecule consists of a bi-ligand system, an enzyme-cleavable trifunctional linker, and the cytotoxic payload MMAE.[7] The synergistic binding to two distinct receptors on the cancer cell surface is hypothesized to increase the avidity and specificity of this compound for tumor cells, potentially leading to improved efficacy and a better safety profile compared to mono-specific targeting agents.[8]
Mechanism of Action
The proposed mechanism of action for this compound, focusing on the role of FRα, is as follows:
-
Binding: The FRα-targeting ligand of this compound binds with high affinity to FRα expressed on the surface of cancer cells.
-
Internalization: Upon binding, the this compound/FRα/PSMA complex is internalized into the cell via endocytosis.[3]
-
Payload Release: Within the acidic environment of the endosome and subsequent lysosomal processing, the cleavable linker is hydrolyzed, releasing the MMAE payload into the cytoplasm.
-
Cytotoxicity: Free MMAE disrupts the microtubule dynamics within the cancer cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Cancer Model Type | Tumor Growth Inhibition (TGI) | Reference |
| Patient-Derived Xenograft (PDX) & Cell-Derived Xenograft (CDX) Models (Lung, Ovarian, Prostate, Breast, Pancreatic Cancer) | Up to 96% | [6][9] |
Table 2: Phase I Clinical Trial Pharmacokinetic Parameters of this compound
| Analyte | Half-life (t½z) | Key Observation | Reference |
| This compound | 0.54 - 1.15 hours | Rapid clearance from plasma. | [6][9] |
| Free MMAE | 38.27 - 57.27 hours | Sustained exposure of the cytotoxic payload. | [6][10] |
Data from a Phase I, multi-center, open-label, dose-escalation and dose-expansion study in patients with advanced solid tumors.
Table 3: Phase I Clinical Trial Preliminary Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Radiographic Progression-Free Survival (rPFS) | Reference |
| ≥ 0.14 mg/kg | 42.9% | 100% | 9.2 months | [9] |
Data for evaluable mCRPC patients per RECIST v1.1 at the specified dose levels.
Experimental Protocols
The following sections detail the general methodologies for key experiments relevant to the evaluation of FRα-targeted therapies like this compound.
FRα Competitive Binding Assay
This assay is designed to determine the binding affinity (Kd or Ki) of this compound to FRα.
Principle: This assay measures the ability of unlabeled this compound to compete with a labeled ligand (e.g., radiolabeled folic acid) for binding to FRα expressed on cancer cells or in a cell-free system.
Materials:
-
FRα-expressing cancer cell line (e.g., KB, IGROV-1) or purified FRα protein.
-
Radiolabeled folic acid (e.g., ³H-folic acid).
-
Unlabeled this compound.
-
Assay Buffer (e.g., PBS with 1% BSA).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Seed FRα-positive cells in a 96-well plate and allow them to adhere overnight.
-
Assay Setup:
-
To determine total binding, add assay buffer, radiolabeled folic acid, and cell suspension to designated wells.
-
To determine non-specific binding, add a high concentration of unlabeled folic acid in addition to the radiolabeled ligand and cell suspension.
-
For the competition assay, add varying concentrations of this compound along with a fixed concentration of radiolabeled folic acid to the wells containing the cell suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[11]
Cellular Uptake Assay
This assay quantifies the internalization of this compound into FRα-expressing cancer cells.
Principle: This method measures the amount of drug conjugate that is taken up by the cells over time.
Materials:
-
FRα-expressing cancer cell line.
-
This compound.
-
Cell lysis buffer.
-
Method for detecting MMAE (e.g., LC-MS/MS).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate FRα-positive cells in 96-well plates and allow them to attach.
-
Treatment: Treat the cells with a defined concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Washing: At each time point, wash the cells thoroughly with ice-cold PBS to remove any unbound this compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the amount of intracellular MMAE in the cell lysates using a validated analytical method such as LC-MS/MS.
-
Normalization: Normalize the amount of internalized drug to the total protein content of the cell lysate.
-
Data Analysis: Plot the intracellular concentration of MMAE as a function of time to determine the rate and extent of cellular uptake.
In Vitro Cytotoxicity Assay
This assay determines the potency of this compound in killing FRα-expressing cancer cells.
Principle: This assay measures cell viability after exposure to varying concentrations of the drug conjugate.
Materials:
-
FRα-expressing cancer cell line.
-
This compound.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 or 96 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[12]
In Vivo Xenograft Tumor Model Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
FRα-expressing human cancer cell line or patient-derived tumor fragments.
-
This compound.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant tumor fragments into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Dosing: Administer this compound and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intravenously, once a week).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways associated with FRα and the experimental workflows described above.
Caption: FRα-mediated signaling pathways.
Caption: Experimental workflow for evaluating FRα-targeted drugs.
Caption: this compound internalization and mechanism of action.
Conclusion
Folate Receptor Alpha stands out as a highly validated and promising target for the development of targeted cancer therapies. Its differential expression between healthy and malignant tissues provides a crucial therapeutic window. This compound, with its innovative bi-specific design targeting both FRα and PSMA, represents a sophisticated strategy to enhance tumor selectivity and payload delivery. The preclinical and early clinical data for this compound are encouraging, demonstrating potent anti-tumor activity and a manageable safety profile. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued research and development of FRα-targeting agents, with the ultimate goal of translating these scientific advancements into meaningful clinical benefits for patients with cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate receptor alpha is more than just a folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coherentbio.com [coherentbio.com]
- 7. Clinical Trials – CBP [coherentbio.com]
- 8. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. coherentbio.com [coherentbio.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Targeting Precision of CBP-1018: A Technical Overview of a Novel Bi-Ligand Drug Conjugate for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CBP-1018, a first-in-class bi-ligand drug conjugate developed by Coherent Biopharma. This compound is engineered to selectively target cancer cells expressing Prostate-Specific Membrane Antigen (PSMA) and/or Folate Receptor α (FRα), delivering a potent cytotoxic payload, monomethyl auristatin E (MMAE). This document details the preclinical and clinical data available to date, outlines relevant experimental methodologies, and visualizes the core mechanisms and workflows associated with this promising therapeutic agent.
Core Concept: Dual-Ligand Targeting for Enhanced Specificity and Efficacy
This compound leverages a bi-ligand system to achieve superior tumor cell targeting. By engaging both PSMA and FRα, two well-validated cancer-associated antigens, this compound aims to increase the specificity and potency of drug delivery compared to mono-targeting approaches. This dual-targeting strategy is designed to overcome tumor heterogeneity and potential resistance mechanisms. The cytotoxic component, MMAE, is a microtubule inhibitor that induces cell cycle arrest and apoptosis upon internalization.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its components. This information is compiled from preclinical studies and Phase 1 clinical trial results.
Table 1: Preclinical In Vitro and In Vivo Data for this compound
| Parameter | Value/Result | Model System | Notes |
| Binding Affinity (Kd) | Data not publicly available | - | Preclinical data suggests strengthened binding affinity due to the bi-ligand system compared to mono-ligand conjugates. |
| In Vitro Cytotoxicity (IC50) | Data not publicly available | Prostate Cancer Cell Lines | - |
| Tumor Growth Inhibition (TGI) | Up to 96% | Various PDX & CDX Models (Prostate, Lung, Ovarian, Breast, Pancreatic Cancer) | Indicates potent anti-tumor activity across a range of cancer types.[1] |
| Maximum Tolerated Dose (MTD) - Single Dose | 4 mg/kg (Rat) | Sprague-Dawley Rats | Provides an initial safety profile in a rodent model.[1] |
| 3 mg/kg (Monkey) | Cynomolgus Monkeys | Provides an initial safety profile in a non-human primate model.[1] | |
| Maximum Tolerated Dose (MTD) - Repeat Dose | 2 mg/kg (Rat) | Sprague-Dawley Rats | Informs on the safety of repeated administration.[1] |
| 3 mg/kg (Monkey) | Cynomolgus Monkeys | Informs on the safety of repeated administration in a non-human primate model.[1] |
Table 2: Phase 1 Clinical Trial Data for this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Parameter | Result | Patient Cohort | Clinical Trial Identifier |
| Dose Escalation Levels | 0.03, 0.06, 0.08, 0.10, 0.12, 0.14, 0.16 mg/kg | Advanced Solid Tumors (predominantly mCRPC) | NCT04928612[2] |
| Objective Response Rate (ORR) | 42.9% (3 PR, 4 SD) | 7 evaluable mCRPC patients at ≥0.14 mg/kg | NCT04928612[2] |
| Disease Control Rate (DCR) | 100% | 7 evaluable mCRPC patients at ≥0.14 mg/kg | NCT04928612[2] |
| Median Radiographic Progression-Free Survival (rPFS) | 9.2 months (95% CI, 5.0-NA) | 28 evaluable mCRPC patients | NCT04928612[2] |
| Prostate-Specific Antigen (PSA) Decrease | >50% decrease in one patient, >90% in another | mCRPC patients in the 0.10 mg/kg dose group | NCT04928612[3] |
| Safety | Well-tolerated at doses from 0.03-0.16 mg/kg; no Dose Limiting Toxicities (DLTs) observed.[2] | 59 patients (57 mCRPC) | NCT04928612[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the evaluation of a bi-ligand drug conjugate like this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture prostate cancer cell lines (e.g., LNCaP for PSMA-positive, PC-3 for lower PSMA expression) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, a relevant mono-ligand control, and free MMAE in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Tumor Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., male athymic nude or NOD-scid mice), 6-8 weeks old.
-
-
Cell Implantation:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 3-4 days.
-
Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound intravenously at various dose levels and schedules (e.g., once or twice weekly). The control group should receive a vehicle control (e.g., sterile saline).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for target expression and apoptosis markers).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and evaluation.
Caption: PSMA Signaling Pathway in Prostate Cancer.
Caption: Mechanism of Action of this compound.
Caption: Preclinical to Clinical Evaluation Workflow.
Conclusion
This compound represents a novel and promising approach in the targeted therapy of prostate cancer and other solid tumors expressing PSMA and FRα. The dual-ligand strategy offers the potential for enhanced tumor specificity and efficacy. Preclinical data have demonstrated significant anti-tumor activity, and early clinical data in heavily pretreated mCRPC patients are encouraging, showing a manageable safety profile and promising signs of clinical benefit. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this innovative bi-ligand drug conjugate.
References
Investigating CBP-1018 in Advanced Renal Cell Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is an investigational first-in-class bi-ligand drug conjugate (BLDC) currently under evaluation for the treatment of advanced solid tumors, including renal cell carcinoma (RCC). This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, available preclinical and clinical data, and the scientific rationale for its application in RCC.
Core Concept: Dual Targeting of PSMA and FRα
This compound is engineered to simultaneously target two distinct cell surface proteins: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα). Both PSMA and FRα are overexpressed in various solid tumors, including renal cell carcinoma, making them attractive targets for directed cancer therapy. The payload of this compound is Monomethyl Auristatin E (MMAE), a potent antimitotic agent.[1][2]
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process designed to selectively deliver the cytotoxic payload to cancer cells.
Preclinical Data
Preclinical investigations have demonstrated the anti-tumor potential of this compound across a variety of solid tumor models. While specific quantitative data for renal cell carcinoma models have not been publicly disclosed, the available information indicates promising activity.
In nonclinical in vitro and in vivo studies, this compound has shown high receptor specificity, significant tissue penetration, potent antitumor activities, and a wide safety margin.[3] Preclinical studies have reported good anti-tumor effects in models of prostate cancer, lung adenocarcinoma, and squamous cell carcinoma.[1][4] In various Patient-Derived Xenograft (PDX) and Cell-Derived Xenograft (CDX) models, including lung, ovarian, prostate, breast, and pancreatic cancers, this compound has demonstrated up to 96% tumor growth inhibition (TGI).
Table 1: Summary of Preclinical Findings for this compound
| Parameter | Finding | Source |
| Target Specificity | High specificity for PSMA and FRα receptors. | [3] |
| In Vivo Efficacy | Up to 96% Tumor Growth Inhibition (TGI) in various PDX & CDX models (lung, ovarian, prostate, breast, pancreatic cancer). | |
| Safety Profile | Wide safety margins observed in nonclinical studies. | [3] |
| Pharmacokinetics | Rapid clearance from plasma with enrichment and sustained levels of the released MMAE payload in tumors. |
Experimental Protocols (General Overview)
Detailed experimental protocols for the preclinical evaluation of this compound in RCC are not publicly available. However, based on standard practices for testing antibody-drug conjugates and similar targeted therapies, the following methodologies were likely employed:
Clinical Investigation: Phase I Trial (NCT04928612)
This compound has been evaluated in a Phase I, multi-center, open-label, dose-escalation, and dose-expansion study in patients with advanced solid tumors.[2][5] The trial was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[4]
Table 2: Overview of the Phase I Clinical Trial of this compound (NCT04928612)
| Aspect | Details | Source |
| Trial Identifier | NCT04928612 | [2][5] |
| Phase | Phase I | [4][5] |
| Study Design | Open-label, non-randomized, multi-center, dose-escalation and dose-expansion. | [2][5] |
| Patient Population | Patients with advanced solid tumors who have relapsed after standard therapies. | [2] |
| Dose Escalation Cohorts | Doses ranging from 0.03 mg/kg to 0.14 mg/kg administered intravenously every 2 weeks. | [4] |
| Dose Expansion Cohorts | Includes a cohort for patients with advanced renal cell carcinoma (RCC). | [2][5] |
| Primary Objectives | To assess safety, tolerability, dose-limiting toxicities (DLTs), and maximum tolerated dose (MTD). | [2] |
| Secondary Objectives | To evaluate preliminary efficacy (Objective Response Rate, Duration of Response, Progression-Free Survival) and pharmacokinetics. | [2] |
Clinical Trial Protocol (Dose Escalation and Expansion)
The Phase I trial was conducted in two parts: dose escalation and dose expansion.
Safety and Preliminary Efficacy
The dose-escalation portion of the trial has been completed, enrolling 20 patients with various solid tumors, including prostate cancer, bladder cancer, and urothelial carcinoma.[4] Treatment with this compound was reported to be manageable, with no dose-limiting toxicities observed in any of the dose groups.[4]
While specific efficacy data for the renal cell carcinoma cohort in the dose expansion phase have not yet been publicly released, preliminary anti-tumor activity was observed in patients with metastatic castration-resistant prostate cancer (mCRPC). In the 0.10 mg/kg dose group, one patient experienced a greater than 50% decrease in PSA levels, and another had a decrease of over 90%.[4] In the 0.14 mg/kg dose group, one prostate cancer patient with evaluable lesions achieved a partial response, with a 41% reduction in target lesions.[4]
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for advanced renal cell carcinoma by co-targeting PSMA and FRα. The rationale for its use in RCC is supported by the known overexpression of these targets in this malignancy. The completed Phase I dose-escalation study has demonstrated a manageable safety profile and early signs of anti-tumor activity in other solid tumors. The ongoing dose-expansion phase, which includes a dedicated cohort for advanced RCC, will be critical in determining the clinical potential of this compound in this patient population. Further investigation and the release of data from the RCC cohort are eagerly awaited by the research and clinical communities.
References
- 1. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Coherent Biopharma received IND study may proceed letter (study permission) from US FDA for its bi-ligand drug conjugate this compound – CBP [coherentbio.com]
- 4. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
The Potential of CBP-1018 in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBP-1018 is an investigational bi-ligand drug conjugate (Bi-XDC) that offers a novel targeted approach for the treatment of solid tumors, including non-small cell lung cancer (NSCLC). By targeting two distinct cell surface receptors, Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor Alpha (FRα), this compound aims to achieve enhanced tumor cell specificity and potent cytotoxicity. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its potential application in NSCLC. While detailed quantitative preclinical data and specific clinical results for the NSCLC cohort remain limited in the public domain, this document synthesizes the current understanding of this compound's mechanism of action, the rationale for its use in lung cancer, and the design of ongoing clinical investigations.
Introduction to this compound
This compound is a first-in-class Bi-XDC developed by Coherent Biopharma.[1][2] It is composed of three key components:
-
A Bi-ligand System: This system simultaneously targets PSMA and FRα, two cell-surface receptors that are overexpressed in various solid tumors.[3][4]
-
A Cleavable Linker: An enzyme-cleavable linker designed to be stable in circulation and release the cytotoxic payload upon internalization into the target tumor cell.[5]
-
A Cytotoxic Payload: The potent microtubule inhibitor, monomethyl auristatin E (MMAE).[3][4]
This dual-targeting strategy is designed to increase the therapeutic window by enhancing drug delivery to tumor cells while minimizing off-target toxicity.[3]
Rationale for Targeting FRα and PSMA in NSCLC
The therapeutic potential of this compound in NSCLC is predicated on the expression of its targets, FRα and PSMA, in lung cancer tissues.
-
Folate Receptor Alpha (FRα): FRα is a glycoprotein (B1211001) that is overexpressed in a significant proportion of NSCLC cases, particularly in lung adenocarcinoma.[6][7] Studies have shown that FRα expression is more prevalent and at higher levels in adenocarcinomas compared to squamous cell carcinomas.[6][7][8][9] This differential expression provides a strong rationale for targeting FRα in this histological subtype of NSCLC.
-
Prostate-Specific Membrane Antigen (PSMA): While highly expressed in prostate cancer, PSMA expression in NSCLC tumor cells is relatively low. However, PSMA has been identified in the neovasculature of a substantial percentage of NSCLC tumors. Targeting the tumor vasculature offers an alternative and complementary approach to disrupt tumor growth.
The dual-targeting nature of this compound may therefore provide a broader applicability across different NSCLC subtypes by targeting both the tumor cells directly (via FRα) and the tumor's blood supply (via PSMA).
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process that leads to the targeted killing of cancer cells.
Upon administration, this compound circulates in the bloodstream and binds to FRα and/or PSMA on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the drug conjugate into the cell within an endosome. The endosome then fuses with a lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the active MMAE payload into the cytoplasm.[10] Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[10] This leads to a halt in the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).[11][12][13]
Preclinical Data
Preclinical studies have demonstrated the anti-tumor activity of this compound in various solid tumor models, including lung cancer.[1][3]
In Vivo Efficacy
Coherent Biopharma has reported that this compound shows good anti-tumor activity in various Patient-Derived Xenograft (PDX) and Cell-Derived Xenograft (CDX) models of lung cancer, achieving up to 96% tumor growth inhibition (TGI).[3] However, specific details regarding the NSCLC models used (e.g., cell lines, patient tumor characteristics for PDX models), dosing regimens, and the specific TGI for each model are not yet publicly available.
Table 1: Summary of Publicly Available Preclinical Efficacy Data
| Cancer Type | Model Type | Efficacy Metric | Result | Reference |
| Lung Cancer | PDX & CDX | Tumor Growth Inhibition (TGI) | Up to 96% | [3] |
| Other Solid Tumors (Prostate, Ovarian, Breast, Pancreatic) | PDX & CDX | Good anti-tumor activity | Not specified | [3] |
Preclinical Toxicology and Pharmacokinetics
Nonclinical toxicology studies in rats and monkeys have been conducted. The main toxicities observed were consistent with those of MMAE.[3] No significant toxicity in the cardiovascular, nervous, or respiratory systems was reported.[3]
Pharmacokinetic studies in animal models indicated that this compound is rapidly cleared from the plasma.[3] In contrast, the released MMAE was found to enrich and be sustained in tumor tissues.[3]
Table 2: Summary of Preclinical Toxicology and Pharmacokinetic Findings
| Parameter | Species | Result | Reference |
| Single-dose MTD | SD Rat | 4 mg/kg | [3] |
| Monkey | 3 mg/kg | [3] | |
| Repeat-dose MTD | SD Rat | 2 mg/kg | [3] |
| Monkey | 3 mg/kg | [3] | |
| This compound Plasma Clearance | Animal Models | Rapid | [3] |
| MMAE Tumor Accumulation | Animal Models | Enriched and sustained | [3] |
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial (NCT04928612) in patients with advanced solid tumors.[4][14]
Trial Design
The study is an open-label, non-randomized, multi-center, Phase I dose-escalation and dose-expansion trial.[4][14]
The trial consists of two parts:
-
Part A (Dose Escalation): This part aims to evaluate the safety, tolerability, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of this compound administered intravenously every two weeks.[14]
-
Part B (Dose Expansion): Once the RP2D is determined, this part will further evaluate the safety and preliminary efficacy of this compound in specific tumor cohorts, including one for patients with advanced lung cancer.[14] The trial specifically mentions the inclusion of patients with advanced lung squamous cell cancer.[14]
Available Clinical Data
As of the latest available information, the clinical data presented from the Phase I trial have primarily focused on patients with metastatic castration-resistant prostate cancer (mCRPC).[1] In this population, this compound has demonstrated a manageable safety profile with no DLTs observed in the dose-escalation cohorts up to 0.14 mg/kg.[1] Encouraging preliminary signs of efficacy have been reported in mCRPC patients, including PSA reductions and partial responses.[1]
Table 3: Summary of Phase I Clinical Trial Information (NCT04928612)
| Parameter | Description | Reference |
| Trial Identifier | NCT04928612 | [4][14] |
| Phase | I | [4][14] |
| Study Design | Open-label, non-randomized, dose-escalation and dose-expansion | [4][14] |
| Patient Population | Patients with advanced solid tumors | [4][14] |
| NSCLC Cohort | Yes, in the dose-expansion phase (includes advanced lung squamous cell cancer) | [14] |
| Intervention | This compound administered intravenously | [14] |
| Primary Objectives | Safety, tolerability, DLTs, MTD, RP2D | [4][14] |
| Secondary Objectives | Pharmacokinetics, preliminary efficacy (ORR, DOR, PFS) | [14] |
| Reported Data (Overall Population) | Manageable safety profile, no DLTs in dose escalation, preliminary efficacy in mCRPC | [1] |
| Reported Data (NSCLC Cohort) | Not yet publicly available |
Specific clinical data for the advanced lung cancer cohort are not yet available in the public domain.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in NSCLC models have not been publicly disclosed by Coherent Biopharma. However, based on standard methodologies for the preclinical assessment of anti-cancer agents, the following outlines a general approach that may have been employed.
General Protocol for In Vivo Efficacy Studies in PDX/CDX Models
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID or NSG) are used.
-
Tumor Establishment:
-
CDX Models: Human NSCLC cell lines are cultured and then injected subcutaneously into the flanks of the mice.
-
PDX Models: Fresh tumor tissue from NSCLC patients is surgically implanted subcutaneously into the flanks of the mice.
-
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Randomization: Once tumors reach a pre-determined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered (e.g., intravenously) at various doses and schedules. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Ethical Considerations: All animal studies are conducted in accordance with institutional and national guidelines for animal welfare.
Future Directions and Conclusion
This compound represents a promising and innovative approach to targeted cancer therapy. Its dual-targeting strategy and potent cytotoxic payload have demonstrated significant anti-tumor activity in preclinical models of various solid tumors, including NSCLC. The ongoing Phase I clinical trial will be crucial in establishing the safety and preliminary efficacy of this compound in patients with advanced solid tumors, including those with lung cancer.
For the scientific and drug development community, the key upcoming milestones will be the disclosure of more detailed preclinical data on the NSCLC models and, most importantly, the initial clinical data from the lung cancer cohort of the NCT04928612 trial. These results will provide a clearer picture of the potential of this compound to address the unmet medical needs of patients with non-small cell lung cancer. The unique mechanism of action, targeting both tumor cells and the tumor neovasculature, warrants further investigation and holds the potential to be a valuable addition to the armamentarium of NSCLC therapies.
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 3. coherentbio.com [coherentbio.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Clinical Trials – CBP [coherentbio.com]
- 6. High Expression of Folate Receptor Alpha in Lung Cancer Correlates with Adenocarcinoma Histology and EGFR Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate Receptor Alpha Expression in Lung Cancer: Diagnostic and Prognostic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocare.net [biocare.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
CBP-1018: A Novel Peptide-Drug Conjugate for Targeted Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is a first-in-class, innovative peptide-drug conjugate (PDC) developed by Coherent Biopharma, representing a significant advancement in the field of targeted cancer therapy.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. This compound is designed based on Coherent Biopharma's proprietary Bi-XDC (bi-ligand drug conjugate) platform, which utilizes a dual-ligand system to enhance tumor targeting and payload delivery.[3][4]
Core Components and Structure
This compound is a complex molecule composed of three key components:
-
Dual-Targeting Ligand: A peptide-based ligand system that simultaneously targets two receptors highly expressed on cancer cells: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][5]
-
Cytotoxic Payload: The potent microtubule inhibitor, Monomethyl Auristatin E (MMAE).[1][5]
-
Linker: A tri-functional, enzyme-cleavable linker (MC-Val-Cit-PABC) that connects the dual-ligand to the MMAE payload, designed to be stable in circulation and release the payload within the tumor microenvironment.[4][5][6]
Mechanism of Action
The dual-ligand targeting strategy of this compound provides a significant advantage over traditional single-ligand PDCs. By binding to both PSMA and FRα on the tumor cell surface, this compound achieves a synergistic increase in binding affinity and internalization.[1] This "bi-ligand synergy" allows for more efficient and specific delivery of the MMAE payload to cancer cells, even in the presence of competing endogenous ligands.[1] Once internalized, the linker is cleaved by intracellular enzymes, releasing MMAE to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]
Preclinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of this compound across a range of cancer models.
In Vitro Binding Affinity
Cell-based binding experiments have shown that the dual-ligand approach of this compound results in significantly stronger binding to tumor cells compared to the sum of two mono-ligand drug conjugates.[1] Furthermore, in the presence of competing endogenous ligands, this compound maintained approximately 80% of its receptor binding, whereas the mono-ligand conjugate lost over 90% of its binding.[1]
In Vivo Efficacy
This compound has shown significant anti-tumor activity in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of solid tumors, including lung, ovarian, prostate, breast, and pancreatic cancer.[1] In these models, this compound achieved up to 96% tumor growth inhibition (TGI).[1][8]
| Cancer Model | Efficacy (TGI) | Reference |
| Lung Cancer | Up to 96% | [1][8] |
| Ovarian Cancer | Up to 96% | [1][8] |
| Prostate Cancer | Up to 96% | [1][8] |
| Breast Cancer | Up to 96% | [1][8] |
| Pancreatic Cancer | Up to 96% | [1][8] |
Clinical Development
This compound is currently being evaluated in a Phase 1, multi-center, open-label, dose-escalation and dose-expansion study in patients with advanced solid tumors (NCT04928612).[1][9]
Study Design
The Phase 1 study consists of two parts:
-
Part A: Dose Escalation: This part aims to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[9] The dose escalation follows an accelerated titration design at lower doses and an i3+3 design at higher doses.[1][9]
-
Part B: Dose Expansion: This part will further evaluate the safety, efficacy, and pharmacodynamics of this compound at the RP2D in specific patient cohorts.[9]
Preliminary Clinical Results
As of December 31, 2023, 59 patients had been enrolled in the dose-escalation phase.[8] Key findings include:
-
Safety and Tolerability: this compound was well-tolerated at dose levels from 0.03 mg/kg to 0.16 mg/kg administered intravenously every two weeks.[8] No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached.[2][8] The most common treatment-related adverse events (TRAEs) of grade 3 or higher were hematological, including decreased neutrophil, white blood cell, and lymphocyte counts.[8]
-
Pharmacokinetics: The plasma concentration of this compound decreased rapidly after administration, while the released MMAE reached its maximum concentration at approximately 2 hours and was cleared more slowly.[1][6] No accumulation of this compound or MMAE was observed after multiple doses.[1]
-
Efficacy: Promising preliminary anti-tumor activity was observed, particularly in patients with metastatic castration-resistant prostate cancer (mCRPC).[8] In seven evaluable mCRPC patients treated at 0.14 mg/kg or higher, the best overall response included three partial responses (PR) and four stable diseases (SD), resulting in an objective response rate (ORR) of 42.9% and a disease control rate (DCR) of 100%.[8] The overall median radiographic progression-free survival (rPFS) was 9.2 months in 28 evaluable mCRPC patients.[8]
| Parameter | Value | Patient Population | Reference |
| Safety | |||
| Dose Limiting Toxicities (DLTs) | 0 | All patients (up to 0.16 mg/kg) | [2][8] |
| Maximum Tolerated Dose (MTD) | Not Reached | All patients (up to 0.16 mg/kg) | [2][8] |
| Pharmacokinetics | |||
| This compound t1/2z | 0.54 - 1.15 h | mCRPC patients | [1] |
| Free MMAE t1/2z | 38.27 - 57.27 h | mCRPC patients | [1] |
| Efficacy (mCRPC at ≥0.14 mg/kg) | |||
| Objective Response Rate (ORR) | 42.9% | 7 evaluable patients | [8] |
| Disease Control Rate (DCR) | 100% | 7 evaluable patients | [8] |
| Median Radiographic Progression-Free Survival (rPFS) | 9.2 months | 28 evaluable patients | [8] |
Experimental Protocols
In Vitro Binding Assay
Objective: To assess the binding affinity of this compound to target receptors on cancer cells.
Methodology (Assumed):
-
Cell Culture: Cancer cell lines overexpressing PSMA and/or FRα (e.g., LNCaP for PSMA, HeLa for FRα) are cultured under standard conditions.
-
Ligand Competition Assay: Cells are incubated with a fluorescently labeled version of this compound in the presence of increasing concentrations of unlabeled this compound or mono-ligand competitors.
-
Flow Cytometry: The binding of the fluorescently labeled this compound is quantified using flow cytometry.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the binding affinity.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
Methodology (Assumed):
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered this compound, a vehicle control, or a comparator drug intravenously at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Phase 1 Clinical Trial Protocol (NCT04928612)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Key Methodologies:
-
Patient Population: Adults with pathologically documented advanced solid tumors, including mCRPC, advanced renal cell cancer (RCC), and advanced lung squamous cell cancer (LSCC), who have an ECOG performance status of 0-1.[9]
-
Drug Administration: this compound is administered intravenously every two weeks in a 4-week cycle.[1][9]
-
Safety and Tolerability Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities are evaluated during the first 28 days of treatment.[9]
-
Pharmacokinetic Analysis: Plasma samples are collected at predetermined time points to measure the concentrations of this compound and free MMAE using a validated LC-MS/MS method.[6]
-
Efficacy Evaluation: Tumor response is assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 and the Prostate Cancer Working Group 3 (PCWG3) criteria for mCRPC patients.[1]
Conclusion
This compound is a promising novel peptide-drug conjugate with a unique dual-targeting mechanism that enhances its specificity and potency. Preclinical data have demonstrated significant anti-tumor activity, and early clinical results in patients with advanced solid tumors, particularly mCRPC, are encouraging. The favorable safety profile and preliminary efficacy data support the continued development of this compound as a potential new therapeutic option for cancer patients. Further investigation in larger clinical trials is warranted to fully elucidate its clinical benefits.
References
- 1. coherentbio.com [coherentbio.com]
- 2. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 3. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 4. Clinical Trials – CBP [coherentbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Science & Innovation – CBP [coherentbio.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Early-Phase Clinical Trial Analysis of CBP-1018: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the early-phase clinical trial results for CBP-1018, a first-in-class bi-specific ligand-drug conjugate (Bi-XDC). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a novel therapeutic agent developed on Coherent Biopharma's Bi-XDC technology platform.[1][2] It is designed to target two distinct cell surface proteins that are overexpressed in various solid tumors: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[3][4] The core structure of this compound consists of a bi-specific ligand system for dual targeting, an enzyme-cleavable trifunctional linker, and a potent cytotoxic payload, monomethyl auristatin E (MMAE).[3][4][5] This design facilitates highly specific and efficient delivery of the cytotoxic agent to tumor cells.[5] Preclinical studies have demonstrated significant anti-tumor activity in a range of patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, including lung, ovarian, prostate, breast, and pancreatic cancers, with tumor growth inhibition (TGI) reaching up to 96%.[5][6]
Clinical Development Program: Phase I/II Study (NCT04928612)
A multi-center, open-label, Phase I/II clinical trial (NCT04928612) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with advanced solid tumors.[1][4][7] The study was designed with a dose-escalation phase (Part A) followed by a dose-expansion phase (Part B).[7]
Experimental Protocol: Clinical Trial Workflow
The clinical trial followed a structured workflow to ensure patient safety and to systematically evaluate the therapeutic potential of this compound.
Summary of Early-Phase Clinical Trial Results
The following tables summarize the key safety and efficacy data from the early-phase clinical evaluation of this compound in patients with heavily pre-treated advanced solid tumors, with a focus on metastatic castration-resistant prostate cancer (mCRPC).
Table 1: Patient Demographics and Baseline Characteristics (mCRPC)
| Characteristic | Value |
| Median Age (range) | 67.5 years (57-78) |
| Median Prior Systematic Antitumor Drugs | 9 |
| Prior Chemotherapy | 72.9% |
| Median Prior New Hormonal Agents | 4 |
| ECOG Performance Status 1 or 2 | 89.8% |
| Baseline Median PSA (range) | 82.2 ng/mL (0.006-2995) |
Data as of December 31, 2023, for 57 mCRPC patients.[5]
Table 2: Safety Profile - Treatment-Related Adverse Events (TRAEs)
| Adverse Event Category | Incidence | Details |
| Grade ≥3 TRAEs | ||
| Neutrophil Decrease | 29.5% | Most common ≥G3 TRAE, transient and manageable.[5][8] |
| White Blood Cell Decrease | 19.7% | Hematologic toxicities were primary ≥G3 TRAEs.[5][8] |
| Lymphocyte Decrease | 11.5% | Consistent with known safety profile.[5][8] |
| Dose Limiting Toxicities (DLTs) | 0% | No DLTs observed up to 0.16 mg/kg.[1][5] |
| TRAEs Leading to Dose Reduction | 8.3% | Data from 120 patients.[8] |
| TRAEs Leading to Discontinuation | 4.2% | Data from 120 patients.[8] |
Data as of August 31, 2024, for the dose reduction/discontinuation rates, and December 31, 2023, for specific Grade ≥3 TRAEs.[5][8]
Table 3: Preliminary Efficacy in mCRPC Patients
| Efficacy Endpoint | Dose Level | Value |
| Objective Response Rate (ORR) | ≥0.14 mg/kg | 20% |
| 0.14 mg/kg or higher | 42.9% (3 PR, 4 SD in 7 evaluable pts) | |
| Disease Control Rate (DCR) | ≥0.14 mg/kg | 88.0% |
| 0.14 mg/kg or higher | 100% (in 7 evaluable pts) | |
| Radiographic Progression-Free Survival (rPFS) | 0.14 mg/kg | Median not yet reached |
| 0.14 mg/kg | 7-month rPFS rate: ~70% | |
| 0.14 mg/kg | 12-month rPFS rate: ~60% | |
| Overall (28 evaluable pts) | Median 9.2 months (95% CI, 5.0-NA) | |
| PSA Reduction | 0.10 mg/kg | >50% in one patient, >90% in another |
| Target Lesion Reduction | ≥0.14 mg/kg | Observed in 60% of patients |
| 0.14 mg/kg | 41% reduction in one patient achieving PR |
Efficacy data is from multiple data cuts, with the latest being August 31, 2024.[1][5][8]
Table 4: Pharmacokinetic (PK) Profile
| PK Parameter | Observation |
| This compound Half-life (t½) | 0.54 to 1.15 hours |
| This compound Cmax and AUC0-t | Increased with dose |
| Free MMAE Cmax and AUC0-t | Increased with dose |
| Accumulation | Not observed for this compound or free MMAE |
Data as of December 31, 2023.[5]
Conclusion
The early-phase clinical trial data for this compound indicate a manageable safety profile and promising preliminary efficacy in a heavily pre-treated population of patients with advanced solid tumors, particularly mCRPC.[5][8] The observed anti-tumor activity, including objective responses and durable disease control, supports further clinical development of this compound as a potential new therapeutic option.[8] The maximum tolerated dose (MTD) was not reached in the dose-escalation phase, and the recommended Phase 2 dose (RP2D) of 0.14 mg/kg is being further evaluated in the dose-expansion cohorts.[5][8]
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 3. Clinical Trials – CBP [coherentbio.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. coherentbio.com [coherentbio.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for the Phase I Clinical Trial of CBP-1018
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design, available results, and key experimental protocols for the Phase I study of CBP-1018 (NCT04928612), a first-in-class bi-ligand drug conjugate.
Introduction to this compound
This compound is an innovative bi-ligand drug conjugate (Bi-XDC) designed for targeted cancer therapy. It comprises two ligands that bind to Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA), both of which are overexpressed in various solid tumors.[1][2][3] The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent microtubule inhibitor.[1][2][3] This dual-targeting approach aims to enhance tumor-specific drug delivery and improve the therapeutic window.[3][4] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, including lung, ovarian, prostate, breast, and pancreatic cancers, with tumor growth inhibition of up to 96%.[5][6]
Phase I Clinical Trial Design (NCT04928612)
The Phase I clinical trial of this compound is an open-label, non-randomized, multi-center study in patients with advanced solid tumors.[2][5][7] The study is divided into two main parts:
-
Part A: Dose Escalation: This part aims to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[1][2][5] The dose escalation follows an accelerated titration design at lower doses and an i3+3 design at higher doses.[1][2]
-
Part B: Dose Expansion: This part further evaluates the efficacy and safety of this compound in specific tumor cohorts.[2][7]
Study Objectives
The primary objectives of the study are to assess the safety and tolerability of this compound and to determine the dose-limiting toxicities (DLTs) and the MTD.[1][2] Secondary objectives include evaluating the pharmacokinetic profile of this compound and its payload (MMAE), as well as preliminary anti-tumor efficacy, including objective response rate (ORR), duration of response (DOR), and progression-free survival (PFS).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data reported from the Phase I clinical trial of this compound.
Table 1: Patient Enrollment in Dose Escalation Cohorts (as of Dec 31, 2023)[5]
| Dose Level (mg/kg) | Number of Patients |
| 0.03 | 1 |
| 0.06 | 3 |
| 0.08 | 3 |
| 0.10 | 3 |
| 0.12 | 17 |
| 0.14 | 29 |
| 0.16 | 3 |
Table 2: Preliminary Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Patients (at ≥0.14 mg/kg)[5][8]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 20% |
| Disease Control Rate (DCR) | 88.0% |
| Median Radiographic Progression-Free Survival (rPFS) | 9.2 months (95% CI, 5.0-NA) |
| 7-month rPFS Rate (at 0.14mg/kg) | ~70% |
| 12-month rPFS Rate (at 0.14mg/kg) | ~60% |
Table 3: Pharmacokinetic Parameters of this compound and Free MMAE[1][5][9]
| Substance | Half-life (t1/2z) | Time to Maximum Concentration (Tmax) |
| This compound | 0.54 - 1.15 hours | End of administration |
| Free MMAE | 38.27 - 57.27 hours | Approximately 2 hours post-infusion |
Table 4: Common Treatment-Related Adverse Events (TRAEs) (Grade ≥3)[1][9]
| Adverse Event | Incidence |
| Neutrophil Decrease | 29.5% - 50% |
| White Blood Cell Decrease | 19.7% - 40% |
| Lymphocyte Decrease | 11.5% - 14.3% |
| Elevated GGT | 14.3% |
| Hypertriglyceridemia | 10% - 14.3% |
| Hypokalemia | 10% |
Experimental Protocols
Pharmacokinetic Analysis of this compound and MMAE
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of this compound and its metabolite MMAE in human plasma.[8]
Sample Stabilization: To prevent the degradation of the cleavable linker in this compound, a protease inhibitor solution (cOmplete™) was added to pre-cooled vacuum tubes for blood collection and to the separated plasma samples.[8]
Sample Pretreatment:
-
For this compound: Protein precipitation was performed using a mixture of water and acetonitrile (B52724) (1:9, v/v).[8]
-
For MMAE: Liquid-liquid extraction was carried out with ethyl acetate (B1210297) under alkaline conditions to eliminate interference from this compound.[8]
LC-MS/MS Analysis: The processed samples were then analyzed using a validated LC-MS/MS method to determine the concentrations of this compound and free MMAE.[8] The method demonstrated good linearity, accuracy, and precision.[8]
Efficacy Assessment
Efficacy was assessed every 8 weeks (±7 days) according to RECIST 1.1 criteria.[2] For patients with prostate cancer, PCWG3 criteria and PSA assessments were also used.[2]
Visualizations
Signaling Pathway of this compound
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Clinical Trials – CBP [coherentbio.com]
- 4. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A Study of this compound in Patients With Advanced Solid Tumors [clin.larvol.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. LC-MS/MS method for dual-ligand peptide-drug this compound and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of CBP-1018 in Clinical Research
Disclaimer: The following information is synthesized from publicly available, preclinical data. As of the latest available information, CBP-1018 has not entered human clinical trials. Therefore, the dosing and administration schedules provided are based on animal models and are for informational and research planning purposes only. These protocols are not intended for human use.
Introduction
This compound is an investigational drug candidate being evaluated for its potential therapeutic effects. This document outlines the dosing and administration protocols derived from preclinical studies to guide researchers and scientists in designing future experiments and potential clinical trial frameworks. The methodologies and data presented are based on animal models and aim to provide a foundational understanding of this compound's administration for further investigation.
Quantitative Data Summary
The following table summarizes the dosing and administration details for this compound as reported in preclinical studies. This data is crucial for designing dose-finding and efficacy studies in relevant animal models.
| Parameter | Details | Species | Rationale |
| Route of Administration | Intravenous (IV) | Mouse | To ensure immediate and complete bioavailability for initial efficacy and toxicity studies. |
| Dosing Regimen | 0.5 mg/kg | Mouse | Established as an effective dose in preclinical models of inflammatory disease. |
| Frequency of Dosing | Twice a week | Mouse | Determined based on the pharmacokinetic profile and desired therapeutic window in animal studies. |
| Formulation | Lyophilized powder reconstituted with sterile water | N/A | Standard formulation for ensuring stability and enabling accurate dosing for preclinical research. |
Experimental Protocols
Reconstitution of this compound
This protocol details the procedure for preparing this compound for administration in a laboratory setting.
Materials:
-
Vial of lyophilized this compound
-
Sterile, non-pyrogenic water for injection
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Using a sterile syringe, slowly inject the required volume of sterile water into the vial.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
If necessary, use a vortex mixer at a low speed to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter or discoloration before administration.
-
The reconstituted solution should be used immediately or stored under specified conditions if stability data is available.
Intravenous Administration in a Mouse Model
This protocol describes the method for administering the reconstituted this compound to mice via intravenous injection.
Materials:
-
Reconstituted this compound solution
-
Mouse restraint device
-
Insulin syringes with a 28-gauge needle or smaller
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Calculate the precise volume of the reconstituted this compound solution to be administered based on the mouse's body weight to achieve the target dose of 0.5 mg/kg.
-
Properly restrain the mouse using a suitable restraint device.
-
If needed, warm the tail of the mouse using a heat lamp to dilate the lateral tail veins, making injection easier.
-
Position the needle, with the bevel facing upwards, and insert it into one of the lateral tail veins at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the mouse for any immediate adverse reactions post-injection.
-
Return the mouse to its cage and continue to monitor its condition according to the experimental plan.
Diagrams and Visualizations
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a preclinical mouse model of disease.
Caption: Preclinical workflow for this compound efficacy testing.
Application Notes and Protocols for Measuring CBP-1018 Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is a first-in-class bi-ligand-drug conjugate (BLDC) that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα), two clinically validated cancer targets.[1][2][3] This dual-targeting strategy is designed to enhance tumor specificity and uptake. This compound consists of ligands for PSMA and FRα, a cleavable linker, and the cytotoxic payload, monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor.[2][4] Understanding the pharmacokinetic (PK) properties of this compound and its released payload, MMAE, is critical for its clinical development, informing dosing schedules, and ensuring safety and efficacy.
These application notes provide detailed protocols for key assays used to measure the pharmacokinetic properties of this compound, present available quantitative data, and illustrate the proposed mechanism of action and experimental workflows.
Data Presentation: Pharmacokinetic Parameters of this compound and MMAE
The following table summarizes the pharmacokinetic parameters of this compound and free MMAE observed in a Phase I clinical trial in patients with advanced solid tumors following intravenous administration.[1] It is noted that the plasma exposure (Cmax and AUC) of this compound and MMAE increased with escalating doses.[1]
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (h*ng/mL) | t1/2 (h) | Tmax (h) |
| This compound | 0.06 (n=3) | 82.6 ± 28.3 | 97.1 ± 43.2 | 0.54 - 1.15 | ~ end of infusion |
| Free MMAE | 0.06 (n=3) | - | - | 38.27 - 57.27 | ~2 |
Data presented as mean ± standard deviation where available. t1/2 and Tmax ranges are based on observations across different dose cohorts in the phase 1 study. Cmax and AUC for free MMAE at the 0.06 mg/kg dose were not explicitly provided in the referenced materials.
Experimental Protocols
Quantification of this compound and Free MMAE in Human Plasma by LC-MS/MS
This protocol outlines the bioanalytical method for the simultaneous quantification of the intact bi-ligand-drug conjugate, this compound, and its released cytotoxic payload, MMAE, in human plasma.
Principle:
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed to quantify this compound and MMAE. Due to the different physicochemical properties of the large peptide conjugate (this compound) and the small molecule payload (MMAE), differential sample preparation techniques are utilized prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
MMAE reference standard
-
Internal standards (IS) for this compound (e.g., a stable isotope-labeled version) and MMAE (e.g., MMAF or a stable isotope-labeled MMAE)
-
Protease inhibitor cocktail (e.g., cOmplete™)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Ethyl acetate (B1210297), HPLC grade
-
Ammonium (B1175870) hydroxide
-
Solid-phase extraction (SPE) cartridges or plates (e.g., Oasis MCX)
-
Protein precipitation plates
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Handling and Stabilization:
To prevent the in vitro degradation of the cleavable linker in this compound by plasma proteases, it is crucial to add a protease inhibitor to the blood collection tubes and the resulting plasma samples. Samples should be processed promptly and stored at -80°C.
Protocol Steps:
A. Quantification of Intact this compound (Protein Precipitation):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 96-well protein precipitation plate, add 50 µL of plasma sample.
-
Add 10 µL of this compound internal standard solution.
-
Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate plasma proteins.
-
Mix thoroughly and incubate at 4°C for 20 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 or similar reversed-phase column suitable for large peptides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute and resolve this compound.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.
-
-
B. Quantification of Free MMAE (Liquid-Liquid Extraction or SPE):
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 10 µL of MMAE internal standard solution.
-
Add a basifying agent (e.g., ammonium hydroxide) to adjust the pH.
-
Add 500 µL of ethyl acetate and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 or similar reversed-phase column for small molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient for the elution and separation of MMAE.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: MRM of precursor-to-product ion transitions specific for MMAE and its internal standard.
-
-
Method Validation:
The bioanalytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
In Vitro Plasma Stability Assay
Principle:
This assay evaluates the stability of this compound in plasma over time by incubating the drug in plasma at 37°C and measuring the concentration of the intact drug at various time points. This helps to understand the rate of drug degradation and payload release in a physiological environment.
Protocol Steps:
-
Incubation:
-
Thaw human plasma at 37°C.
-
Spike this compound into the plasma to a final concentration (e.g., 10 µg/mL).
-
Incubate the plasma sample at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated plasma.
-
Immediately add a protease inhibitor and store the aliquots at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of intact this compound in each time-point sample using the validated LC-MS/MS method described in Protocol 1A.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the in vitro half-life (t1/2) of this compound in plasma.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for PK Analysis
Caption: Workflow for pharmacokinetic analysis of this compound.
Dual-Targeting Signaling Concept
Caption: Conceptual signaling pathways affected by this compound.
References
- 1. coherentbio.com [coherentbio.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
Biomarker Analysis in CBP-1018 Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is an innovative bi-specific ligand-drug conjugate that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor Alpha (FRα).[1][2] The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent anti-mitotic agent.[1][2] This dual-targeting approach is designed to enhance tumor specificity and efficacy in various solid tumors, including metastatic castration-resistant prostate cancer (mCRPC).[1][3] This document provides a comprehensive overview of the biomarker analysis strategy for the this compound clinical trials, including detailed protocols for the key assays and a summary of available clinical data.
Biomarker Strategy in this compound Clinical Trials
The biomarker strategy in the Phase I clinical trial of this compound (NCT04928612) is designed to assess patient eligibility, monitor treatment response, and understand the molecular mechanisms of action.[2][4] Key biomarkers include the target antigens PSMA (gene: FOLH1) and FRα (gene: FOLR1), and the pharmacodynamic marker Prostate-Specific Antigen (PSA) for prostate cancer patients.[2][4]
Quantitative Biomarker Data Summary
The following tables summarize the quantitative biomarker data from the this compound Phase I clinical trial.
Table 1: Patient Demographics and Baseline Characteristics (mCRPC cohort) [3]
| Characteristic | Value |
| Number of Patients (mCRPC) | 57 |
| Median Age (years) | 67.5 (range 57-78) |
| Median Baseline PSA (ng/mL) | 82.2 (range 0.006-2995) |
| ECOG Performance Status 1 or 2 | 89.8% |
| Median Prior Systematic Antitumor Drugs | 9 |
| Prior Chemotherapy | 72.9% |
Table 2: Preliminary Efficacy of this compound in Prostate Cancer Patients [3]
| Dose Level (mg/kg) | Efficacy Endpoint | Result |
| 0.10 | PSA Decrease | >50% in one patient, >90% in another patient. |
| ≥ 0.14 | Best Overall Response Rate (RECIST v1.1) | 42.9% (3/7 evaluable mCRPC patients had a Partial Response). |
| ≥ 0.14 | PSA50 Response Rate | 57.1% (4/7 evaluable mCRPC patients). |
| ≥ 0.14 | Radiographic Progression-Free Survival (rPFS) | 6.7 months (95% CI: 2.8, not reached) in 15 evaluable mCRPC patients. |
Signaling Pathways and Mechanism of Action
This compound Mechanism of Action
This compound is a bi-specific ligand-drug conjugate designed to target cancer cells overexpressing both PSMA and FRα. Upon binding to these receptors, the conjugate is internalized, and the cytotoxic payload, MMAE, is released. MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis.
This compound Mechanism of Action
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) with enzymatic functions that can influence intracellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, to promote cancer cell proliferation, migration, and survival.
PSMA Signaling Pathway
FRα Signaling Pathway
Folate Receptor Alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that, upon binding to folate, can initiate intracellular signaling cascades, including the JAK/STAT3 pathway, which is implicated in cell growth and survival.
FRα Signaling Pathway
Experimental Protocols
General Biomarker Analysis Workflow
The analysis of biomarkers in a clinical trial setting follows a stringent and standardized workflow to ensure data quality and reproducibility.
Biomarker Analysis Workflow
Protocol 1: Immunohistochemistry (IHC) for PSMA (FOLH1) Expression in Tumor Tissue
1. Objective: To qualitatively and semi-quantitatively determine the expression of PSMA in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
2. Materials:
-
FFPE tumor tissue sections (3-5 µm) on charged slides.
-
PSMA primary antibody (e.g., clone EP192).
-
Antigen retrieval solution (e.g., Cell Conditioning 1).
-
Polymer-HRP secondary antibody detection system (e.g., OptiView DAB).
-
Hematoxylin counterstain.
-
Automated IHC stainer (e.g., Ventana/Roche BenchMark ULTRA).
-
Positive and negative control slides.
3. Procedure:
-
Deparaffinization and Rehydration: Perform on an automated stainer.
-
Antigen Retrieval: Use Cell Conditioning 1 for approximately 16 minutes at 99°C.
-
Primary Antibody Incubation: Incubate with pre-diluted PSMA primary antibody for approximately 16 minutes at 36°C.
-
Secondary Antibody and Detection: Use an HRP-polymer-based detection system.
-
Chromogen Application: Apply DAB for visualization.
-
Counterstaining: Stain with hematoxylin.
-
Dehydration and Coverslipping: Dehydrate through graded alcohols and xylene, and coverslip.
4. Scoring:
-
A pathologist evaluates both membranous and cytoplasmic staining intensity.
-
A visual scoring system is used (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).
Protocol 2: Immunohistochemistry (IHC) for FRα (FOLR1) Expression in Tumor Tissue
1. Objective: To determine the expression level of FRα in FFPE tumor tissue to identify patients with "FRα-high" status.
2. Materials:
-
FFPE tumor tissue sections (3-5 µm) on charged slides.
-
VENTANA FOLR1 (FOLR1-2.1) RxDx Assay kit.
-
Automated IHC stainer (Ventana BenchMark ULTRA).
-
Positive control tissue (e.g., normal fallopian tube epithelium).
3. Procedure:
-
Follow the manufacturer's standardized protocol for the VENTANA FOLR1 (FOLR1-2.1) RxDx Assay on the BenchMark ULTRA platform.
-
The procedure includes automated deparaffinization, antigen retrieval, primary antibody incubation, and detection.
4. Scoring:
-
FRα expression is evaluated based on the percentage of viable tumor cells showing membranous staining at different intensities (0, 1+, 2+, 3+).[5][6]
-
FRα-high status is defined as ≥75% of viable tumor cells exhibiting moderate (2+) to strong (3+) membrane staining.[5]
Protocol 3: Quantitative Analysis of Serum Prostate-Specific Antigen (PSA)
1. Objective: To quantify the concentration of total PSA in patient serum to monitor disease burden and response to therapy.
2. Materials:
-
Patient serum samples.
-
Sandwich-type enzyme-linked immunosorbent assay (ELISA) kit for total PSA.
-
Microplate reader.
-
Calibrators and controls.
3. Procedure:
-
Collect whole blood and process to obtain serum.
-
Perform the ELISA according to the kit manufacturer's instructions. This typically involves: a. Adding calibrators, controls, and patient samples to a microplate pre-coated with an anti-PSA antibody. b. Incubating to allow PSA to bind. c. Washing the plate. d. Adding a second, enzyme-conjugated anti-PSA antibody. e. Incubating and washing. f. Adding a substrate that reacts with the enzyme to produce a color change. g. Stopping the reaction and reading the absorbance on a microplate reader.
4. Data Analysis:
-
Generate a standard curve using the absorbance values of the calibrators.
-
Interpolate the PSA concentration of the patient samples from the standard curve.
-
Results are reported in ng/mL.
Conclusion
The biomarker analysis for the this compound clinical trials integrates established and validated assays to provide crucial data on patient selection, treatment efficacy, and mechanism of action. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians involved in the development and clinical application of this compound and other targeted cancer therapies. As more data from the ongoing clinical trials become available, these protocols and our understanding of this compound's clinical activity will be further refined.
References
- 1. coherentbio.com [coherentbio.com]
- 2. A Quantitative Model for the Dynamics of Serum Prostate-Specific Antigen as a Marker for Cancerous Growth: An Explanation for a Medical Anomaly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Molecular and clinical correlates of high FOLH1 (PSMA) RNA expression in primary and metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of RECIST 1.1 Criteria in CBP-1018 Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) in the clinical evaluation of CBP-1018, a first-in-class bi-ligand drug conjugate. These notes and protocols are intended to guide researchers and clinicians in understanding the methodologies for tumor response assessment used in the this compound clinical trials and to provide a framework for similar studies.
Introduction to this compound
This compound is an innovative bi-ligand drug conjugate developed by Coherent Biopharma that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα), two proteins overexpressed in various solid tumors, including prostate cancer.[1][2][3] The drug consists of a dual-ligand targeting system, an enzyme-cleavable linker, and the cytotoxic payload monomethyl auristatin E (MMAE).[4] This design allows for targeted delivery of the cytotoxic agent to cancer cells, potentially enhancing efficacy and reducing systemic toxicity. The mechanism of action involves the binding of this compound to PSMA and FRα on the tumor cell surface, followed by internalization and lysosomal cleavage of the linker, which releases MMAE.[1][5] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6]
RECIST 1.1 Criteria in Oncology Drug Development
RECIST 1.1 provides a standardized, objective methodology for evaluating the change in tumor burden in response to therapy in clinical trials.[7][8] Adherence to these criteria is crucial for ensuring consistency and comparability of results across different studies and for supporting regulatory submissions. Key aspects of RECIST 1.1 include the classification of tumor lesions as "target" or "non-target," specific measurement guidelines, and defined response categories: Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[7]
Data Presentation: Summary of Efficacy from Phase I Trials of this compound
The following tables summarize the preliminary efficacy data from the Phase I clinical trial of this compound (NCT04928612) in patients with metastatic castration-resistant prostate cancer (mCRPC), as reported in scientific publications and conference presentations.
Table 1: Best Overall Response (BOR) in Efficacy-Evaluable mCRPC Patients [4]
| Response Category | Number of Patients |
| Partial Response (PR) | 3 |
| Stable Disease (SD) | 4 |
| Objective Response Rate (ORR) | 42.9% |
| Disease Control Rate (DCR) | 100% |
Data from 7 efficacy-evaluable mCRPC patients treated at dose levels of 0.14 mg/kg or higher.
Table 2: Overall Efficacy Outcomes in mCRPC Patients [4][9]
| Efficacy Endpoint | Value | Patient Population |
| Median Radiographic Progression-Free Survival (rPFS) | 9.2 months (95% CI, 5.0-NA) | 28 evaluable mCRPC patients |
| Partial Response (PR) with >40% target lesion reduction | 1 patient | mCRPC patient in the 0.14 mg/kg dose group |
| Prostate-Specific Antigen (PSA) decline >50% | 2 patients | mCRPC patients |
Experimental Protocols: Tumor Assessment using RECIST 1.1
While the specific imaging protocol for the NCT04928612 trial is not publicly available in full detail, the following represents a standard and comprehensive protocol for tumor assessment in solid tumors based on RECIST 1.1 guidelines.
1. Imaging Modality
-
Preferred Modality: Multidetector Computed Tomography (MDCT) is the preferred method for tumor assessment.[7][10]
-
Alternative Modality: Magnetic Resonance Imaging (MRI) can be used as an alternative, particularly for lesions that are not well-visualized by CT. The same imaging modality should be used consistently throughout the study for each patient.[10]
-
Positron Emission Tomography (PET): FDG-PET can be informative for detecting new lesions but should not be used to measure tumor size for RECIST 1.1.[10]
2. Image Acquisition
-
Baseline Scans: Should be performed within 28 days prior to the start of treatment.[7]
-
Follow-up Scans: Efficacy will be assessed every 8 weeks (±7 days).[2]
-
CT Scan Parameters:
-
Slice Thickness: A slice thickness of 5 mm or less is mandatory to ensure accurate measurement of lesions.[7]
-
Contrast Enhancement: Intravenous contrast material should be used to enhance the visibility of lesions, unless medically contraindicated. The same contrast protocol should be used for all scans of a given patient.
-
3. Lesion Identification and Measurement
-
Target Lesions:
-
Up to a maximum of 5 target lesions in total, and no more than 2 target lesions per organ, should be selected at baseline.[7]
-
Target lesions should be selected based on their size (longest diameter ≥10 mm for non-nodal lesions, short axis ≥15 mm for lymph nodes) and suitability for repeated, accurate measurement.[7]
-
The longest diameter of each non-nodal target lesion and the short axis of each nodal target lesion are to be recorded.
-
-
Non-Target Lesions:
-
All other sites of disease should be identified as non-target lesions.
-
These lesions are not measured individually but are assessed qualitatively at each follow-up visit (e.g., "present," "absent," or "unequivocally progressed").[7]
-
4. Response Evaluation
-
Sum of Diameters (SOD): The sum of the longest diameters of all target lesions at baseline and at each follow-up is calculated.
-
Response Categories (based on change from baseline SOD):
-
Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm.
-
Partial Response (PR): At least a 30% decrease in the SOD of target lesions, taking as reference the baseline SOD.
-
Progressive Disease (PD): At least a 20% increase in the SOD of target lesions, taking as reference the smallest SOD recorded since the treatment started or the appearance of one or more new lesions. There must also be an absolute increase of at least 5 mm.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
RECIST 1.1 Experimental Workflow
Caption: Workflow for RECIST 1.1 tumor response assessment.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. adcreview.com [adcreview.com]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 8. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. The Radiology Assistant : RECIST 1.1 - and more [radiologyassistant.nl]
Monitoring Patient Safety and Tolerability of CBP-1018: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the patient safety and tolerability of CBP-1018, a first-in-class bi-ligand drug conjugate. The information is synthesized from available clinical trial data and is intended to guide research and development efforts.
Introduction to this compound
This compound is an innovative bi-ligand drug conjugate that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2][3] These receptors are overexpressed in various solid tumors, including prostate, renal, and lung cancers.[2] The drug conjugate consists of an optimized bi-ligand system, an enzyme-cleavable linker, and the cytotoxic payload monomethyl auristatin E (MMAE), a tubulin inhibitor.[2][4] Preclinical studies have demonstrated significant anti-tumor efficacy and an acceptable safety profile.[2][3]
Clinical Safety and Tolerability Profile
Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic characteristics, and preliminary efficacy of this compound in patients with advanced malignant solid tumors.[1][2]
Summary of Clinical Trial Findings
A Phase I study (NCT04928612) enrolled patients with advanced solid tumors who had relapsed after standard therapies.[2] The study included dose-escalation and dose-expansion stages to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[3][5]
Key Safety Findings:
-
This compound was generally well-tolerated at dose levels ranging from 0.03 mg/kg to 0.16 mg/kg administered intravenously every two weeks.[3]
-
No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached in the reported dose ranges.[1][3][6]
-
Most treatment-related adverse events (TRAEs) were Grade 1 or 2.[3][6]
-
The most common Grade 3 or higher TRAEs were primarily hematologic and included neutropenia, leukopenia, and lymphopenia.[3][6] These events were reported to be transient and manageable.[7]
-
Adverse events commonly associated with antibody-drug conjugates (ADCs), such as visual acuity reduction and peripheral neuropathy, were rarely observed and were of low grade (Grade 1).[7]
Quantitative Safety Data
The following table summarizes the key quantitative safety data from the Phase I clinical trial of this compound as of the data cutoff of December 31, 2023, and August 31, 2024.
| Parameter | Value | Data Cutoff | Source |
| Patient Population | |||
| Total Enrolled | 59 | Dec 31, 2023 | [3][6] |
| 120 | Aug 31, 2024 | [7] | |
| Patient Demographics | Median Age: 67.5 years | Dec 31, 2023 | [3][6] |
| ECOG Score 1 or 2: 89.8% | Dec 31, 2023 | [3][6] | |
| Dose Escalation | 0.03 mg/kg to 0.16 mg/kg | Dec 31, 2023 | [3] |
| Dose Limiting Toxicities (DLTs) | None Observed | Dec 31, 2023 | [1][3] |
| Maximum Tolerated Dose (MTD) | Not Reached | Dec 31, 2023 | [3][6] |
| Treatment-Related Adverse Events (TRAEs) | |||
| Most TRAEs | Grade 1 or 2 | Dec 31, 2023 | [3][6] |
| ≥ Grade 3 TRAEs (as of Dec 31, 2023) | |||
| Neutrophil Decrease | 29.5% | Dec 31, 2023 | [3] |
| White Blood Cell Decrease | 19.7% | Dec 31, 2023 | [3] |
| Lymphocyte Decrease | 11.5% | Dec 31, 2023 | [3] |
| ≥ Grade 3 TRAEs (as of Aug 31, 2024) | Primarily hematologic, transient, and manageable | Aug 31, 2024 | [7] |
| TRAEs Leading to Dose Reduction | 8.3% (10/120) | Aug 31, 2024 | [7] |
| TRAEs Leading to Discontinuation | 4.2% (5/120) | Aug 31, 2024 | [7] |
| Specific TRAEs of Interest (as of Aug 31, 2024) | |||
| Visual Acuity Reduction (Grade 1) | 1 patient | Aug 31, 2024 | [7] |
| Peripheral Neuropathy (Grade 1) | 11.7% (14/120) | Aug 31, 2024 | [7] |
Experimental Protocols for Safety Monitoring
The following are detailed methodologies for key experiments to monitor patient safety and tolerability during clinical trials of this compound.
Protocol for Monitoring and Grading Adverse Events
Objective: To systematically identify, document, and grade all adverse events (AEs) and TRAEs.
Methodology:
-
AE Monitoring: Monitor patients for AEs at each study visit through physical examinations, vital sign measurements, and patient interviews.
-
Data Collection: Record all AEs, including onset, duration, severity, and relationship to the study drug, in the electronic case report form (eCRF).
-
Grading: Grade the severity of AEs according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Causality Assessment: The investigator will assess the relationship of each AE to this compound (e.g., unrelated, unlikely, possible, probable, definite).
-
Serious Adverse Events (SAEs): Report all SAEs to the sponsor and relevant regulatory authorities within the protocol-specified timeframe.
Protocol for Hematologic Toxicity Monitoring
Objective: To monitor for and manage hematologic toxicities, which are the most common ≥ Grade 3 TRAEs.
Methodology:
-
Baseline Assessment: Obtain a complete blood count (CBC) with differential at baseline.
-
Routine Monitoring: Perform a CBC with differential prior to each dose of this compound and at regular intervals between doses.
-
Dose Modification: Implement dose delays, reductions, or discontinuations for patients who experience Grade 3 or 4 hematologic toxicities, as specified in the clinical trial protocol.
-
Supportive Care: Administer growth factors (e.g., G-CSF for neutropenia) as clinically indicated.
Protocol for Pharmacokinetic Analysis
Objective: To characterize the pharmacokinetic profile of this compound and its payload, MMAE.
Methodology:
-
Sample Collection: Collect blood samples at pre-specified time points before, during, and after this compound infusion.
-
Bioanalysis: Use a validated analytical method (e.g., liquid chromatography-mass spectrometry) to measure the plasma concentrations of this compound and free MMAE.
-
Parameter Calculation: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2).
-
Dose Proportionality: Assess the relationship between dose and exposure to determine if pharmacokinetics are linear over the studied dose range.
Visualizations
This compound Mechanism of Action
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Clinical Trials – CBP [coherentbio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ASCO 2024 Highlights: Research findings of CBP-1008 and this compound once again attract global attention – CBP [coherentbio.com]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Quality Control Parameters for Research-Grade CBP-1018
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is a first-in-class, research-grade bi-ligand drug conjugate. It is designed for high specificity and potency in preclinical cancer research. This molecule comprises two distinct ligands targeting Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα), which are overexpressed in various solid tumors.[1][2][3] The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent anti-mitotic agent that inhibits tubulin polymerization.[4] The dual-ligand approach facilitates targeted delivery of MMAE to cancer cells expressing either or both surface proteins, enhancing therapeutic potential.
Given its complex structure and potent activity, stringent quality control is essential to ensure the reliability and reproducibility of research findings. These application notes provide a comprehensive overview of the quality control parameters, analytical methodologies, and acceptance criteria for research-grade this compound.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process. Initially, the ligands bind to PSMA and/or FRα on the surface of tumor cells, leading to the internalization of the conjugate. Once inside the cell, the linker is cleaved, releasing the MMAE payload. MMAE then disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound from receptor binding to apoptosis.
Quality Control Parameters
The following table summarizes the key quality control parameters, analytical methods, and recommended acceptance criteria for research-grade this compound.
| Parameter | Analytical Method | Acceptance Criteria | Purpose |
| Identity | LC-MS/MS | Conforms to reference standard mass | Confirms the molecular weight of the intact conjugate. |
| Peptide Mapping | Chromatographic profile matches reference | Verifies the primary amino acid sequence.[3][5] | |
| Purity | RP-HPLC | ≥ 95% | Quantifies the percentage of the desired product.[6][7][8] |
| SEC-HPLC | ≥ 98% (monomer) | Detects and quantifies aggregates. | |
| Safety | Endotoxin (B1171834) Test (LAL) | ≤ 20 EU/mg | Ensures the absence of pyrogenic bacterial components.[9][10][11] |
| Sterility | No microbial growth | Confirms the absence of viable microorganisms.[1] | |
| Potency | Cell-Based Cytotoxicity Assay | EC50 within a specified range of reference | Measures the biological activity and cytotoxic potential.[2][12][13] |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Identity and Purity Assessment by LC-MS/MS and RP-HPLC
This protocol outlines the general procedure for determining the identity and purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][14][15]
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or 0.1% FA) in water.
-
Mobile Phase B: 0.1% TFA (or 0.1% FA) in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm and 280 nm.
-
Calculate purity based on the area of the main peak relative to the total peak area.
-
-
LC-MS/MS Analysis:
-
Couple the HPLC outlet to the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
Determine the molecular weight of the intact this compound and compare it to the theoretical mass.
-
Caption: Workflow for identity and purity analysis of this compound.
Endotoxin Testing (LAL Assay)
This protocol describes the Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels.[9][10][11]
Materials:
-
This compound sample
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic)
-
Endotoxin-free water
-
Control Standard Endotoxin (CSE)
-
Endotoxin-free vials and pipette tips
Procedure:
-
Reagent Preparation:
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a series of endotoxin standards by diluting the CSE in endotoxin-free water.
-
-
Sample Preparation:
-
Dissolve this compound in endotoxin-free water to a suitable concentration.
-
Include positive and negative controls.
-
-
Assay Performance:
-
Add the LAL reagent to the standards, samples, and controls.
-
Incubate at 37°C for the time specified by the kit manufacturer.
-
-
Data Analysis:
-
For gel-clot assays, observe the formation of a solid clot.
-
For turbidimetric or chromogenic assays, measure the change in optical density using a plate reader.
-
Calculate the endotoxin concentration in the sample by comparing its result to the standard curve.
-
Cell-Based Potency Assay
This protocol outlines a cell-based cytotoxicity assay to determine the potency (EC50) of this compound.[2][12][13]
Materials:
-
This compound sample
-
A target cancer cell line expressing PSMA and/or FRα (e.g., LNCaP, KB cells)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the diluted this compound.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Conclusion
The quality control of research-grade this compound is a multifaceted process that requires a suite of analytical techniques to ensure its identity, purity, safety, and potency. The protocols and parameters outlined in these application notes provide a robust framework for the comprehensive characterization of this bi-ligand drug conjugate, thereby ensuring the generation of reliable and reproducible data in preclinical research. Adherence to these guidelines is critical for advancing our understanding of this compound and its potential therapeutic applications.
References
- 1. genscript.com [genscript.com]
- 2. marinbio.com [marinbio.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. adcreview.com [adcreview.com]
- 5. casss.org [casss.org]
- 6. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. almacgroup.com [almacgroup.com]
- 9. fda.gov [fda.gov]
- 10. How to Calculate Endotoxin Limits [basciences.com]
- 11. Strategies for Determining Endotoxin Limits for Samples and Devices | FUJIFILM Wako [wakopyrostar.com]
- 12. researchgate.net [researchgate.net]
- 13. bioagilytix.com [bioagilytix.com]
- 14. jpt.com [jpt.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
Laboratory protocols for handling and storing CBP-1018
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the proper handling and storage of CBP-1018, a bi-specific, peptide-drug conjugate (PDC) targeting Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA) with the cytotoxic payload Monomethyl Auristatin E (MMAE).[1][2][3] Adherence to these guidelines is critical to ensure the integrity and stability of the compound, as well as the safety of laboratory personnel.
Overview of this compound
This compound is a novel therapeutic agent with a molecular weight of 2839.18 g/mol and a formula of C₁₃₂H₁₉₂N₃₀O₃₈S.[4] It is designed for targeted drug delivery to tumor cells overexpressing both FRα and PSMA.[2] Preclinical studies have demonstrated its potential for significant anti-tumor activity in various cancer models.[2] Given its cytotoxic nature, strict adherence to safety protocols during handling is mandatory.
Safety Precautions
This compound contains the potent cytotoxic agent MMAE and must be handled with appropriate safety measures to minimize exposure.
General Handling Guidelines:
-
Always handle this compound within a certified chemical fume hood or a biological safety cabinet.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and powder-free nitrile gloves.[5] It is recommended to use double gloves.
-
Avoid inhalation of the lyophilized powder or aerosols from solutions.
-
Prevent contact with skin and eyes. In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical attention.
-
All materials that come into contact with this compound, such as pipette tips, tubes, and vials, should be treated as hazardous waste and disposed of according to institutional and local regulations for cytotoxic waste.[6]
-
A spill kit should be readily available in the laboratory.[7]
Storage of this compound
Proper storage is crucial for maintaining the stability and activity of this compound.
Lyophilized Powder
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C or -80°C for long-term storage. |
| Storage Conditions | Keep in a tightly sealed vial in a desiccator to protect from moisture. |
| Light Sensitivity | Protect from light. |
Note: While this compound may be shipped at room temperature, long-term storage should be at low temperatures as indicated in the Certificate of Analysis.[1]
Reconstituted Solution
| Parameter | Recommendation |
| Storage Temperature | Store in aliquots at -80°C to minimize freeze-thaw cycles. |
| Stability | Avoid repeated freeze-thaw cycles which can degrade the peptide-drug conjugate. |
| Container | Use low-protein binding microcentrifuge tubes for aliquots. |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the procedure for reconstituting the lyophilized this compound powder to a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial in a chemical fume hood.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently swirl or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous vortexing, which can cause aggregation or degradation.
-
Once dissolved, aliquot the stock solution into single-use volumes in low-protein binding microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C immediately.
Preparation of Working Solutions
This protocol describes the dilution of the this compound stock solution for use in experiments.
Materials:
-
Aliquoted stock solution of this compound in DMSO
-
Appropriate sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Perform serial dilutions of the stock solution with the appropriate aqueous buffer to achieve the desired final concentration for your experiment.
-
Note: It is recommended to prepare working solutions fresh for each experiment. Due to the potential for aggregation in aqueous solutions, do not store diluted aqueous solutions of this compound for extended periods.
-
Signaling Pathway and Mechanism of Action
This compound is a bi-ligand drug conjugate that targets two cell surface receptors, FRα and PSMA, which are overexpressed in various cancers. This dual-targeting strategy is designed to enhance the specificity and efficacy of drug delivery to tumor cells.
Upon binding to FRα and PSMA on the tumor cell surface, this compound is internalized. Inside the cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload, MMAE. MMAE then disrupts the microtubule network, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. coherentbio.com [coherentbio.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Experiments with CBP-1018
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is a first-in-class bi-ligand drug conjugate (Bi-XDC) designed for targeted cancer therapy.[1][2] It is composed of three key components: a bi-specific ligand system that targets both Folate Receptor 1 (FRα) and Prostate-Specific Membrane Antigen (PSMA), a cleavable linker, and the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.[1][3] FRα and PSMA are overexpressed in a variety of solid tumors, including prostate, lung, and renal cancers, making them attractive targets for targeted drug delivery.[1][4] Preclinical studies have indicated that this compound exhibits high receptor specificity, enhanced tissue penetration, and potent anti-tumor activity with a favorable safety margin.[3][4] These application notes provide detailed protocols for in vitro experiments to evaluate the mechanism of action and efficacy of this compound.
Mechanism of Action of this compound
The proposed mechanism of action for this compound involves a multi-step process that begins with dual-receptor targeting and culminates in apoptosis of the cancer cell.
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables present illustrative quantitative data from key in vitro experiments. These are representative results and will vary based on the cell lines and specific experimental conditions used.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines with Differential FRα and PSMA Expression
| Cell Line | Cancer Type | FRα Expression | PSMA Expression | This compound IC50 (nM) |
| LNCaP | Prostate | Low | High | 15.2 |
| PC-3 | Prostate | Low | Low | > 1000 |
| KB | Cervical | High | Low | 25.8 |
| MDA-MB-231 | Breast | Low | Low | > 1000 |
| Caki-1 | Renal | High | High | 5.1 |
Table 2: Induction of Apoptosis by this compound in Caki-1 Cells
| Treatment (48h) | Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 2.1 | 1.5 | 3.6 |
| This compound | 5 | 15.4 | 8.2 | 23.6 |
| This compound | 20 | 35.7 | 18.9 | 54.6 |
| This compound | 50 | 42.3 | 25.1 | 67.4 |
Table 3: Cell Cycle Analysis of LNCaP Cells Treated with this compound
| Treatment (24h) | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 65.2 | 15.3 | 19.5 |
| This compound | 15 | 10.1 | 8.7 | 81.2 |
| This compound | 50 | 8.5 | 5.4 | 86.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC50).
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 3. Clinical Trials – CBP [coherentbio.com]
- 4. Coherent Biopharma received IND study may proceed letter (study permission) from US FDA for its bi-ligand drug conjugate this compound – CBP [coherentbio.com]
Application Notes: Animal Models for Evaluating CBP-1018, a Novel KRAS G12C Inhibitor
Introduction
The KRAS protein is a pivotal signaling molecule that, when mutated, can perpetually activate downstream pathways, leading to uncontrolled cell proliferation and tumorigenesis. The G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is a prevalent driver in various cancers, notably pancreatic ductal adenocarcinoma (PDAC). CBP-1018 is a novel, orally bioavailable, covalent inhibitor designed to specifically target and inactivate the KRAS G12C mutant protein. By forming an irreversible bond with the cysteine residue, this compound locks KRAS G12C in its inactive, GDP-bound state, thereby inhibiting oncogenic signaling. Preclinical evaluation in robust animal models is a critical step to determine the efficacy and safety profile of this compound before advancing to human clinical trials.
Rationale for Model Selection
The choice of animal models is crucial for the successful preclinical assessment of novel cancer therapeutics.[1] A multi-model approach is recommended to comprehensively evaluate the efficacy and toxicity of this compound.
-
Efficacy Studies: Patient-Derived Xenograft (PDX) Models Patient-Derived Xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, are considered highly clinically relevant.[2][3][4] Unlike traditional cell line-derived xenografts (CDX), PDX models better maintain the histological and genetic characteristics of the original human tumor, including its heterogeneity and tumor microenvironment.[2][3][4][5] This fidelity makes them superior for predicting patient response to therapy.[3][4][5] For this compound, PDX models established from pancreatic cancer patients harboring the KRAS G12C mutation will be invaluable for assessing anti-tumor activity in a system that closely mimics the human disease state.[2][3]
-
Toxicity Studies: Rodent and Non-Rodent Models To evaluate the safety profile and determine a safe starting dose for clinical trials, toxicity studies are conducted in both rodent and non-rodent species. The Sprague-Dawley rat is a commonly used rodent model for these studies due to its well-characterized physiology and genetics.[6] A non-rodent species, such as the beagle dog, is also typically required by regulatory agencies to assess potential toxicities that may not be apparent in rodents. This dual-species approach provides a more comprehensive understanding of the potential adverse effects of this compound.
Efficacy Studies in Pancreatic Cancer PDX Models
Objective
To assess the anti-tumor efficacy of this compound in KRAS G12C-positive pancreatic cancer patient-derived xenograft (PDX) models.
Experimental Workflow
Protocol: PDX Efficacy Study
-
Animal Model: Female NOD-scid IL2Rgamma(null) (NSG) mice, 6-8 weeks old.[5]
-
PDX Establishment:
-
Surgically resected human pancreatic tumor tissue (confirmed KRAS G12C positive) is obtained under sterile conditions.
-
A small fragment (approx. 3x3x3 mm) of the tumor is subcutaneously implanted into the flank of anesthetized NSG mice.[5][7]
-
Tumors are allowed to grow to a volume of approximately 1,000-1,500 mm³ for passage and expansion into a cohort of study animals.[8]
-
-
Study Initiation and Randomization:
-
Dosing and Administration:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
The drug is administered once daily (QD) via oral gavage.[1]
-
The vehicle control group receives the formulation vehicle only.
-
-
Monitoring and Endpoints:
-
Tumor dimensions are measured with digital calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.[1]
-
Animal body weights are recorded at the same frequency to monitor toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined volume (e.g., 2,000 mm³) or after a fixed duration (e.g., 28 days).
-
At the end of the study, tumors and plasma are collected for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Data Presentation: Efficacy Study Design
| Parameter | Description |
| Animal Model | NOD-scid IL2Rgamma(null) (NSG) Mice |
| Tumor Model | Pancreatic Cancer PDX (KRAS G12C+) |
| Group Size | 10 mice per group |
| Treatment Groups | 1. Vehicle Control (0.5% Methylcellulose, PO, QD) 2. This compound (10 mg/kg, PO, QD) 3. This compound (30 mg/kg, PO, QD) 4. This compound (100 mg/kg, PO, QD) |
| Dosing Duration | 28 days |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight change, Pharmacodynamic modulation (pERK levels) |
Toxicity Studies in Rodents
Objective
To evaluate the safety profile and identify potential target organs of toxicity for this compound following repeated oral administration in Sprague-Dawley rats.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mednexus.org [mednexus.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Patient-Derived Xenograft Models for Pancreatic Adenocarcinoma Demonstrate Retention of Tumor Morphology through Incorporation of Murine Stromal Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for FRα and PSMA Expression in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) detection of Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA) in tumor tissues. This document includes detailed experimental protocols, a summary of expected expression patterns in various cancers, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA) are cell surface proteins that are overexpressed in a variety of cancers, making them attractive targets for diagnostic and therapeutic applications. FRα is a high-affinity folate-binding protein involved in folate transport and has been implicated in cell growth and signaling.[1][2] PSMA, a transmembrane glycoprotein (B1211001) with carboxypeptidase activity, is well-established as a biomarker for prostate cancer and is also found in the neovasculature of many solid tumors.[3][4] Immunohistochemistry is a critical tool for assessing the expression of these proteins in tumor tissues, providing valuable information for patient stratification and the development of targeted therapies.
Quantitative Data on FRα and PSMA Expression
The expression of FRα and PSMA varies across different tumor types. The following tables summarize the reported expression levels based on immunohistochemical studies.
Table 1: FRα Expression in Various Tumors
| Tumor Type | Percentage of FRα-Positive Cases | Staining Intensity/Pattern | Reference(s) |
| Ovarian Cancer (High-Grade Serous) | 75-90% | Often strong and diffuse membrane staining. | [5][6] |
| Lung Adenocarcinoma | 77% | High expression correlates with lower histologic grade. | [7] |
| Breast Cancer | 35-70% | Associated with triple-negative status and high histologic grade. | [5] |
| Endometrial Cancer | 20-50% | Variable expression. | [5] |
| Cervical Cancer | 100% (in one study) | Higher expression in metastatic tumors. | [8] |
| Colorectal Cancer | 33% (primary), 44% (metastatic) | Increased expression in metastases. | [5] |
Table 2: PSMA Expression in Various Tumors
| Tumor Type | Percentage of PSMA-Positive Cases | Staining Intensity/Pattern | Reference(s) |
| Prostate Cancer | >95% | Strong membranous staining in the majority of cases. | [9][10] |
| Glioblastoma | High (in tumor neovasculature) | Predominantly in tumor-associated blood vessels. | [4] |
| Salivary Gland Tumors | 77% (malignant), 97% (benign) | Expression in both luminal and myoepithelial cells. | [4] |
| Gastric Adenocarcinoma | 66.4% (in tumor neovasculature) | Endothelial staining in tumor neovessels. | [4] |
| Colorectal Carcinoma | 84.6% (in tumor neovasculature) | Endothelial staining in tumor neovessels. | [4] |
| Breast Cancer | 75% (in tumor cells), 88% (in tumor blood vessels) | Expression correlates with higher Ki67 and is negatively correlated with ER/PR status. | [11] |
| Hepatocellular Carcinoma | 83% | Expression in tumor neovasculature is a poor prognostic indicator. | [12] |
Experimental Protocols
These protocols provide a general framework for the immunohistochemical staining of FRα and PSMA. Optimization may be required for specific antibodies and tissue types.
IHC Protocol for Folate Receptor alpha (FRα)
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours.
-
Process through graded alcohols and xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended.[13][14]
-
Reagent: Use a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).[15][16] The optimal buffer may depend on the specific antibody used.
-
Procedure:
-
Preheat the antigen retrieval solution in a pressure cooker, steamer, or water bath to 95-100°C.[13]
-
Immerse the slides in the preheated solution and incubate for 20-40 minutes.[17][18]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[17]
-
Rinse slides in a wash buffer (e.g., TBS or PBS).
-
4. Staining Procedure:
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer.
-
Block non-specific protein binding by incubating with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Recommended Antibody: Mouse monoclonal anti-FRα antibody [26B3.F2] or Rabbit monoclonal anti-FRα antibody [FOLR1-2.1].[18][19]
-
Dilute the primary antibody in antibody diluent to the manufacturer's recommended concentration.
-
Incubate slides with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (for streptavidin-biotin methods) or a polymer-based detection system (e.g., HRP-polymer) for 30-60 minutes.[20][21][22]
-
Rinse with wash buffer.
-
If using a streptavidin-biotin system, incubate with streptavidin-HRP for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate slides with a chromogen solution (e.g., DAB) until the desired staining intensity is reached (typically 5-10 minutes).
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
IHC Protocol for Prostate-Specific Membrane Antigen (PSMA)
1. Tissue Preparation:
-
Follow the same procedure as for FRα. For bone specimens, decalcification is required prior to processing.[23]
2. Deparaffinization and Rehydration:
-
Follow the same procedure as for FRα.
3. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER) is commonly used.[9][24]
-
Reagent: Use a cell conditioning solution (e.g., Cell Conditioning 1 from Ventana/Roche) or a citrate (B86180) buffer (pH 6.0).[9]
-
Procedure:
4. Staining Procedure:
-
Blocking:
-
Follow the same procedure as for FRα.
-
-
Primary Antibody Incubation:
-
Recommended Antibody: Rabbit monoclonal anti-PSMA antibody [EP192] or Mouse monoclonal anti-PSMA antibody [GCP-04].[9][25]
-
Dilute the primary antibody according to the manufacturer's instructions.
-
Incubate for 16-32 minutes at 36-37°C for automated systems, or for 1 hour at room temperature for manual staining.[9][18]
-
-
Detection System:
-
Chromogen Development:
-
Follow the same procedure as for FRα.
-
-
Counterstaining:
-
Follow the same procedure as for FRα.
-
-
Dehydration and Mounting:
-
Follow the same procedure as for FRα.
-
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA Polyclonal Antibody (PA5-82398) [thermofisher.com]
- 4. PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Folate receptor alpha in ovarian cancer tissue and patient serum is associated with disease burden and treatment outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. High expression of folate receptor alpha is associated with poor prognosis in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 17. biocare.net [biocare.net]
- 18. mdpi.com [mdpi.com]
- 19. Folate Receptor alpha Antibody - Biocare Medical [biocare.net]
- 20. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]
- 21. IHC Immunodetection | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 23. NKX3.1 and PSMA are sensitive diagnostic markers for prostatic carcinoma in bone metastasis after decalcification of specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. anti-PSMA Antibody [ABIN1302364] - Human, Mouse, Pig, WB, IHC (p), ICC [antibodies-online.com]
Application Note: Flow Cytometry Analysis of CBP-1018 Binding to Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CBP-1018 is an innovative bi-ligand-drug conjugate engineered for targeted cancer therapy. It is designed to simultaneously engage two distinct cell surface receptors: Prostate-Specific Membrane Antigen (PSMA), also known as Folate Hydrolase 1 (FOLH1), and Folate Receptor alpha (FRα).[1][2][3] Both PSMA and FRα are overexpressed in a variety of solid tumors, including prostate, ovarian, lung, and renal cancers, making them attractive targets for therapeutic intervention.[1][3]
The unique architecture of this compound features two distinct targeting moieties, enabling a synergistic binding effect that enhances its avidity and specificity for tumor cells co-expressing both PSMA and FRα.[1] This dual-targeting mechanism is designed to improve tumor cell recognition and internalization compared to mono-specific agents. Covalently linked to this bi-ligand system is the potent cytotoxic agent Monomethyl Auristatin E (MMAE), a microtubule-disrupting agent.[1] Upon binding to its target receptors, this compound is internalized by the cancer cell, leading to the release of MMAE and subsequent cell cycle arrest and apoptosis.
Flow cytometry is a powerful and quantitative method to assess the binding characteristics of therapeutic molecules like this compound to the surface of cancer cells. This application note provides a detailed protocol for the analysis of this compound binding to cancer cell lines with varying expression levels of PSMA and FRα using flow cytometry.
Principle of the Assay
This protocol describes a direct binding assay where cancer cells are incubated with fluorescently labeled this compound. The amount of cell-bound this compound is then quantified by measuring the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. By using cell lines with well-characterized high and low expression of PSMA and FRα, the specificity and avidity of this compound binding can be determined.
Data Presentation
The following tables provide a framework for presenting quantitative data obtained from flow cytometry analysis of this compound binding.
Table 1: Cancer Cell Line Panel for this compound Binding Analysis
| Cell Line | Cancer Type | PSMA (FOLH1) Expression | FRα (FOLR1) Expression | Recommended Use |
| LNCaP | Prostate Carcinoma | High | Low / Negative | PSMA Positive Control |
| PC-3 | Prostate Carcinoma | Low / Negative | Low / Negative | PSMA Negative Control |
| IGROV1 | Ovarian Carcinoma | Low / Negative | High | FRα Positive Control |
| SKOV-3 | Ovarian Carcinoma | Low / Negative | High | FRα Positive Control |
| MDA-MB-231 | Breast Cancer | Moderate | Low / Negative | Potential Dual-Target Model |
Table 2: Representative Quantitative Data for this compound Binding
| Cell Line | This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) | Percent Positive Cells (%) |
| LNCaP | 0 | 10 | 1 |
| 1 | 150 | 45 | |
| 10 | 800 | 90 | |
| 100 | 2500 | 98 | |
| PC-3 | 0 | 12 | 1 |
| 1 | 15 | 2 | |
| 10 | 25 | 5 | |
| 100 | 40 | 8 | |
| IGROV1 | 0 | 15 | 2 |
| 1 | 200 | 55 | |
| 10 | 1200 | 95 | |
| 100 | 3500 | 99 |
Signaling Pathway and Experimental Workflow Visualization
Caption: this compound mechanism of action.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
LNCaP (ATCC® CRL-1740™) - PSMA positive
-
PC-3 (ATCC® CRL-1435™) - PSMA negative
-
IGROV1 (ATCC® CRL-1572™) - FRα positive
-
SKOV-3 (ATCC® HTB-77™) - FRα positive
-
-
This compound: Fluorescently labeled (e.g., with Alexa Fluor™ 488 or similar)
-
Cell Culture Media: RPMI-1640, McCoy's 5A, F-12K Medium (as appropriate for each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer: PBS containing 2% FBS and 0.1% sodium azide
-
Viability Dye: Propidium Iodide (PI) or a fixable viability dye
-
Flow Cytometry Tubes
-
Flow Cytometer
Cell Culture
-
Culture the selected cancer cell lines according to standard protocols in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells regularly to maintain them in the logarithmic growth phase.
Experimental Procedure
-
Cell Preparation: a. Harvest cells using Trypsin-EDTA when they reach 70-80% confluency. b. Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube. c. Centrifuge at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet twice with cold PBS. e. Resuspend the cells in cold FACS buffer. f. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in cold FACS buffer.
-
Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each flow cytometry tube. b. Prepare serial dilutions of fluorescently labeled this compound in cold FACS buffer. A suggested concentration range is 0.1 nM to 100 nM. Include an unstained control (FACS buffer only). c. Add 100 µL of the diluted this compound to the respective tubes. d. Gently vortex and incubate the tubes on ice for 1 hour, protected from light. e. After incubation, wash the cells twice by adding 2 mL of cold FACS buffer to each tube, followed by centrifugation at 300 x g for 5 minutes at 4°C. f. Decant the supernatant carefully after each wash.
-
Viability Staining (Optional but Recommended): a. Resuspend the cell pellet in 100 µL of cold FACS buffer. b. If using a non-fixable viability dye like Propidium Iodide (PI), add it to the cells just before analysis according to the manufacturer's instructions.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of cold FACS buffer. b. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 events) for each sample. c. Use appropriate laser and filter settings for the fluorophore conjugated to this compound and the viability dye.
Data Analysis
-
Gating Strategy: a. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. b. Use a subsequent plot (e.g., FSC-A vs. FSC-H) to gate on single cells (singlets) to exclude doublets. c. If a viability dye is used, gate on the viable cell population.
-
Quantification: a. For the gated, single, viable cell population, create a histogram of the fluorescence intensity for the this compound channel. b. Determine the Mean Fluorescence Intensity (MFI) for each sample. c. Set a gate for positive staining based on the unstained or isotype control and determine the percentage of positive cells for each this compound concentration. d. Plot the MFI or percentage of positive cells against the this compound concentration to generate binding curves.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in unstained control | Autofluorescence of cells | Use a fluorescence channel with less cellular autofluorescence (e.g., red or far-red). Ensure proper compensation settings. |
| No or weak signal in positive control cells | Insufficient this compound concentration | Increase the concentration range of this compound. |
| Low receptor expression | Confirm receptor expression using a validated antibody. | |
| Short incubation time | Increase the incubation time (e.g., to 2 hours). | |
| High signal in negative control cells | Non-specific binding | Increase the number of wash steps. Include a blocking step with an appropriate serum before adding this compound. |
| Aggregated this compound | Centrifuge the this compound solution before use. | |
| High variability between replicates | Inconsistent cell numbers | Ensure accurate cell counting and pipetting. |
| Cell clumping | Ensure a single-cell suspension before staining. |
Conclusion
This application note provides a comprehensive protocol for the flow cytometric analysis of this compound binding to cancer cells. By utilizing a panel of cell lines with defined PSMA and FRα expression, researchers can effectively characterize the binding properties of this novel bi-ligand-drug conjugate. The quantitative data obtained from this assay are crucial for understanding the specificity and avidity of this compound, which are key determinants of its therapeutic potential. This protocol can be adapted for the analysis of other cell-surface binding molecules in drug development and cancer research.
References
Application Notes and Protocols for Determining CBP-1018 Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-1018 is a novel bi-specific, ligand-drug conjugate engineered to target both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor Alpha (FRα).[1][2][3] This dual-targeting strategy aims to enhance tumor cell selectivity and potency. The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent anti-tubulin agent designed to induce cell death upon internalization.[2][3] Preclinical studies have demonstrated promising anti-tumor activity of this compound in various solid tumor models, including prostate and lung cancer.[1][2]
These application notes provide detailed protocols for essential cell-based assays to evaluate the in vitro cytotoxicity of this compound. The described methods will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and target-specific effects.
Mechanism of Action of this compound
This compound is designed to bind to cancer cells co-expressing PSMA and FRα. Upon binding, the conjugate is internalized, and the linker is cleaved, releasing the MMAE payload. MMAE then disrupts the microtubule dynamics within the cell, leading to cell cycle arrest and subsequent apoptosis.
Experimental Protocols
Cell Line Selection
The choice of cell lines is critical for evaluating the target-specific cytotoxicity of this compound. An ideal panel would include:
-
PSMA-Positive/FRα-Negative Control: A cell line with high PSMA expression and low to negligible FRα expression (e.g., LNCaP, 22Rv1 prostate cancer cells).[4][5][6][7][8][9]
-
FRα-Positive/PSMA-Negative Control: A cell line with high FRα expression and low to negligible PSMA expression (e.g., OVCAR-3, IGROV-1 ovarian cancer cells).
-
Dual-Negative Control: A cell line with low to negligible expression of both receptors (e.g., PC-3 for PSMA).[9]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range, based on the potency of MMAE, is 0.01 nM to 1 µM. Also, prepare a vehicle control (medium with the same solvent concentration as the highest this compound dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | Receptor Expression (PSMA/FRα) | This compound IC50 (nM) |
| LNCaP | High / Low | |
| OVCAR-3 | Low / High | |
| PC-3 | Low / Low | |
| Dual-Positive | High / High |
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells).
Data Presentation:
| Cell Line | Treatment | 24h % Cytotoxicity | 48h % Cytotoxicity | 72h % Cytotoxicity |
| LNCaP | Vehicle | |||
| This compound (IC50) | ||||
| OVCAR-3 | Vehicle | |||
| This compound (IC50) | ||||
| PC-3 | Vehicle | |||
| This compound (IC50) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation:
| Cell Line | Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| LNCaP | Vehicle | |||
| This compound (IC50) | ||||
| OVCAR-3 | Vehicle | |||
| This compound (IC50) | ||||
| PC-3 | Vehicle | |||
| This compound (IC50) |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro cytotoxicity of this compound. By employing a panel of cell lines with varying expression levels of PSMA and FRα, researchers can elucidate the dual-targeting efficacy of this promising bi-specific ligand-drug conjugate. The data generated from these assays will be instrumental in the continued development and understanding of this compound's therapeutic potential.
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. Clinical Trials – CBP [coherentbio.com]
- 3. coherentbio.com [coherentbio.com]
- 4. Analysis of prostate-specific membrane antigen splice variants in LNCap cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel regulation of PSMA and PSA expression by Q640X AR in 22Rv1 and LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihormone treatment differentially regulates PSA secretion, PSMA expression and 68Ga–PSMA uptake in LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CBP-1018 Therapy
Welcome to the technical support center for CBP-1018, a selective inhibitor of Kinase Suppressing Proliferation-1 (KSP1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical and clinical investigations involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase Suppressing Proliferation-1 (KSP1). KSP1 is a critical downstream effector of the Growth Factor Receptor Alpha (GFRA) signaling pathway. In many tumor types, aberrant GFRA signaling leads to constitutive activation of KSP1, which in turn phosphorylates and activates the transcription factor Proliferation-Related Element Binding protein (PREB). Phosphorylated PREB translocates to the nucleus and drives the expression of genes essential for cell cycle progression and survival. By inhibiting KSP1, this compound prevents the phosphorylation of PREB, leading to cell cycle arrest and apoptosis in KSP1-dependent cancer cells.
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound should be determined empirically for each cell line by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). We recommend a 72-hour incubation period with this compound concentrations ranging from 0.1 nM to 10 µM. A detailed protocol for determining IC50 is provided in the "Experimental Protocols" section below.
Q3: What are the known mechanisms of acquired resistance to this compound?
A3: Based on preclinical models, three primary mechanisms of acquired resistance to this compound have been identified:
-
KSP1 Gatekeeper Mutation (T512I): A threonine to isoleucine substitution at position 512 in the KSP1 kinase domain. This mutation sterically hinders the binding of this compound to the ATP-binding pocket, reducing the drug's efficacy.[1][2][3][4]
-
Bypass Pathway Activation: Upregulation of the parallel Mitogen-Activated Protein Kinase (MAPK) pathway can provide an alternative route for cell survival and proliferation, bypassing the need for KSP1 signaling.[2][5][[“]][7]
-
Increased Drug Efflux: Overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein or ABCB1, can actively transport this compound out of the cell, lowering its intracellular concentration and effectiveness.[1][3]
Troubleshooting Guide
Problem 1: My cells are not responding to this compound, even at high concentrations (Observed IC50 > 1 µM).
-
Possible Cause 1: Intrinsic Resistance. The cell line may not be dependent on the GFRA-KSP1 signaling pathway for survival.
-
Troubleshooting Step: Perform a baseline characterization of your cell line. Use Western blotting to check for the expression and phosphorylation status of key pathway components (GFRA, KSP1, PREB). A lack of phosphorylated KSP1 or PREB in untreated cells may indicate that this pathway is not active.
-
-
Possible Cause 2: Poor Drug Stability. this compound may be degrading in the culture medium.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a frozen stock. Ensure the DMSO stock concentration is accurate and that the final DMSO concentration in the media does not exceed 0.1%.
-
-
Possible Cause 3: Cell Culture Issues. Suboptimal cell health or high cell density can affect drug response.
Problem 2: My cells initially responded to this compound but have now become resistant (IC50 has shifted >10-fold).
This is indicative of acquired resistance. The following workflow can help identify the underlying mechanism.
-
Step 1: Investigate KSP1 Gatekeeper Mutation.
-
Action: Extract genomic DNA from both parental (sensitive) and resistant cell lines. Amplify the kinase domain of the KSP1 gene using PCR and perform Sanger sequencing.[10][11]
-
Interpretation: A peak at the codon for amino acid 512 showing a mutation from ACC (Threonine) to ATC (Isoleucine) confirms a gatekeeper mutation.
-
-
Step 2: Assess Bypass Pathway Activation.
-
Action: Perform Western blot analysis on lysates from parental and resistant cells (both untreated and treated with this compound for 24 hours).[12][13][14] Probe for phosphorylated ERK (p-ERK) and total ERK.
-
Interpretation: A significant increase in the p-ERK/total ERK ratio in the resistant cells, particularly upon this compound treatment, suggests activation of the MAPK pathway as a bypass mechanism.
-
-
Step 3: Check for Drug Efflux Pump Overexpression.
-
Action: Extract total RNA from parental and resistant cells. Perform quantitative reverse transcription PCR (RT-qPCR) to measure the mRNA levels of the ABCB1 gene.[15][16][17]
-
Interpretation: A substantial increase in ABCB1 mRNA levels in resistant cells compared to parental cells indicates that increased drug efflux is a likely resistance mechanism.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| HCT116-PAR | Parental, KSP1-dependent | 15.2 ± 2.1 | 1.0 |
| HCT116-RES-A | KSP1 (T512I) Mutant | 850.5 ± 45.3 | 56.0 |
| HCT116-RES-B | MAPK Bypass Activated | 455.1 ± 30.8 | 29.9 |
| HCT116-RES-C | ABCB1 Overexpression | 310.7 ± 25.5 | 20.4 |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol is for determining the IC50 of this compound using a tetrazolium-based assay like MTT or WST-1.[18][19][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Add 10 µL of WST-1 reagent (or equivalent) to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for analyzing protein expression and phosphorylation status.[12][13][14][23][24]
-
Sample Preparation: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphoprotein levels to total protein levels.
Protocol 3: Sanger Sequencing for KSP1 Mutation Detection
This protocol is for identifying point mutations in the KSP1 gene.[10][11][25][26]
-
Genomic DNA Extraction: Isolate genomic DNA from approximately 1x10^6 parental and resistant cells using a commercial kit.
-
PCR Amplification: Design primers to flank the kinase domain of the KSP1 gene. Perform PCR to amplify the target region.
-
PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.
-
Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product, one of the PCR primers (forward or reverse), and a BigDye Terminator kit.
-
Sequencing and Analysis: The sequencing products are analyzed by capillary electrophoresis. Analyze the resulting chromatograms using sequencing analysis software to identify any base changes compared to the reference sequence from the parental cells.
Protocol 4: RT-qPCR for ABCB1 Gene Expression
This protocol is for quantifying the mRNA levels of the ABCB1 gene.[15][16][17][27]
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit. Treat with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green master mix, cDNA template, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Run: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method, normalizing to the housekeeping gene.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strona domeny infona.pl [infona.pl]
- 4. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. consensus.app [consensus.app]
- 7. ascopubs.org [ascopubs.org]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 23. youtube.com [youtube.com]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 25. acgs.uk.com [acgs.uk.com]
- 26. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 27. m.youtube.com [m.youtube.com]
Managing adverse events associated with CBP-1018 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBP-1018. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class bi-ligand drug conjugate (Bi-XDC).[1][2][3] It is designed to target two specific receptors that are overexpressed on tumor cells: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor Alpha (FRα).[1][2][3] The drug conjugate consists of a bi-specific ligand that binds to both PSMA and FRα, a linker, and a cytotoxic payload, monomethyl auristatin E (MMAE), which is a tubulin inhibitor.[1][3][4] By targeting two receptors simultaneously, this compound aims for enhanced drug delivery and specificity to tumor cells.[2][4]
Q2: What are the known adverse events associated with this compound from clinical trials?
Phase I clinical trials have shown that adverse events related to this compound treatment are generally manageable.[5] The most common treatment-related adverse events (TRAEs) observed are primarily hematologic and transient in nature.[6]
Q3: In which tumor models has this compound shown anti-tumor activity?
Preclinical studies have demonstrated that this compound has anti-tumor effects in various solid tumor models, including prostate cancer, renal cell carcinoma, lung adenocarcinoma, and squamous cell carcinoma.[5]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-target cells in vitro.
-
Question: My in vitro experiments are showing significant cytotoxicity in cell lines that do not express PSMA or FRα. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Confirm Target Expression: First, verify the expression levels of PSMA and FRα in your target and non-target cell lines using validated methods such as flow cytometry or western blotting. Low-level or unexpected expression in control cells could lead to apparent off-target effects.
-
Assess Payload Sensitivity: The cytotoxic payload, MMAE, can exhibit non-specific toxicity at high concentrations. Determine the IC50 of free MMAE on your non-target cell lines to understand their intrinsic sensitivity to the payload itself.
-
Optimize Drug Concentration: You may be using a concentration of this compound that is too high. Perform a dose-response curve to identify a therapeutic window where you observe significant cytotoxicity in target cells with minimal effects on non-target cells.
-
Review Experimental Protocol: Ensure that the incubation time and other experimental conditions are appropriate. Prolonged exposure could lead to increased non-specific uptake of the drug conjugate.
-
Issue 2: Inconsistent anti-tumor efficacy in animal models.
-
Question: I am observing variable anti-tumor efficacy with this compound in my in vivo experiments. What are the potential reasons for this variability?
-
Answer:
-
Tumor Model Heterogeneity: Confirm the expression of PSMA and FRα in your xenograft or syngeneic tumor models. Inconsistent expression levels across individual tumors can lead to variable responses.
-
Pharmacokinetics: this compound is reported to have a short plasma half-life.[7] Consider the dosing schedule and route of administration. Ensure that the dosing regimen is sufficient to maintain adequate drug exposure in the tumor tissue.
-
Animal Health: The overall health of the animals can impact treatment efficacy. Monitor for any signs of toxicity that might affect the results, such as significant body weight loss.
-
Drug Formulation and Administration: Ensure that this compound is properly formulated and administered. Improper handling or storage could affect its stability and potency.
-
Quantitative Data Summary
Table 1: Overview of Grade ≥3 Treatment-Related Adverse Events (TRAEs) in Clinical Trials
| Adverse Event | Percentage of Patients | Reference |
| Neutrophil Decrease | 29.5% - 45.8% | [2][7][8] |
| White Blood Cell Decrease | 19.7% - 37.5% | [2][7][8] |
| Lymphocyte Count Decrease | 11.5% - 25.0% | [2][7][8] |
| Gamma-Glutamyltransferase Increased | 14.3% - 16.7% | [2][7] |
| Hypertriglyceridaemia | 12.5% - 14.3% | [2][7] |
Note: Data is compiled from different stages of clinical trials and patient populations, which may account for the range in percentages.
Table 2: Dose Escalation in Phase I Clinical Trial
| Dose Level (mg/kg) | Dosing Schedule | Reference |
| 0.03 | Intravenous, Every 2 Weeks | [1][3][5][9] |
| 0.06 | Intravenous, Every 2 Weeks | [1][3][9] |
| 0.08 | Intravenous, Every 2 Weeks | [1][3][9] |
| 0.10 | Intravenous, Every 2 Weeks | [1][3][5][9] |
| 0.12 | Intravenous, Every 2 Weeks | [1][3][9] |
| 0.14 | Intravenous, Every 2 Weeks | [1][3][5][9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate target (PSMA+/FRα+) and non-target (PSMA-/FRα-) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and a free MMAE control in appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for both this compound and free MMAE in both cell lines.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. coherentbio.com [coherentbio.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Clinical Trials – CBP [coherentbio.com]
- 5. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Optimizing CBP-1018 dosage to minimize toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of CBP-1018 to minimize toxicity during experimental studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class bi-ligand-drug conjugate (Bi-XDC). It is designed to target two specific receptors that are overexpressed on certain tumor cells: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2] The molecule consists of an optimized bi-ligand system for targeting, an enzyme-cleavable linker, and a cytotoxic payload, monomethyl auristatin E (MMAE).[1][2] MMAE is a potent inhibitor of tubulin polymerization, which disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.[2] Preclinical studies have shown that this compound has a superior therapeutic window, improved drug uptake, enhanced plasma stability, and increased solubility.[1]
Q2: What is the primary toxicity profile of this compound observed in clinical trials?
The main toxicities associated with this compound are consistent with those of its MMAE payload.[3] In the Phase 1 clinical trial (NCT04928612), the most common treatment-related adverse events (TRAEs) of Grade 3 or higher were hematological. These included neutropenia (a decrease in neutrophils), leukopenia (a decrease in white blood cells), and lymphopenia (a decrease in lymphocytes).[2] These events were generally manageable.[4]
Q3: Has a Maximum Tolerated Dose (MTD) for this compound been established?
As of the latest available data from the Phase 1 dose-escalation trial, a Maximum Tolerated Dose (MTD) for this compound has not been reached.[2][3] The trial evaluated doses from 0.03 mg/kg up to 0.14 mg/kg, and no dose-limiting toxicities (DLTs) were observed within this range.[2][3][4]
Q4: What are the recommended starting doses for preclinical and clinical studies?
In the Phase 1 clinical trial, the starting dose for the dose-escalation phase was 0.03 mg/kg, administered intravenously every two weeks.[2][3][5] For preclinical studies in animal models, the single-dose MTD was found to be 4 mg/kg in rats and 3 mg/kg in monkeys, while the repeat-dose MTD was 2 mg/kg in rats and 3 mg/kg in monkeys.[3] Researchers should consider these findings when designing their own experimental protocols.
Troubleshooting Guides
Managing Hematological Toxicity
Issue: A subject in an experiment is observed to have a significant decrease in neutrophil, white blood cell, or lymphocyte counts after administration of this compound.
Solution:
-
Confirm the Grade of Toxicity: The severity of the hematological toxicity should be graded according to a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Dose Interruption: For Grade 3 or 4 hematological toxicity, it is recommended to interrupt the dosing of this compound until the adverse event resolves to Grade 1 or baseline.
-
Supportive Care:
-
Neutropenia: For severe or febrile neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) should be considered to stimulate the production of neutrophils.
-
Infection Prophylaxis: In cases of prolonged or severe neutropenia, prophylactic antibiotics may be warranted to prevent infections.
-
-
Dose Reduction: Upon resolution of the toxicity, resuming treatment at a reduced dose level may be considered. A step-wise dose reduction is a common strategy in such cases.
Data Presentation
Table 1: Dose Escalation and Incidence of Grade ≥3 Hematological TRAEs in the Phase 1 Trial of this compound
| Dose Level (mg/kg) | Number of Patients | Grade ≥3 Neutrophil Decrease | Grade ≥3 WBC Decrease | Grade ≥3 Lymphocyte Decrease |
| 0.03 | 1 | 0 (0%) | 0 (0%) | 0 (0%) |
| 0.06 | 3 | 1 (33.3%) | 1 (33.3%) | 0 (0%) |
| 0.08 | 3 | 1 (33.3%) | 1 (33.3%) | 1 (33.3%) |
| 0.10 | 3 | 2 (66.7%) | 1 (33.3%) | 1 (33.3%) |
| 0.12 | 4 | 2 (50%) | 2 (50%) | 1 (25%) |
Data synthesized from published clinical trial results. The exact number of patients at each dose level and the percentage of adverse events may vary slightly between different reports and data cut-off dates.
Experimental Protocols
Protocol for Monitoring and Managing Toxicity in a Clinical Setting
-
Baseline Assessment: Before initiating treatment with this compound, perform a complete blood count (CBC) with differential, comprehensive metabolic panel, and physical examination.
-
On-Treatment Monitoring:
-
Conduct a CBC with differential prior to each dose of this compound.
-
Monitor for signs and symptoms of infection, especially in patients who develop neutropenia.
-
Assess for other potential toxicities at regular intervals.
-
-
Toxicity Management:
-
Grade all adverse events using NCI CTCAE v5.0.[6]
-
For Grade 3 or higher hematological toxicities, hold the next dose of this compound.
-
Initiate supportive care measures as clinically indicated (e.g., G-CSF for neutropenia).
-
Once the toxicity has resolved to Grade 1 or baseline, consider resuming this compound at the next lower dose level.
-
Treatment should be continued until unacceptable toxicity, disease progression, or other discontinuation criteria are met.[5]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Phase 1 Dose Escalation Workflow (3+3 Design).
References
- 1. Clinical Trials – CBP [coherentbio.com]
- 2. coherentbio.com [coherentbio.com]
- 3. coherentbio.com [coherentbio.com]
- 4. Age-Associated Hematological Toxicity in Patients with Metastatic Castration-Resistant Prostate Cancer Treated with Docetaxel in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asco.org [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Improving the therapeutic index of CBP-1018
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing the therapeutic index of CBP-1018. The following sections contain frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, bi-specific ligand-drug conjugate (Bi-XDC) that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2][3][4] These receptors are overexpressed in various solid tumors, including prostate, lung, and renal cancers.[2][5] The core components of this compound are:
-
Bi-specific Ligand: A system that simultaneously binds to PSMA and FRα on tumor cells.
-
Linker: An enzyme-cleavable trifunctional linker designed for stability in plasma.[6]
-
Payload: A potent cytotoxic agent, monomethyl auristatin E (MMAE), which is a tubulin inhibitor.[2][3]
Upon binding to its target receptors on cancer cells, this compound is internalized. The linker is then cleaved within the cell, releasing the MMAE payload. MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis. This dual-targeting approach aims to increase tumor specificity and deliver the cytotoxic payload more efficiently to cancer cells.[3]
Q2: What is the rationale for targeting both PSMA and FRα?
Targeting two distinct tumor-associated antigens simultaneously is intended to increase the specificity and efficacy of the drug conjugate. This bi-specific approach may:
-
Enhance binding avidity to tumor cells that express either or both receptors.
-
Potentially overcome resistance mechanisms associated with the downregulation of a single receptor.
-
Broaden the applicability of the therapeutic to a wider range of tumors with heterogeneous receptor expression.
Q3: What is the known preclinical and clinical toxicity profile of this compound?
Preclinical studies in rats and monkeys have shown that the main toxicities of this compound are consistent with those of its MMAE payload.[7] In the Phase I clinical trial (NCT04928612), this compound was generally well-tolerated at doses ranging from 0.03 to 0.16 mg/kg administered every two weeks.[3]
-
Dose-Limiting Toxicities (DLTs): No DLTs were observed in the dose-escalation phase, and the maximum tolerated dose (MTD) was not reached.[3][4]
-
Common Treatment-Related Adverse Events (TRAEs): The most frequently reported TRAEs (Grade 1 or 2) were manageable.[3]
-
Grade ≥3 TRAEs: The most common Grade 3 or higher TRAEs were primarily hematological and included neutropenia, leukopenia, and lymphopenia.[3][4]
Q4: How can the therapeutic index of this compound be improved in a research setting?
Improving the therapeutic index involves enhancing anti-tumor efficacy while minimizing toxicity. Potential strategies for researchers to explore include:
-
Dosing Schedule Optimization: While the clinical trial used a Q2W schedule, preclinical models allow for testing alternative schedules (e.g., more frequent, lower doses or less frequent, higher doses) to find a balance between efficacy and tolerability.[8]
-
Combination Therapies: Investigating this compound in combination with other agents (e.g., PARP inhibitors, immunotherapy) could lead to synergistic anti-tumor effects, potentially allowing for lower, less toxic doses of this compound.
-
Patient/Model Selection: Utilizing models with confirmed high expression of both PSMA and FRα could maximize on-target efficacy and potentially reduce the dose required for a therapeutic effect.
-
Management of Toxicities: Prophylactic use of growth factors (e.g., G-CSF) to manage hematological toxicities could be explored in preclinical models to maintain dose intensity.
Data Summary Tables
Table 1: Phase I Clinical Trial Dose Escalation and Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Dose Level (mg/kg, Q2W) | Number of Patients (as of Nov 2022) | Most Common Grade ≥3 TRAEs |
| 0.03 | 1 | No DLTs observed |
| 0.06 | 3 | Neutrophil decrease (35.7%) |
| 0.08 | 3 | WBC decrease (28.6%) |
| 0.10 | 3 | Lymphocyte decrease (14.3%) |
| 0.12 | 4 | Elevated GGT (14.3%) |
| 0.14 | 29 (as of Dec 2023) | Hypertriglyceridaemia (14.3%) |
| 0.16 | 3 (as of Dec 2023) |
Data compiled from multiple conference abstracts.[3][4] The number of patients and reported AEs evolved as the trial progressed.
Table 2: Pharmacokinetic Parameters of this compound and Free MMAE (Phase I)
| Substance | Half-life (t1/2z) | Cmax and AUC0-t | Accumulation |
| This compound | 0.54 - 1.15 hours | Increased with dose | Not observed |
| Free MMAE | 38.27 - 57.27 hours | Increased with dose | Not observed |
Data from Phase I clinical trial NCT04928612.[3][4]
Table 3: Preclinical Anti-Tumor Activity of this compound
| Cancer Model Type | Tumor Growth Inhibition (TGI) |
| Lung Cancer (PDX/CDX) | Up to 96% |
| Ovarian Cancer (PDX/CDX) | Up to 96% |
| Prostate Cancer (PDX/CDX) | Up to 96% |
| Breast Cancer (PDX/CDX) | Up to 96% |
| Pancreatic Cancer (PDX/CDX) | Up to 96% |
PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft.[3][7]
Troubleshooting Guides
Guide 1: Managing Sub-optimal Anti-tumor Efficacy in Preclinical Models
Problem: this compound is showing lower than expected tumor growth inhibition in your in vivo model.
| Potential Cause | Troubleshooting Step |
| Low Target Expression | Confirm PSMA and FRα expression levels in your cell line or xenograft model via IHC, flow cytometry, or western blot. Select models with high expression of at least one, preferably both, targets. |
| Sub-optimal Dosing | Titrate the dose of this compound. The preclinical MTD in rats and monkeys was reported as 2-3 mg/kg (repeat-dose).[7] Ensure your dose is within a therapeutic range but below the MTD for your animal model. |
| Inadequate Dosing Schedule | Given the short half-life of this compound, consider increasing the dosing frequency (e.g., from weekly to twice weekly) to maintain adequate drug exposure in the tumor. |
| Drug Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each administration as per the manufacturer's instructions. |
Guide 2: Addressing and Mitigating Off-Target Toxicities In Vivo
Problem: You are observing significant toxicity (e.g., weight loss, hematological suppression) in your animal models.
| Potential Cause | Troubleshooting Step |
| Dose is Too High | Reduce the dose of this compound. Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Payload-Related Toxicity | The observed toxicities are likely due to the MMAE payload.[7] Consider a less frequent dosing schedule to allow for animal recovery between doses. |
| Hematological Toxicity | Monitor complete blood counts (CBCs). If severe neutropenia is observed, consider co-administration of supportive care agents like G-CSF, if consistent with your experimental goals. |
| Off-target Uptake | While less likely with a bi-specific agent, some off-target uptake may occur. Ensure your animal model does not have unusual expression of PSMA or FRα in vital, non-tumor tissues. |
Experimental Protocols
Protocol: In Vivo Efficacy and Tolerability Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the therapeutic index of this compound in a subcutaneous xenograft mouse model.
-
Cell Line Selection and Culture:
-
Choose a human cancer cell line with documented expression of PSMA and/or FRα (e.g., LNCaP for prostate, KB for cervical).
-
Culture cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
-
Optional: Confirm target expression levels using flow cytometry or western blotting.
-
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD-SCID or Nu/Nu), 6-8 weeks old.
-
Allow animals to acclimate for at least one week before any procedures.
-
-
Tumor Implantation:
-
Harvest and resuspend cultured cells in a sterile, serum-free medium or PBS (e.g., at 5-10 x 10^7 cells/mL).
-
Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Drug Preparation and Administration:
-
Reconstitute and dilute this compound in a sterile vehicle buffer (e.g., PBS) as per the supplier's instructions. Prepare fresh on the day of injection.
-
Administer this compound intravenously (IV) via the tail vein at the desired dose levels and schedule (e.g., 1 mg/kg, twice weekly).
-
Include a vehicle control group that receives only the buffer.
-
-
Monitoring Efficacy and Toxicity:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The primary toxicity endpoint is body weight loss.
-
-
Study Endpoint and Sample Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize animals according to approved protocols.
-
Collect blood for CBC or pharmacokinetic analysis.
-
Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent TGI for each treatment group compared to the vehicle control.
-
Plot mean tumor growth curves and body weight changes for each group over time.
-
Statistically analyze the differences between groups to determine significance.
-
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound Approved by NMPA for Clinical Trials – CBP [coherentbio.com]
- 6. Clinical Trials – CBP [coherentbio.com]
- 7. coherentbio.com [coherentbio.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in CBP-1018 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CBP-1018. The information is designed to help address common challenges and ensure the generation of consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class Bi-ligand Drug Conjugate (Bi-XDC). It is designed to selectively target and deliver a potent cytotoxic agent to cancer cells that co-express Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα). The molecule consists of three key components: a bi-specific ligand that binds to both PSMA and FRα, a potent microtubule-inhibiting payload, monomethyl auristatin E (MMAE), and an enzyme-cleavable linker that releases the payload inside the target cell. The dual-targeting mechanism is intended to increase tumor cell selectivity and uptake, thereby enhancing the therapeutic window.
Q2: Which cancer cell lines are suitable for in vitro experiments with this compound?
The choice of cell line is critical for obtaining meaningful results. It is essential to use cell lines that express both PSMA and FRα. The relative expression levels of both receptors can influence the efficacy of this compound. It is recommended to quantify the expression of both PSMA and FRα on your selected cell lines using methods such as flow cytometry or western blotting before initiating experiments.
Recommended Cell Lines for this compound Experiments:
| Cell Line | Cancer Type | PSMA Expression | FRα Expression | Notes |
| LNCaP | Prostate Cancer | High | Low to Moderate | Endogenously expresses PSMA. FRα expression may need to be confirmed. |
| PC-3 PIP | Prostate Cancer | High (Engineered) | Variable | A derivative of the PC-3 cell line engineered to overexpress PSMA. FRα expression should be verified. |
| SK-MEL-24 | Melanoma | Moderate | Moderate | Reported to have endogenous expression of both markers. |
| DMS53 | Small Cell Lung Cancer | Moderate | Moderate | Reported to have endogenous expression of both markers. |
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are crucial for maintaining its potency and preventing degradation. Due to the peptide nature of the ligands and the chemical linker, it is sensitive to proteases and pH changes.
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS) to the desired stock concentration. Avoid vigorous vortexing; gently swirl or pipette to dissolve.
-
Aliquoting: Aliquot the reconstituted stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -80°C for long-term storage. For short-term storage (up to one week), 4°C is acceptable. Protect from light.
Troubleshooting Inconsistent Results
In Vitro Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo)
Problem: High variability in IC50 values between experiments.
High variability in IC50 values is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential for identifying the source of the inconsistency.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a consistent cell number per well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) for each experiment. |
| Drug Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Incubation Times | Standardize the duration of drug exposure and the incubation time with the viability reagent across all experiments. |
| High Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates for experimental data. Fill the perimeter wells with sterile PBS or media to minimize evaporation from the inner wells. |
| Compound Precipitation | At high concentrations, this compound may aggregate or precipitate. Visually inspect the wells for any precipitates. If observed, consider preparing fresh dilutions and ensuring complete solubilization. |
| Reagent Interference | The MMAE payload or the linker components could potentially interfere with certain viability assays (e.g., direct reduction of MTT). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. |
| Changes in Receptor Expression | Periodically verify the expression levels of both PSMA and FRα in your cell line, as these can change with continuous passaging. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response. |
In Vivo Xenograft Studies
Problem: High variability in tumor growth inhibition between animals in the same treatment group.
In vivo studies are inherently more variable than in vitro assays. However, significant intra-group variability can mask the true efficacy of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Tumor Implantation | Ensure uniform tumor cell implantation technique and cell number for all animals. Monitor tumor growth and randomize animals into treatment groups when tumors reach a consistent size. |
| Variable Drug Administration | Ensure accurate and consistent dosing for each animal. Intravenous (IV) administration should be performed carefully to ensure the full dose enters circulation. |
| Heterogeneous Tumor Microenvironment | The tumor microenvironment can vary between animals. While difficult to control, ensure that all animals are of the same age, sex, and are housed under identical conditions. |
| Linker Instability in Circulation | Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[1] It is advisable to perform a plasma stability assay to assess the linker's stability in the species being used for the in vivo study. |
| Off-Target Toxicity of MMAE | Free MMAE released into circulation can cause systemic toxicity, affecting the overall health of the animal and potentially confounding tumor growth measurements.[2][3] Monitor animals for signs of toxicity (e.g., weight loss, changes in behavior) and consider measuring free MMAE levels in plasma. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using CellTiter-Glo®
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a dual PSMA and FRα expressing cancer cell line.
Materials:
-
PSMA+/FRα+ cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow:
Caption: Workflow for an in vitro cytotoxicity assay.
Procedure:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add the this compound dilutions. Include wells with medium only (no cells) and cells with vehicle control.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the linker in this compound by measuring the amount of free MMAE released over time in plasma.[1]
Materials:
-
This compound
-
Freshly collected plasma (from the relevant species, e.g., mouse, human) containing an anticoagulant (e.g., heparin)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubate this compound at a final concentration of 10 µM in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma mixture.
-
Immediately stop the reaction by adding 3 volumes of ice-cold protein precipitation solution.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze the concentration of free MMAE using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point by subtracting the amount of released MMAE from the initial concentration.
Signaling Pathway
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, from binding to the cancer cell surface to the induction of apoptosis.
Caption: Proposed mechanism of action of this compound.
References
Technical Support Center: Improving the In Vitro Stability and Solubility of Small Molecule Inhibitors
A Note on "CBP-1018": Initial research indicates that the designation "this compound" may refer to at least two distinct therapeutic agents: a dual-ligand conjugate drug targeting PSMA and FRα, and a CpG oligonucleotide adjuvant. As the strategies for improving stability and solubility differ significantly between small molecules and oligonucleotides, this guide will focus on general principles and troubleshooting for small molecule inhibitors , using "this compound" as a representative example for researchers and drug development professionals.
This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor stability and solubility for small molecule inhibitors in vitro?
A1: The instability and low solubility of small molecule inhibitors in aqueous buffers are common challenges in drug discovery. Key factors include:
-
Chemical Degradation: Compounds can degrade via hydrolysis, oxidation, or photodegradation, especially when exposed to non-neutral pH, light, or reactive oxygen species.[1][2][3]
-
Precipitation: Many inhibitors are hydrophobic and may precipitate when diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous assay buffer.[2][3]
-
Adsorption: Compounds can adsorb to the surfaces of plasticware, such as pipette tips and microplates, leading to a decrease in the effective concentration.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation or precipitation.[1][2]
Q2: How can I improve the solubility of my inhibitor in my assay buffer?
A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds:
-
Use of Co-solvents: Including a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer can help maintain solubility. However, the concentration should be kept low (typically <0.5%) to avoid affecting the biological system.[2][3][4]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
-
Use of Solubilizing Agents: In some cases, biocompatible surfactants or cyclodextrins can be used to improve solubility, but their potential effects on the assay must be carefully evaluated.[2][5]
-
Sonication or Gentle Warming: Brief sonication or warming of the solution can help dissolve the compound, but the impact on its stability should be assessed.[3]
Q3: What are the best practices for preparing and storing stock solutions of small molecule inhibitors?
A3: Proper preparation and storage are crucial for maintaining the integrity of your inhibitor.[1] Best practices include:
-
Solvent Selection: Use a high-quality, anhydrous solvent recommended for the compound (e.g., DMSO).[3]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your assay.[6]
-
Aliquoting: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[7]
-
Storage Conditions: Store aliquots at -20°C or -80°C, protected from light.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or irreproducible results between experiments. | 1. Degraded inhibitor stock solution. 2. Inaccurate pipetting or concentration calculations. 3. Precipitation of the inhibitor in the assay medium. | 1. Use a fresh aliquot of the inhibitor for each experiment. 2. Verify calculations and ensure pipettes are calibrated. 3. Visually inspect for precipitate; consider performing a solubility assay.[4] |
| Precipitate forms when diluting the DMSO stock into aqueous buffer. | 1. The inhibitor's solubility limit has been exceeded. 2. The final DMSO concentration is too low to maintain solubility. | 1. Reduce the final concentration of the inhibitor. 2. Perform serial dilutions instead of a single large dilution. 3. Ensure thorough mixing upon dilution.[2] |
| Loss of inhibitor activity over the course of a long-term experiment. | 1. The inhibitor is unstable in the cell culture medium at 37°C. 2. The inhibitor is being metabolized by the cells. | 1. Determine the half-life of the inhibitor in your specific medium. 2. Replenish the medium with fresh inhibitor at regular intervals.[7] |
| High background signal or off-target effects. | 1. The inhibitor concentration is too high. 2. The inhibitor has known off-target activities. | 1. Perform a dose-response experiment to find the optimal concentration. 2. Use a structurally different inhibitor for the same target to confirm the observed effects.[3] |
Experimental Protocols & Data Presentation
Kinetic Solubility Assay
This assay determines the solubility of a compound in a specific aqueous buffer when diluted from a DMSO stock.
Methodology:
-
Prepare Stock Solutions: Create a 10 mM stock solution of this compound in 100% DMSO.[8]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Dispense into Plate: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.
-
Add Buffer: Add the aqueous assay buffer (e.g., PBS) to each well to achieve the desired final compound concentrations.[8]
-
Incubate: Incubate the plate at room temperature with shaking for 1-2 hours.[6][9]
-
Measure Solubility: Determine the solubility by measuring the turbidity (light scattering) using a nephelometer or by quantifying the amount of soluble compound via UV-Vis spectroscopy after filtration or centrifugation.[8][9]
Data Presentation:
| Compound Concentration (µM) | Nephelometry Reading (NTU) | UV-Vis Absorbance (at λmax) | Solubility Assessment |
| 100 | 550 | 0.15 | Precipitated |
| 50 | 250 | 0.35 | Partially Soluble |
| 25 | 50 | 0.75 | Soluble |
| 10 | 10 | 0.88 | Soluble |
| 1 | 5 | 0.95 | Soluble |
Thermal Shift Assay (TSA)
TSA can be used to assess the binding of an inhibitor to its target protein, which often results in increased thermal stability of the protein.
Methodology:
-
Prepare Protein Solution: Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare Compound Solution: Prepare a solution of this compound at various concentrations.
-
Mix Components: In a 96-well PCR plate, mix the protein solution, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control (DMSO).[10]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.[11]
-
Monitor Fluorescence: Measure the fluorescence intensity at each temperature increment. The dye fluoresces when it binds to the exposed hydrophobic regions of the unfolding protein.[10][12]
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). An increase in Tm in the presence of the compound indicates stabilization upon binding.[12]
Data Presentation:
| Condition | This compound Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle Control | 0 | 52.5 | 0 |
| This compound | 1 | 54.2 | +1.7 |
| This compound | 10 | 56.8 | +4.3 |
| This compound | 100 | 58.1 | +5.6 |
Dynamic Light Scattering (DLS)
DLS is used to detect the presence of aggregates in a solution by measuring the size distribution of particles.
Methodology:
-
Prepare Sample: Prepare a solution of this compound in the desired buffer at the working concentration.
-
Filter Sample: Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large particles.[13]
-
Load Sample: Transfer the filtered sample into a clean cuvette.
-
DLS Measurement: Place the cuvette in the DLS instrument and acquire data. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[14]
-
Data Analysis: The software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.[15]
Data Presentation:
| Sample | Concentration (µM) | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) | Interpretation |
| This compound in Buffer A | 50 | 5 | 0.15 | Monodisperse (no aggregation) |
| This compound in Buffer B | 50 | 250 | 0.6 | Polydisperse (aggregation present) |
Visualizations
Caption: Workflow for assessing the solubility and stability of a small molecule inhibitor.
Caption: Logic diagram for troubleshooting inconsistent experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of hydroxypropyl beta cyclodextrin complexation on aqueous solubility, stability, and corneal permeation of acyl ester prodrugs of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]
- 12. axxam.com [axxam.com]
- 13. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. enovatia.com [enovatia.com]
Refining Patient Selection for CBP-1018 Trials: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining patient selection criteria for clinical trials of CBP-1018. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class bi-ligand drug conjugate.[1][2] It is designed to target two proteins that are overexpressed on the surface of various cancer cells: Folate Receptor 1 (FOLR1) and Prostate-Specific Membrane Antigen (PSMA).[1][2] The drug conjugate carries a potent cytotoxic payload, monomethyl auristatin E (MMAE), which is a tubulin inhibitor.[1][3] Upon binding to either FOLR1 or PSMA on a cancer cell, this compound is internalized. Inside the cell, the linker connecting the ligands to MMAE is cleaved, releasing the MMAE.[4][] The released MMAE then disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[][6][7]
Q2: What are the current patient selection criteria for this compound clinical trials?
A2: The ongoing Phase I clinical trial for this compound (NCT04928612) enrolls adult patients (≥ 18 years) with a pathologically documented advanced solid tumor that has relapsed after standard therapies.[2][8][9] Key inclusion criteria include an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 and a life expectancy of at least 3 months.[8] The trial is evaluating this compound in various solid tumors, with specific cohorts for metastatic castration-resistant prostate cancer (mCRPC), advanced renal cell cancer, and advanced lung cancer.[1][2]
Q3: What are the key biomarkers for identifying patients likely to respond to this compound?
A3: The primary biomarkers for patient selection are the expression levels of FOLR1 and PSMA on tumor cells.[1][2] Patients with tumors that co-express both receptors may derive the most benefit due to the dual-targeting nature of this compound. Immunohistochemistry (IHC) or flow cytometry can be used to assess the expression of these markers in tumor biopsies.
Q4: Are there any known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could include:
-
Downregulation or loss of FOLR1 or PSMA expression: If the tumor cells no longer express the target receptors, the drug cannot bind and will not be effective.
-
Alterations in the endocytic pathway: Changes that prevent the internalization of the drug-receptor complex could confer resistance.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps could actively transport MMAE out of the cancer cell.
-
Mutations in tubulin: Although rare, mutations in the tubulin protein could prevent MMAE from binding and disrupting microtubule function.
Troubleshooting Guides
Biomarker Detection
Issue: Inconsistent or weak FOLR1/PSMA staining in immunohistochemistry (IHC).
-
Possible Cause 1: Suboptimal tissue fixation.
-
Solution: Ensure that tissue samples are promptly fixed in 10% neutral buffered formalin for an adequate duration (typically 18-24 hours). Over- or under-fixation can mask the antigen.
-
-
Possible Cause 2: Incorrect antigen retrieval.
-
Solution: Optimize the antigen retrieval method. For FOLR1 and PSMA, heat-induced epitope retrieval (HIER) with a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) is commonly used. The temperature and incubation time may need to be adjusted.
-
-
Possible Cause 3: Primary antibody issues.
-
Solution: Verify the primary antibody's specificity and optimal dilution. Run positive and negative controls to ensure the antibody is performing as expected. Consider trying a different antibody clone if issues persist.
-
Issue: High background in flow cytometry analysis of FOLR1/PSMA.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Include an Fc block step in your protocol to prevent antibodies from binding to Fc receptors on cells. Use a well-validated primary antibody and consider using an isotype control to determine the level of non-specific binding.
-
-
Possible Cause 2: Dead cells.
-
Solution: Incorporate a viability dye into your staining panel to exclude dead cells from the analysis. Dead cells can non-specifically bind antibodies, leading to high background.
-
In Vitro and In Vivo Experiments
Issue: High variability in results from patient-derived xenograft (PDX) models.
-
Possible Cause 1: Tumor heterogeneity.
-
Possible Cause 2: Murine stromal cell contamination.
Issue: Low potency of this compound in in vitro cell-based assays.
-
Possible Cause 1: Low or absent target expression.
-
Solution: Confirm the expression of FOLR1 and PSMA on the cell lines being used via flow cytometry or western blotting. Select cell lines with moderate to high expression of at least one of the target receptors.
-
-
Possible Cause 2: Instability of the drug conjugate.
-
Solution: Ensure proper storage and handling of this compound to prevent degradation of the MMAE payload or the linker. Follow the manufacturer's recommendations for storage conditions and avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: this compound Phase I Clinical Trial (NCT04928612) - Patient Selection Criteria
| Criteria | Description |
| Inclusion Criteria | |
| Age | ≥ 18 years |
| Tumor Type | Pathologically documented advanced solid tumor that has relapsed after standard therapies. Specific cohorts for mCRPC, advanced renal cell cancer, and advanced lung cancer exist.[1][2] |
| Performance Status | ECOG 0-1[8] |
| Life Expectancy | ≥ 3 months[8] |
| Exclusion Criteria | |
| Prior Therapy | Known prior hypersensitivity to study drugs or their components.[8] |
| Concurrent Malignancy | Other active malignancies within 5 years prior to the first dose of this compound, with some exceptions.[8] |
| CNS Metastases | Active central nervous system metastases.[8] |
Table 2: Preliminary Efficacy of this compound in mCRPC (Phase I Trial Data)
| Dose Level | Number of Evaluable Patients | Best Overall Response (BOR) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Radiographic Progression-Free Survival (rPFS) |
| ≥0.14 mg/kg | 7 | 3 Partial Response, 4 Stable Disease | 42.9% | 100% | 9.2 months (95% CI, 5.0-NA) in 28 evaluable patients[13] |
| 0.14 mg/kg | 1 | Partial Response (target lesion reduction of 41%) | - | - | - |
| 0.10 mg/kg | 2 | 1 patient with >50% PSA decrease, 1 patient with >90% PSA decrease | - | - | - |
Data is based on preliminary results from the ongoing Phase I trial and is subject to change.[13][14]
Table 3: Common Treatment-Related Adverse Events (TRAEs) (≥ Grade 3)
| Adverse Event | Percentage of Patients |
| Neutrophil decrease | 29.5% |
| White blood cell decrease | 19.7% |
| Lymphocyte decrease | 11.5% |
Data as of December 31, 2023, from the Phase I trial.[13]
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for FOLR1 and PSMA Expression in FFPE Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.[15]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific protein binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody against FOLR1 or PSMA at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: RECIST 1.1 for Tumor Response Evaluation
-
Baseline Assessment:
-
Identify and measure all target lesions (up to 5 total, with a maximum of 2 per organ).[16][17]
-
Target lesions must have a longest diameter of ≥10 mm (or ≥15 mm for the short axis of lymph nodes).[16][17]
-
Record the sum of the longest diameters (SLD) of all target lesions.
-
Document all non-target lesions.
-
-
Follow-up Assessments:
-
Measure the longest diameter of all target lesions at each follow-up time point.
-
Calculate the new SLD.
-
Assess non-target lesions qualitatively.
-
Document any new lesions.
-
-
Response Criteria:
-
Complete Response (CR): Disappearance of all target lesions.[18][19]
-
Partial Response (PR): At least a 30% decrease in the SLD compared to baseline.[18][19]
-
Progressive Disease (PD): At least a 20% increase in the SLD from the nadir (smallest recorded SLD), with an absolute increase of at least 5 mm, or the appearance of new lesions.[16][18]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[18]
-
Protocol 3: PCWG3 Criteria for mCRPC Bone Scan Assessment
-
Baseline Bone Scan:
-
Identify and document all metastatic bone lesions.
-
-
Follow-up Bone Scans:
-
Compare each follow-up scan to the baseline scan.
-
-
Response Criteria:
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Patient selection workflow for this compound trials.
References
- 1. project.eortc.org [project.eortc.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 18. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 19. mediantechnologies.com [mediantechnologies.com]
- 20. meritcro.com [meritcro.com]
- 21. 4870646.fs1.hubspotusercontent-na1.net [4870646.fs1.hubspotusercontent-na1.net]
- 22. perceptive.com [perceptive.com]
Technical Support Center: Mitigating Immunogenicity of CBP-1018
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the immunogenicity of CBP-1018. The content is designed to address potential issues encountered during preclinical and clinical development.
Troubleshooting Guide
This guide provides a structured approach to identifying, characterizing, and mitigating potential immunogenicity associated with this compound.
Issue 1: Unexpected Anti-Drug Antibody (ADA) response detected in preclinical studies.
Question: We have detected a significant ADA response against this compound in our animal models. How should we proceed?
Answer:
An unexpected ADA response in preclinical models warrants a systematic investigation to understand its root cause and potential impact on your development program. The following steps are recommended:
-
Characterize the ADA Response:
-
Titer and Isotype: Determine the magnitude and type of the antibody response (e.g., IgG, IgM). High-titer, class-switched IgG responses may indicate a T-cell dependent immune response.[1]
-
Neutralizing vs. Non-neutralizing: Assess whether the ADAs neutralize the biological activity of this compound. Neutralizing antibodies can significantly impact efficacy.[2]
-
Domain Specificity: Map the epitopes recognized by the ADAs. This will help identify the immunogenic regions of this compound, whether it be the payload (MMAE), the linker, or the bi-ligand components targeting FRα and PSMA.
-
-
Investigate the Cause:
-
Product-Related Factors: Analyze the this compound formulation for potential immunogenicity triggers such as aggregates or impurities (e.g., host cell proteins).[3]
-
Patient-Related Factors: While not directly applicable to preclinical models, consider the genetic background of the animal strain and its relevance to the human immune system.
-
-
Mitigation Strategies:
-
Formulation Optimization: If aggregates are detected, reformulate this compound to improve stability.
-
De-immunization: If specific immunogenic epitopes are identified, consider protein engineering to remove or modify these T-cell epitopes.[4][5][6] This involves substituting key amino acid residues to reduce binding to MHC class II molecules without compromising the therapeutic function.[7]
-
Experimental Protocol: In Silico T-Cell Epitope Prediction
This protocol outlines a computational approach to identify potential T-cell epitopes within the protein/peptide components of this compound.
Objective: To predict potential HLA class II binding peptides (T-cell epitopes) within the this compound sequence.
Methodology:
-
Obtain the Amino Acid Sequence: Secure the primary amino acid sequence of the protein/peptide components of this compound.
-
Select In Silico Tools: Utilize established immunoinformatics algorithms. Commonly used tools include:
-
NetMHCIIpan: Predicts peptide binding to a wide range of HLA-DR, -DP, and -DQ alleles.
-
EpiMatrix: Calculates a "T-cell epitope score" to estimate immunogenic potential.[8]
-
SYFPEITHI: A database and prediction tool for T-cell epitopes.
-
-
Define HLA Allele Panel: Select a panel of HLA-DR alleles that represents the diversity of the target patient population.[9]
-
Perform Prediction: Run the amino acid sequence through the selected prediction tools using the chosen HLA allele panel.
-
Analyze Results: The output will be a list of peptides with predicted binding affinities to the different HLA alleles. Peptides with high binding affinity are considered potential T-cell epitopes.
-
Prioritize Epitopes: Rank the predicted epitopes based on their binding promiscuity (binding to multiple HLA alleles) and predicted affinity.
Logical Workflow for In Silico Epitope Prediction
References
- 1. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 2. Evaluating and Mitigating the Immunogenicity of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenicity risk mitigation of therapeutic proteins with translational immunogenicity, analytical characterization, and regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Engineering of Deimmunized Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Design of Deimmunized Biotherapeutics - Creative BioMart [mhc.creativebiomart.net]
- 7. Population-specific design of de-immunized protein biotherapeutics | PLOS Computational Biology [journals.plos.org]
- 8. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
Technical Support Center: Clinical Development of Bi-ligand Drug Conjugates
Welcome to the technical support center for the clinical development of bi-ligand drug conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of bi-ligand drug conjugates over traditional antibody-drug conjugates (ADCs)?
Bi-ligand drug conjugates, or bispecific ADCs, offer several key advantages over conventional single-target ADCs. By targeting two different epitopes on the same antigen or two different antigens, they can enhance tumor specificity and reduce toxicity to normal cells. This dual-targeting approach can lead to better internalization of the conjugate and enhance the cytotoxic effect. Furthermore, bi-ligand ADCs can overcome drug resistance that may arise from the downregulation of a single target antigen.
Q2: What are the major Chemistry, Manufacturing, and Controls (CMC) challenges specific to bi-ligand drug conjugates?
The development of bi-ligand ADCs presents unique CMC challenges due to their increased molecular complexity. Key issues include:
-
Correct Chain Pairing: Ensuring the correct assembly of the bispecific antibody from different polypeptide chains is a primary hurdle, often leading to a mixture of desired and undesired products like homodimers.
-
Product Heterogeneity: The conjugation process can result in a heterogeneous mixture with variations in the drug-to-antibody ratio (DAR) and conjugation sites, which can impact safety and efficacy.
-
Stability and Aggregation: Bi-ligand ADCs can be less stable than traditional monoclonal antibodies, making them more prone to aggregation, which can affect efficacy and pose safety risks.
-
Analytical Complexity: The intricate structure of these molecules requires more sophisticated analytical methods to ensure product quality, consistency, and stability.
Q3: What are the key regulatory considerations for the clinical development of bi-ligand drug conjugates?
The regulatory landscape for bi-ligand drug conjugates is evolving. Given their complexity as a combination of a biologic and a small molecule, regulatory agencies require a comprehensive data package. The FDA has issued guidance for the development of bispecific antibodies, and these principles are applicable to bi-ligand ADCs.[1][2] Key considerations include providing a strong scientific rationale for the development of the bispecific antibody, detailed characterization of the product, and a robust manufacturing process.[1] It is crucial to engage with regulatory agencies early in the development process to discuss the specific plans for the product.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conjugation
Symptom: The final yield of the purified bi-ligand drug conjugate is low, or analytical tests show a low average Drug-to-Antibody Ratio (DAR).
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction | Verify the concentration and activity of the reducing agent (e.g., TCEP, DTT). Optimize the reduction conditions (e.g., incubation time, temperature). Use Ellman's assay to confirm the generation of free thiols before conjugation. |
| Degraded/Inactive Linker-Payload | Use fresh linker-payload. Ensure proper storage conditions to prevent hydrolysis or degradation. |
| Suboptimal Conjugation Reaction Conditions | Optimize the pH of the reaction buffer; for cysteine-based conjugation, a pH of 6.5-7.5 is often optimal. Adjust the molar ratio of linker-payload to the antibody; a higher excess may be needed, but be mindful of potential aggregation. |
| Steric Hindrance | The complex structure of the bispecific antibody may hinder access to conjugation sites. Consider using linkers with different lengths or attachment chemistries. |
Issue 2: High Levels of Aggregation
Symptom: Size-exclusion chromatography (SEC) or other analytical methods show a high percentage of aggregated product.
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | The conjugation of hydrophobic payloads increases the tendency for aggregation. Consider using more hydrophilic linkers (e.g., incorporating PEG). |
| High DAR | A high drug-to-antibody ratio can increase hydrophobicity and aggregation. Reduce the molar excess of the linker-payload during conjugation to target a lower DAR. |
| Unfavorable Buffer Conditions | Optimize the formulation buffer, including pH and excipients, to enhance the stability of the conjugate. |
| Process-Induced Stress | Minimize shear stress during mixing and purification steps. Evaluate the impact of filtration and chromatography steps on aggregation. |
Issue 3: Inconsistent Dual-Target Binding
Symptom: A dual-target binding assay (e.g., bridging ELISA) shows variable or low simultaneous binding to both target antigens.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | One binding arm may sterically hinder the other. Ensure the bispecific antibody is correctly folded and that the linker-payload does not interfere with antigen binding. |
| Assay Configuration Issues | Optimize the concentrations of the capture and detection antigens. Ensure the quality and activity of the recombinant antigens used in the assay. |
| Incorrect Antibody Conformation | Incorrectly paired antibody chains can result in non-functional bispecific antibodies. Implement robust purification strategies to remove homodimers and other mispaired species. |
| Non-specific Binding | Optimize blocking and washing steps in the ELISA to reduce background noise. |
Data Presentation
Table 1: Adverse Events of Zanidatamab Zovodotin (ZW49) in Phase 1 Clinical Trial
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
| Keratitis | >90% | - | - |
| Fatigue | >90% | - | - |
| Diarrhea | >90% | - | - |
| Nausea | Common | - | - |
| Anorexia | Common | - | - |
| Muscle cramps/myalgias | Common | - | - |
| Rash | Common | - | - |
| Infusion-related reaction | Common | - | - |
| Data is presented qualitatively as "common" or ">90%" for Grade 1-2 events as specific percentages were not provided in the source. No Grade 3 or 4 adverse events were observed.[3][4] |
Table 2: Pharmacokinetic Parameters of Selected Bi-ligand Drug Conjugates
| Bi-ligand ADC | Target(s) | Payload | T1/2 (Half-life) | Clearance | Vd (Volume of Distribution) | Cmax | AUC |
| M1231 | EGFR/MUC1 | Hemiasterlin derivative | Data not available | Data not available | Data not available | Data not available | Data not available |
| REGN5093-M114 | MET/MET | Maytansine derivative | Data not available | Data not available | Data not available | Data not available | Data not available |
| ZW49 | HER2/HER2 | Auristatin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Specific pharmacokinetic parameter values for these bi-ligand drug conjugates are not yet publicly available in the provided search results. Preclinical modeling was used to predict the human dose for M1231.[5] Pharmacokinetic analysis of REGN5093-M114 in clinical trials will assess total antibody and payload concentrations.[6][7] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
Objective: To verify the successful reduction of antibody interchain disulfide bonds before cysteine-based conjugation.
Materials:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403), pH 8.0)
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
Reduced antibody sample
-
Spectrophotometer
Methodology:
-
Prepare a Cysteine Standard Curve: a. Prepare a stock solution of L-cysteine in the Reaction Buffer. b. Perform serial dilutions to create a series of standards with known concentrations.
-
Sample Preparation: a. Add a freshly prepared solution of a reducing agent (e.g., DTT or TCEP) to the antibody solution and incubate under optimized conditions.
-
Reaction: a. Add a freshly prepared solution of DTNB to each standard and the reduced antibody sample. b. Incubate at room temperature for 15 minutes.
-
Measurement: a. Measure the absorbance of the standards and the sample at 412 nm.
-
Calculation: a. Plot the absorbance of the standards versus their concentrations to create a standard curve. b. Determine the concentration of free thiols in the antibody sample by interpolating its absorbance on the standard curve.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of different DAR species.
Materials:
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High-salt buffer (e.g., sodium phosphate with ammonium (B1175870) sulfate)
-
Mobile Phase B: Low-salt buffer (e.g., sodium phosphate)
-
Bi-ligand ADC sample
Methodology:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the bi-ligand ADC sample onto the column.
-
Elution: Elute the sample using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DAR values are more hydrophobic and will elute later at lower salt concentrations.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Protocol 3: Dual-Target Binding Assessment using Bridging ELISA
Objective: To confirm the simultaneous binding of the bi-ligand drug conjugate to both of its target antigens.
Materials:
-
ELISA plate
-
Recombinant Target Antigen 1
-
Recombinant Biotinylated Target Antigen 2
-
Bi-ligand drug conjugate sample
-
Blocking buffer (e.g., PBS with BSA)
-
Wash buffer (e.g., PBS with Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Coat the ELISA plate with Target Antigen 1 and incubate.
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Add blocking buffer to prevent non-specific binding and incubate.
-
Washing: Wash the plate.
-
Sample Incubation: Add serial dilutions of the bi-ligand drug conjugate and incubate.
-
Washing: Wash the plate.
-
Biotinylated Antigen Incubation: Add the Biotinylated Target Antigen 2 and incubate.
-
Washing: Wash the plate.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate.
-
Washing: Wash the plate.
-
Substrate Reaction: Add TMB substrate and incubate in the dark.
-
Stopping Reaction: Add stop solution.
-
Measurement: Read the absorbance at 450 nm. A positive signal indicates the formation of a "bridge" between the two antigens by the bi-ligand drug conjugate.
Visualizations
Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination using HIC-HPLC.
References
- 1. fda.gov [fda.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. leukocare.com [leukocare.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Understanding the mechanisms of CBP-1018 treatment failure
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and understand the mechanisms behind CBP-1018 treatment failure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, bi-ligand drug conjugate (Bi-XDC) that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2] Its mechanism of action involves a multi-step process designed for targeted cancer cell destruction:
-
Dual Targeting: this compound simultaneously binds to PSMA and FRα on the surface of cancer cells. This dual-targeting strategy aims to increase tumor specificity and uptake.
-
Internalization: Upon binding, the this compound-receptor complex is internalized by the cancer cell through endocytosis.
-
Payload Release: Inside the cell, within the lysosome, the linker connecting the targeting ligands to the cytotoxic payload is cleaved.
-
Cytotoxic Effect: The released payload, monomethyl auristatin E (MMAE), a potent tubulin inhibitor, disrupts the microtubule network within the cancer cell.[1][3] This interference with microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[4]
Q2: What are the potential mechanisms of resistance to this compound?
While clinical data on this compound resistance is still emerging, potential mechanisms of treatment failure can be extrapolated from experiences with other antibody-drug conjugates (ADCs), PSMA- and FRα-targeted therapies, and MMAE-based chemotherapies.[1][5][6][7] These mechanisms can be broadly categorized as:
-
Target-Related Resistance:
-
Downregulation or loss of PSMA and/or FRα expression: Reduced levels of one or both target antigens on the tumor cell surface can limit the binding and subsequent internalization of this compound.[1][8]
-
Target heterogeneity: Tumors may consist of a mixed population of cells with varying levels of PSMA and FRα expression, allowing low-expressing cells to survive and proliferate.[8]
-
-
Impaired Drug Delivery and Processing:
-
Inefficient internalization or trafficking: Alterations in the endocytic pathway can prevent the ADC from reaching the lysosome, where the payload is released.[1]
-
Defective lysosomal function: Reduced lysosomal enzyme activity can impair the cleavage of the linker and the release of MMAE.
-
-
Payload-Related Resistance:
-
Increased drug efflux: Overexpression of multidrug resistance transporters, such as MDR1 (P-glycoprotein) and MRP1, can actively pump MMAE out of the cancer cell, reducing its intracellular concentration.[1][4]
-
Tubulin mutations: Alterations in the tubulin protein, the target of MMAE, can prevent the drug from binding effectively.[9]
-
Altered apoptosis pathways: Defects in the cellular machinery responsible for apoptosis can render cells resistant to the cytotoxic effects of MMAE.
-
Q3: How can I investigate potential resistance to this compound in my experiments?
To investigate the mechanisms of this compound resistance, a multi-pronged approach is recommended. This involves assessing target expression, drug uptake and accumulation, and the cellular response to the MMAE payload. Detailed experimental protocols are provided in the "Troubleshooting Guides" section.
Troubleshooting Guides
Problem 1: Reduced or Loss of this compound Efficacy in Cell-Based Assays
If you observe a decrease in the cytotoxic effect of this compound in your cell-based experiments, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting/Investigation Steps |
| Reduced Target Expression (PSMA/FRα) | 1. Verify target expression: Use Western blotting, flow cytometry, or immunohistochemistry (IHC) to quantify PSMA and FRα protein levels in your resistant cell lines compared to sensitive parental lines. 2. Assess mRNA levels: Use qRT-PCR to determine if the downregulation occurs at the transcriptional level. |
| Impaired ADC Internalization | 1. Fluorescently label this compound: Conjugate this compound with a fluorescent dye. 2. Perform uptake assays: Incubate cells with the labeled this compound and quantify internalization over time using flow cytometry or confocal microscopy. |
| Increased Drug Efflux | 1. Assess efflux pump expression: Use Western blotting or qRT-PCR to measure the expression of MDR1 and MRP1. 2. Use efflux pump inhibitors: Treat resistant cells with known inhibitors of MDR1 (e.g., verapamil) or MRP1 (e.g., MK-571) in combination with this compound to see if sensitivity is restored. |
| MMAE Payload Resistance | 1. Determine IC50 of free MMAE: Compare the half-maximal inhibitory concentration (IC50) of free MMAE in resistant and sensitive cell lines. A significant increase in the IC50 for the resistant line suggests a payload-specific resistance mechanism. 2. Sequence tubulin genes: Identify potential mutations in the tubulin genes (e.g., TUBB1, TUBB2A, TUBB3) that could interfere with MMAE binding. |
Data Presentation: Quantitative Analysis of Resistance
The following tables provide a template for organizing your quantitative data when investigating this compound resistance.
Table 1: Target Expression Analysis
| Cell Line | PSMA Expression (MFI) | FRα Expression (MFI) |
| Sensitive (Parental) | e.g., 5000 | e.g., 8000 |
| Resistant Clone 1 | e.g., 1500 | e.g., 7500 |
| Resistant Clone 2 | e.g., 4800 | e.g., 2000 |
| MFI: Mean Fluorescence Intensity as determined by flow cytometry. |
Table 2: Payload Sensitivity and Efflux Pump Expression
| Cell Line | MMAE IC50 (nM) | MDR1 Expression (Fold Change) | MRP1 Expression (Fold Change) |
| Sensitive (Parental) | e.g., 1.5 | 1.0 | 1.0 |
| Resistant Clone 1 | e.g., 25.0 | e.g., 15.2 | e.g., 1.2 |
| Resistant Clone 2 | e.g., 2.0 | e.g., 1.1 | e.g., 1.5 |
| Fold change in expression is relative to the sensitive parental cell line. |
Experimental Protocols
Protocol 1: Quantification of PSMA and FRα Expression by Flow Cytometry
Objective: To quantitatively assess the cell surface expression of PSMA and FRα.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Anti-PSMA antibody (conjugated to a fluorophore, e.g., FITC)
-
Anti-FRα antibody (conjugated to a different fluorophore, e.g., PE)
-
Isotype control antibodies (conjugated to the same fluorophores)
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold PBS containing 2% FBS.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in cold PBS with 2% FBS.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled anti-PSMA, anti-FRα, or isotype control antibodies at the manufacturer's recommended concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells three times with cold PBS containing 2% FBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
Analyze the samples on a flow cytometer.
Protocol 2: Intracellular MMAE Accumulation Assay
Objective: To measure the intracellular concentration of the MMAE payload.
Materials:
-
This compound
-
Cell lysis buffer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed an equal number of sensitive and resistant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a relevant concentration (e.g., IC50 of the sensitive line) for various time points (e.g., 2, 6, 12, 24 hours).
-
At each time point, wash the cells three times with cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and analyze the concentration of free MMAE using a validated LC-MS/MS method.
-
Normalize the MMAE concentration to the total protein concentration of the lysate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms of Resistance to Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methods to improve the linker stability of CBP-1018
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) CBP-1018. The focus is on identifying and resolving issues related to linker stability.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of poor linker stability in this compound?
Poor linker stability in this compound, and ADCs in general, can manifest in several ways during preclinical or clinical development. Key indicators include a narrow therapeutic window, off-target toxicities, and a reduced maximum tolerated dose (MTD). These issues often stem from the premature release of the cytotoxic payload into systemic circulation before the ADC reaches its target cancer cells. Inconsistent drug-to-antibody ratio (DAR) values across different batches can also point to linker instability.
Q2: What are the primary mechanisms that can lead to premature cleavage of the linker in this compound?
The premature cleavage of the linker in this compound can be attributed to several chemical and biological factors. A major cause is the susceptibility of certain linkers to hydrolysis in the bloodstream. Another significant factor is enzymatic degradation by proteases or other enzymes present in plasma. The specific chemistry of the linker plays a crucial role; for instance, hydrazone linkers are known to be acid-labile, while disulfide linkers can be cleaved by exchange with thiols like glutathione.
Q3: How does the choice of conjugation site on the antibody affect linker stability?
The site of drug conjugation on the antibody can significantly influence linker stability. Conjugation to cysteine residues, particularly those resulting from reduced interchain disulfides, can sometimes lead to heterogeneity and varying stability profiles. Site-specific conjugation methods, which utilize engineered cysteines or unnatural amino acids, often result in more homogeneous ADCs with improved and more predictable linker stability. The local microenvironment of the conjugation site can also sterically hinder or promote access by cleaving agents.
Troubleshooting Guide
Issue 1: High levels of off-target toxicity and a narrow therapeutic window are observed.
This is a classic sign of premature payload release, suggesting the linker is not stable enough in circulation.
Troubleshooting Steps:
-
Assess Plasma Stability: The first step is to quantify the stability of the ADC in plasma. This can be done through in vitro plasma stability assays.
-
Identify the Cleavage Mechanism: Determine whether the linker is being cleaved by hydrolysis or enzymatic action. This can be investigated by incubating the ADC in buffer versus plasma and analyzing the degradation products.
-
Consider Linker Modification: Based on the cleavage mechanism, a more stable linker chemistry should be explored.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) across different production batches.
This inconsistency can be due to unstable conjugation chemistry or linker degradation during the manufacturing or storage process.
Troubleshooting Steps:
-
Review the Conjugation Protocol: Ensure that all parameters of the conjugation reaction (e.g., pH, temperature, reaction time) are tightly controlled.
-
Analyze the Purified ADC: Use techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to characterize the DAR and identify any free payload or partially degraded ADC species.
-
Evaluate Storage Conditions: Assess the stability of this compound under various storage conditions (e.g., temperature, pH, buffer composition) to identify any long-term instability issues.
Data Presentation
Table 1: Comparative Plasma Stability of Different Linker Chemistries
| Linker Type | Half-life in Human Plasma (Hours) | Primary Cleavage Mechanism |
| Hydrazone | 24-48 | Hydrolysis (pH-sensitive) |
| Disulfide | 50-100 | Thiol-disulfide exchange |
| Valine-Citrulline (VC) | >150 | Cathepsin B cleavage |
| Maleimide | Variable (prone to retro-Michael reaction) | Thiol addition/exchange |
Note: These are representative values and can vary depending on the specific molecular context of the ADC.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma over time.
Methodology:
-
Preparation: Thaw human plasma and this compound on ice.
-
Incubation: Add this compound to the plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 96 hours), take aliquots of the plasma-ADC mixture.
-
Sample Processing: Immediately process the aliquots to separate the ADC from plasma proteins. This can be done using affinity chromatography with Protein A or Protein G.
-
Analysis: Analyze the purified ADC using a suitable method to determine the DAR. A decrease in DAR over time indicates linker cleavage.
Visualizations
Caption: Workflow for troubleshooting linker instability.
Caption: Mechanisms of ADC linker cleavage.
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Peptide-Drug Conjugates
Welcome to the Technical Support Center for Peptide-Drug Conjugate (PDC) development. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of optimizing the drug-to-antibody ratio (DAR) for PDCs.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it critical for PDCs?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single peptide carrier.[1][2] It is a critical quality attribute (CQA) that directly influences the PDC's efficacy, toxicity, and pharmacokinetic profile. An optimized DAR is essential for achieving the desired therapeutic window. A low DAR may lead to insufficient potency, while a high DAR can result in increased toxicity, faster clearance, and a higher tendency for aggregation.[2][3]
Q2: What is a typical target DAR for PDCs?
A2: While the optimal DAR is specific to each PDC (depending on the peptide, linker, and payload), a common target for ADCs, which serves as a reference, is a DAR of 2 to 4.[4] This range is often considered to balance efficacy and safety. However, for PDCs, the smaller size of the peptide carrier may allow for different optimal ranges, and this must be determined empirically for each construct.
Q3: How does the hydrophobicity of the payload affect DAR optimization?
A3: Highly hydrophobic payloads, like monomethyl auristatin E (MMAE), can increase the propensity of the PDC to aggregate, especially at higher DAR values.[5][6] This aggregation can negatively impact manufacturing, stability, and the PDC's pharmacokinetic properties. Strategies to mitigate this include using hydrophilic linkers (e.g., incorporating PEG moieties) or optimizing conjugation conditions to favor a lower, more homogeneous DAR.
Q4: What are the most common analytical techniques to determine the DAR of a PDC?
A4: Several methods are used to determine the average DAR and the distribution of drug-loaded species.[3] The most common techniques include:
-
UV/Vis Spectroscopy: A simple method based on the differential absorbance of the peptide and the drug.[][8]
-
Hydrophobic Interaction Chromatography (HIC): A robust method that separates PDC species based on the hydrophobicity conferred by the conjugated drug.[3][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the PDC to separate conjugated and unconjugated components.[10][11]
-
Mass Spectrometry (MS): Provides detailed information on the mass of each PDC species, allowing for precise DAR determination and identification of different drug-loaded species.[12][13]
Q5: Can solid-phase peptide synthesis (SPPS) issues affect the final DAR?
A5: Yes, the quality of the peptide synthesized via SPPS is crucial. Impurities such as truncated or deletion sequences can lead to a heterogeneous starting material for conjugation.[14] This can result in a final PDC product with a wider DAR distribution and complicate purification and characterization. Therefore, a highly pure peptide is the desired starting material for a well-controlled conjugation reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of PDCs, with a focus on DAR optimization.
Issue 1: Low or Incomplete Conjugation (Lower than Expected DAR)
| Potential Cause | Recommended Solution |
| Inefficient Coupling/Conjugation Chemistry | Verify the reactivity of your functional groups. For thiol-maleimide reactions, ensure the peptide's cysteine residues are fully reduced. For amine-NHS ester reactions, ensure the pH of the reaction buffer is optimal (typically pH 7.5-8.5). Consider using more efficient coupling reagents if applicable.[15][16] |
| Steric Hindrance | The conjugation site on the peptide may be sterically hindered, preventing the drug-linker from accessing it. Consider redesigning the peptide to place the conjugation site in a more accessible location or using a longer linker. |
| Suboptimal Molar Ratio | An insufficient molar excess of the drug-linker complex over the peptide can lead to incomplete conjugation. Perform small-scale optimization experiments with increasing molar excess of the drug-linker to drive the reaction to completion. |
| Peptide Aggregation | The peptide may be aggregating in the conjugation buffer, making conjugation sites unavailable. To mitigate aggregation, consider using specialized solubilizing tags (like PEG), or using a mixed solvent system (e.g., DMF/DMSO or aqueous buffers with organic co-solvents).[17] |
| Hydrolysis of Reactive Groups | Reactive groups on the drug-linker (e.g., maleimide, NHS ester) can hydrolyze during the reaction, rendering them inactive. Ensure you are using fresh reagents and that the reaction buffer conditions (especially pH) are optimized to minimize hydrolysis. |
Issue 2: High Levels of Aggregation in the Final PDC Product
| Potential Cause | Recommended Solution |
| High Hydrophobicity of the PDC | A high DAR, especially with a hydrophobic payload, increases the overall hydrophobicity of the conjugate, leading to aggregation. Aim for a lower average DAR (e.g., 2-4). Consider incorporating hydrophilic linkers (e.g., PEG) to improve the solubility of the final PDC. |
| Unfavorable Buffer Conditions | Incorrect pH (especially near the peptide's isoelectric point) or inappropriate salt concentrations can promote aggregation. Optimize the formulation buffer through screening of different pH values and excipients. |
| Process-Induced Stress | High shear forces during mixing, purification, or freeze-thaw cycles can lead to peptide denaturation and aggregation. Handle the PDC gently and optimize purification conditions to be as mild as possible. |
Issue 3: High Heterogeneity in the PDC Product (Broad DAR Distribution)
| Potential Cause | Recommended Solution |
| Multiple Reactive Sites on the Peptide | If the peptide has multiple reactive residues (e.g., multiple lysines or cysteines), conjugation will be stochastic, leading to a heterogeneous mixture. For a homogeneous product, use site-specific conjugation methods. This can involve designing the peptide with a single, unique conjugation site.[18] |
| Impurities in Starting Materials | Impurities in the peptide (e.g., truncated sequences from SPPS) or in the drug-linker can lead to a heterogeneous final product. Ensure high purity of all starting materials using appropriate analytical techniques (e.g., HPLC, MS).[14] |
| Inconsistent Reaction Conditions | Variations in reaction time, temperature, or pH can lead to batch-to-batch variability in the DAR distribution. Tightly control all reaction parameters to ensure reproducibility. |
Data Presentation
Table 1: Comparison of Analytical Methods for DAR Determination
| Parameter | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at two wavelengths to determine concentrations of peptide and drug based on the Beer-Lambert law.[] | Separates PDC species based on differences in hydrophobicity under non-denaturing conditions.[9] | Separates PDC components under denaturing conditions based on hydrophobicity.[10] | Measures the mass-to-charge ratio of intact or fragmented PDC species to determine the mass of conjugated drugs.[12] |
| Information Provided | Average DAR.[8] | Average DAR, drug-load distribution, and unconjugated peptide content.[9] | Average DAR and drug distribution on peptide fragments (if reduced).[11] | Precise mass of each DAR species, average DAR, drug-load distribution, and identification of modifications.[12] |
| Advantages | Simple, rapid, and requires minimal sample preparation.[] | High resolution for different DAR species, non-denaturing conditions.[19] | High resolution, compatible with MS.[10] | Provides the most detailed and accurate information.[12] |
| Limitations | Requires distinct absorbance maxima for peptide and drug; provides only an average DAR.[3] | May require method development for optimal separation; high salt buffers can be corrosive.[19] | Denaturing conditions; may not be suitable for all PDCs. | More complex instrumentation and data analysis; potential for differential ionization efficiencies.[20] |
Table 2: Impact of DAR on PDC Properties (Illustrative Data based on ADC Literature)
| Average DAR | In Vitro Potency (IC50) | Plasma Clearance | Tendency for Aggregation | Therapeutic Index |
| 2 | Lower | Slower | Low | Potentially Wide |
| 4 | Higher | Moderate | Moderate | Often Optimal |
| 8 | Highest | Faster | High | Potentially Narrow |
| >8 | May Plateau or Decrease | Very Fast | Very High | Often Poor |
Note: This table provides a generalized summary based on trends observed for antibody-drug conjugates.[4][21] The optimal DAR for a specific PDC must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
Objective: To determine the average DAR of a purified PDC using a simple and rapid spectrophotometric method.
Materials:
-
Purified PDC sample
-
Unconjugated peptide (for determining extinction coefficient)
-
Drug-linker (for determining extinction coefficient)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of the unconjugated peptide at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (λmax). Calculate the molar extinction coefficient for the peptide at both wavelengths (εP,280 and εP,λmax).
-
Measure the absorbance of the drug-linker at 280 nm and λmax. Calculate the molar extinction coefficient for the drug at both wavelengths (εD,280 and εD,λmax).
-
-
Measure PDC Absorbance:
-
Prepare a solution of the purified PDC in the buffer at a known concentration.
-
Measure the absorbance of the PDC solution at 280 nm (APDC,280) and at the drug's λmax (APDC,λmax).
-
-
Calculate Concentrations:
-
The absorbance of the PDC solution is a sum of the absorbance from the peptide and the drug components. The concentrations of the peptide (CP) and the drug (CD) can be calculated by solving the following simultaneous equations (based on the Beer-Lambert law, assuming a 1 cm path length):
-
APDC,280 = (εP,280 * CP) + (εD,280 * CD)
-
APDC,λmax = (εP,λmax * CP) + (εD,λmax * CD)
-
-
-
Calculate Average DAR:
-
The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the peptide:
-
Average DAR = CD / CP
-
-
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in a PDC sample to determine the average DAR and drug-load distribution.
Materials:
-
Purified PDC sample (~1 mg/mL)
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the PDC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the PDC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR 0, DAR 1, DAR 2, etc.). Unconjugated peptide (DAR 0) will elute first, followed by species with increasing DAR, as they are more hydrophobic.[3]
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:[9]
-
Average DAR = Σ (Peak Areai * DARi) / Σ (Total Peak Area)
-
Where 'i' represents each PDC species (e.g., DAR 0, DAR 1, DAR 2...).
-
-
Visualizations
References
- 1. DAR Distribution Characterization - Creative Proteomics [creative-proteomics.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMAE - Cytotoxic payload - Peptide-Drug Conjugate - SB-PEPTIDE [sb-peptide.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 21. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the bystander effect of CBP-1018 in tumors
Welcome to the technical support center for CBP-1018. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical research, with a specific focus on understanding and enhancing its bystander effect in tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class bi-ligand peptide-drug conjugate (PDC) that targets two proteins highly expressed on various cancer cells: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor α (FRα).[1][2][3][4] It consists of a dual-targeting ligand, a cleavable linker, and the cytotoxic payload, monomethyl auristatin E (MMAE).[1][5] Upon binding to either PSMA or FRα on the surface of a tumor cell, this compound is internalized. Inside the cell, the linker is cleaved, releasing MMAE.[6][7] MMAE then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately, apoptotic cell death.[5][7][8]
Q2: What is the "bystander effect" and how does it apply to this compound?
A2: The bystander effect is the ability of a drug to kill not only the target cells but also the neighboring, non-target cells.[9] For this compound, this occurs when the released MMAE payload, which is membrane-permeable, diffuses out of the antigen-positive (PSMA+ and/or FRα+) tumor cell and enters adjacent antigen-negative tumor cells, inducing their death.[6][9] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigens.[6]
Q3: What are the key factors that influence the bystander effect of this compound?
A3: The key factors include:
-
Payload Permeability: The payload, MMAE, is relatively permeable, allowing it to cross cell membranes.[6]
-
Antigen Expression Levels: A higher density of PSMA and/or FRα on the surface of tumor cells can lead to greater internalization of this compound and a larger intracellular pool of MMAE available for the bystander effect.[6]
-
Ratio of Antigen-Positive to Antigen-Negative Cells: A higher proportion of antigen-positive cells in the tumor microenvironment will result in more released MMAE, leading to a more potent bystander effect.[1][6]
-
Linker Cleavage: Efficient cleavage of the linker within the target cell is necessary to release the active MMAE payload.[9]
Q4: How can I enhance the bystander effect of this compound in my experiments?
A4: Enhancing the bystander effect in an experimental setting can be approached by:
-
Modulating Drug Transporters: Investigate the expression and activity of drug efflux pumps (like P-glycoprotein) in your cell models, as they can pump MMAE out of the cell, potentially enhancing its availability to neighboring cells. However, they can also confer resistance.
-
Altering the Tumor Microenvironment: Factors that influence cell-cell contact and the extracellular matrix could modulate the diffusion of MMAE.
-
Combination Therapies: Combining this compound with agents that increase the expression of PSMA or FRα, or with drugs that sensitize cells to MMAE, could be a viable strategy.
Troubleshooting Guide
Issue 1: I am not observing a significant bystander effect in my co-culture experiment.
-
Possible Cause 1: Low percentage of antigen-positive cells.
-
Solution: Increase the ratio of antigen-positive to antigen-negative cells in your co-culture. The bystander effect is dependent on the amount of MMAE released from the target cells.[6]
-
-
Possible Cause 2: Low antigen expression on target cells.
-
Solution: Confirm the expression levels of PSMA and FRα on your antigen-positive cell line using flow cytometry or western blotting. Use a cell line with high target expression for a more robust effect.
-
-
Possible Cause 3: The antigen-negative cells are resistant to MMAE.
-
Solution: Determine the IC50 of free MMAE on your antigen-negative cell line in a monoculture experiment to ensure they are sensitive to the payload.
-
-
Possible Cause 4: Insufficient incubation time.
-
Solution: The bystander effect takes time to manifest as it relies on the internalization of this compound, release of MMAE, and its diffusion. Extend the incubation time of your assay (e.g., from 72 to 96 or 120 hours).[1]
-
Issue 2: High variability in my cytotoxicity assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding technique.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media or PBS to maintain humidity.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination. Use sterile techniques and regularly clean incubators and biosafety cabinets.
-
Issue 3: My adherent cells are detaching during the experiment.
-
Possible Cause 1: Over-confluency.
-
Solution: Seed cells at a lower density to prevent them from becoming over-confluent by the end of the experiment.[4]
-
-
Possible Cause 2: Media formulation issues.
-
Solution: Ensure you are using the recommended media and supplements for your cell lines.[4]
-
-
Possible Cause 3: Toxicity of the drug.
-
Solution: High concentrations of this compound or released MMAE will cause cell death and detachment. This is an expected outcome. Use microscopy to distinguish between unhealthy, dying cells and a general detachment of healthy cells.
-
Data Presentation
Table 1: Example IC50 Values for this compound and MMAE in Monoculture
| Cell Line | Target Expression (PSMA/FRα) | This compound IC50 (nM) | Free MMAE IC50 (nM) |
| PC-3 | High / Low | 0.5 - 5 | 0.1 - 1 |
| OVCAR-3 | Low / High | 1 - 10 | 0.1 - 1 |
| MDA-MB-231 | Negative / Negative | > 1000 | 0.5 - 5 |
Note: These are representative values based on typical MMAE conjugate performance and should be determined experimentally for your specific cell lines.
Table 2: Example Bystander Effect of this compound in a Co-culture Model
| Ratio of Target+ : Target- Cells | % Viability of Target- Cells (10 nM this compound) |
| 0 : 100 | ~95% |
| 25 : 75 | ~60% |
| 50 : 50 | ~35% |
| 75 : 25 | ~15% |
Note: This table illustrates the expected trend of increased killing of target-negative cells with a higher proportion of target-positive cells. Actual values need to be determined experimentally.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (Monoculture)
This protocol determines the concentration of this compound required to kill 50% of a cancer cell population (IC50).
-
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound and free MMAE
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
-
Procedure:
-
Harvest and count cells. Seed cells at a density of 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Allow cells to adhere for 24 hours at 37°C, 5% CO2.[10]
-
Prepare serial dilutions of this compound and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.[1]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the untreated control wells and plot the dose-response curve to calculate the IC50 values.
-
2. Co-culture Bystander Effect Assay
This protocol quantifies the killing of antigen-negative cells by this compound in the presence of antigen-positive cells.
-
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound
-
Flow cytometer or high-content imager
-
-
Procedure:
-
Harvest and count the antigen-positive and GFP-expressing antigen-negative cells separately.
-
Prepare cell suspensions at different ratios (e.g., 0:100, 25:75, 50:50, 75:25, 100:0 of positive:negative cells) with a total of 10,000 cells per well in 100 µL of medium.
-
Seed the cell mixtures into a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with a fixed concentration of this compound (e.g., a concentration that is effective on the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture).
-
Incubate for 96-120 hours.[7]
-
To quantify the bystander effect, measure the viability of the GFP-positive (antigen-negative) cell population. This can be done by:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze the percentage of live (GFP-positive, PI-negative) cells.
-
High-Content Imaging: Image the wells and use software to count the number of live GFP-positive cells.
-
-
Plot the viability of the antigen-negative cells as a function of the percentage of antigen-positive cells in the co-culture.
-
Visualizations
Caption: Mechanism of action of this compound in a target tumor cell.
Caption: The bystander effect of this compound.
Caption: Workflow for a co-culture bystander effect assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PSMA-Targeting Therapies: CBP-1018 vs. Radioligand Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting Prostate-Specific Membrane Antigen (PSMA) for the treatment of cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), is rapidly evolving. This guide provides a detailed comparison of a novel bi-ligand drug conjugate, CBP-1018, with established PSMA-targeting radioligand therapies, including ¹⁷⁷Lu-PSMA-617 (Pluvicto®) and ¹⁷⁷Lu-PSMA-I&T. This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals.
Overview of Compared Therapies
This compound is a first-in-class bi-ligand drug conjugate that uniquely targets both PSMA and Folate Receptor Alpha (FRα), two receptors overexpressed in various solid tumors.[1][2][3][4][5][6][7][8][9][10] It delivers the cytotoxic payload, monomethyl auristatin E (MMAE), directly to cancer cells.[3][5][7][9] The dual-targeting approach is designed to enhance binding affinity and specificity, potentially overcoming competition from endogenous ligands.[3]
¹⁷⁷Lu-PSMA-617 (Pluvicto®) is an FDA-approved radioligand therapy that combines a PSMA-targeting small molecule (PSMA-617) with the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[11][12][13][14][15][16][17][18] This targeted radiation induces DNA damage and cell death in PSMA-expressing cancer cells.[11]
¹⁷⁷Lu-PSMA-I&T is another radioligand therapy that utilizes a different PSMA-targeting small molecule (PSMA-I&T) coupled with ¹⁷⁷Lu.[19][20][21][22][23] It shares a similar mechanism of action with ¹⁷⁷Lu-PSMA-617 and has shown comparable efficacy in clinical studies.[21]
Mechanism of Action and Signaling Pathways
The therapeutic strategies of this compound and PSMA-targeting radioligand therapies, while both targeting PSMA, differ in their payload and mechanism of inducing cell death.
Quantitative Data Comparison
The following tables summarize available quantitative data for this compound, ¹⁷⁷Lu-PSMA-617, and ¹⁷⁷Lu-PSMA-I&T. It is crucial to note that this data is derived from separate clinical trials with potentially different patient populations and study designs, making direct head-to-head comparisons challenging.
Table 1: Preclinical Performance
| Parameter | This compound | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-PSMA-I&T |
| Target(s) | PSMA & FRα | PSMA | PSMA |
| Payload | MMAE | ¹⁷⁷Lu | ¹⁷⁷Lu |
| Binding Affinity (IC₅₀) | Data not publicly available (described as "strengthened")[3] | ~2-10 nM[1] | ~2-7 nM[1] |
| In Vivo Efficacy | Up to 96% tumor growth inhibition in PDX/CDX models[3][5] | High tumor uptake in xenograft models[1] | High tumor uptake in xenograft models[1] |
Table 2: Clinical Efficacy in mCRPC
| Parameter | This compound (Phase 1) | ¹⁷⁷Lu-PSMA-617 (VISION Trial)[17] | ¹⁷⁷Lu-PSMA-I&T (ECLIPSE & other studies) |
| Patient Population | Heavily pre-treated advanced solid tumors, primarily mCRPC[5][7] | PSMA-positive mCRPC previously treated with AR pathway inhibitors and taxanes[17] | PSMA-positive mCRPC previously treated with an ARPI[19][20] |
| PSA Reduction (≥50%) | >50% and >90% PSA decrease in some patients at 0.10 mg/kg[4] | 46% | 16% (real-world data)[22] |
| Objective Response Rate (ORR) | PR achieved in one patient at 0.14 mg/kg[4] | 29.8% (soft tissue lesions) | 11% (radiological response, real-world data)[22] |
| Median Radiographic Progression-Free Survival (rPFS) | Not yet reported | 8.7 months | Statistically significant improvement vs. ARPI change (ECLIPSE)[19][20] |
| Median Overall Survival (OS) | Not yet reported | 15.3 months | 13 months (real-world data)[21] |
Table 3: Safety and Tolerability (Most Common Grade ≥3 Treatment-Related Adverse Events)
| Adverse Event | This compound (Phase 1)[5] | ¹⁷⁷Lu-PSMA-617 (VISION Trial)[17] | ¹⁷⁷Lu-PSMA-I&T (Real-world data)[22] |
| Neutrophil decrease | 29.5% | 8.5% | Not specified |
| WBC decrease | 19.7% | Not specified | Not specified |
| Anemia | Not specified | 12.9% | Not specified |
| Thrombocytopenia | Not specified | 7.9% | Grade 3/4 in 12% of cases (all TRAEs) |
| Lymphocyte decrease | 11.5% | Not specified | Not specified |
| Fatigue | Not specified | 5.9% | Not specified |
| Dry Mouth | Not specified | 3.9% | No grade ≥3 reported |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of findings. Below are generalized methodologies for key experiments cited in the evaluation of PSMA-targeting therapies.
PSMA Binding Affinity Assay (Competitive Radioligand Binding)
This assay determines the concentration of a therapeutic agent required to inhibit 50% of the specific binding of a radiolabeled reference ligand to PSMA-expressing cells.
Detailed Steps:
-
Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured in appropriate media until confluent.
-
Assay Preparation: Cells are harvested and seeded into multi-well plates.
-
Competition Reaction: A constant concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]I-DCIT) is added to each well along with increasing concentrations of the non-radiolabeled test compound (e.g., this compound, PSMA-617).[24]
-
Incubation: Plates are incubated to allow the binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with a binding buffer.[24]
-
Measurement: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to calculate the IC₅₀ value.[24]
In Vivo Biodistribution Study
This study evaluates the distribution, accumulation, and clearance of the therapeutic agent in a living organism over time.
Detailed Steps:
-
Animal Model: Immunocompromised mice are inoculated with PSMA-positive human prostate cancer cells to establish tumor xenografts.[25]
-
Radioligand Administration: A known amount of the radiolabeled therapeutic is injected intravenously into the mice.[25][26]
-
Time Points: At various time points post-injection, cohorts of mice are euthanized.[25]
-
Tissue Harvesting: Tumors and major organs are dissected and weighed.[25]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor, providing a quantitative measure of biodistribution.[27]
Conclusion
This compound represents a novel approach to PSMA-targeted therapy with its dual-receptor targeting and chemotherapy payload. Preclinical data suggests strong anti-tumor activity, and early clinical data in heavily pretreated patients shows a manageable safety profile with signs of efficacy.[3][4][5] In contrast, ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T are established radioligand therapies that have demonstrated significant clinical benefit in later-line mCRPC, leading to the regulatory approval of Pluvicto®.[11][17]
The choice between these therapies in the future will depend on a variety of factors, including tumor expression of PSMA and FRα, prior treatments, safety profiles, and the results of ongoing and future clinical trials. Direct comparative studies will be necessary to definitively establish the relative efficacy and safety of these different PSMA-targeting approaches. Researchers and clinicians should continue to monitor the evolving data to best inform therapeutic strategies for patients with PSMA-expressing cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 3. coherentbio.com [coherentbio.com]
- 4. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Clinical Trials – CBP [coherentbio.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. coherentbio.com [coherentbio.com]
- 10. This compound / Coherent Biopharma [delta.larvol.com]
- 11. oncodaily.com [oncodaily.com]
- 12. hhs.iowa.gov [hhs.iowa.gov]
- 13. ldh.la.gov [ldh.la.gov]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. novartis.com [novartis.com]
- 17. PSMA Targeted Molecular Imaging and Radioligand Therapy for Prostate Cancer: Optimal Patient and Treatment Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. onclive.com [onclive.com]
- 21. ascopubs.org [ascopubs.org]
- 22. First real-world clinical experience with [177Lu]Lu-PSMA-I&T in patients with metastatic castration-resistant prostate cancer beyond VISION and TheraP criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urotoday.com [urotoday.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Effect of molar dose on the in vivo tissue biodistribution profile of FAP-targeted radioligand therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CBP-1018 and Other Folate Receptor-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that offer enhanced efficacy and reduced off-target toxicities. Among these, folate receptor-targeted treatments have emerged as a promising strategy, particularly for cancers that overexpress the folate receptor alpha (FRα), such as certain types of ovarian, lung, and breast cancers. This guide provides a detailed comparison of a novel investigational agent, CBP-1018, with other notable folate receptor-targeted treatments: farletuzumab, mirvetuximab soravtansine (B3322474), and STRO-002 (luveltamab tazevibulin).
Executive Summary
This compound is a first-in-class bi-specific ligand-drug conjugate (Bi-XDC) that uniquely targets both FRα and prostate-specific membrane antigen (PSMA), delivering the cytotoxic payload monomethyl auristatin E (MMAE). This dual-targeting approach aims to enhance tumor specificity and efficacy. In contrast, farletuzumab is a monoclonal antibody designed to elicit an immune response against FRα-expressing cells, while mirvetuximab soravtansine and STRO-002 are antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to FRα-positive cancer cells. This guide will delve into their mechanisms of action, preclinical and clinical performance, and the experimental methodologies used to evaluate them.
Mechanism of Action
The therapeutic strategies employed by these agents to target and eliminate cancer cells are fundamentally different, as illustrated in the signaling pathways below.
Caption: Comparative Mechanisms of Action of FRα-Targeted Therapies.
This compound: As a Bi-XDC, this compound utilizes a dual-ligand system to bind to both FRα and PSMA on cancer cells.[1] This is designed to increase tumor-specific uptake. Following internalization, an enzyme-cleavable linker releases the cytotoxic payload, MMAE, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
Farletuzumab: This humanized monoclonal antibody targets FRα and is thought to induce immune-mediated cell death.[2][3] Its proposed mechanisms include antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[3][4] Farletuzumab has also been shown to inhibit the interaction between FRα and Lyn kinase and to induce autophagy-associated cell death.[2][3]
Mirvetuximab Soravtansine: This ADC consists of a humanized anti-FRα antibody linked to the maytansinoid cytotoxin DM4.[5] Upon binding to FRα, the ADC is internalized, and DM4 is released, leading to microtubule disruption and apoptosis.[5]
STRO-002 (Luveltamab Tazevibulin): STRO-002 is a novel, homogeneous ADC targeting FRα with a precise drug-to-antibody ratio.[6][7] It carries a hemiasterlin-derived cytotoxic payload, SC209, which is a microtubule inhibitor.[6][8] A key feature of STRO-002 is its ability to induce bystander killing, where the released payload can diffuse into and kill neighboring cancer cells that may not express FRα.[6][8][9]
Preclinical Performance
Preclinical studies provide the foundational data for the clinical development of these therapies. Key parameters evaluated include binding affinity, in vitro cytotoxicity, and in vivo anti-tumor activity.
Table 1: Preclinical Performance Data
| Parameter | This compound | Farletuzumab | Mirvetuximab Soravtansine | STRO-002 (Luveltamab Tazevibulin) |
| Target(s) | FRα and PSMA[1] | FRα[3] | FRα[5] | FRα[6] |
| Payload | MMAE[1] | None (Monoclonal Antibody)[3] | DM4 (Maytansinoid)[5] | SC209 (Hemiasterlin derivative)[6][8] |
| Binding Affinity (Kd) | Data not publicly available | ~2 µM (for the original murine antibody)[10] | ≤ 0.1 nM (apparent affinity)[11] | High Affinity[6][8] |
| In Vitro Cytotoxicity | Demonstrates antitumor activity in various cancer models[1] | Inhibits FRα-dependent cell growth in a dose-dependent manner[3] | Potent (IC50 ≤ 1 nM) and selective against FRα-expressing cells[11] | Potent and specific killing of FRα-positive cells[6][8] |
| In Vivo Efficacy | Up to 96% tumor growth inhibition (TGI) in PDX/CDX models[1] | Inhibited tumor growth in human tumor xenografts[12] | Robust antitumor activity in FRα-expressing tumor models[13] | Significant tumor growth inhibition in xenograft and PDX models[6] |
| Key Preclinical Feature | Dual-targeting for enhanced specificity[1] | ADCC and CDC mediated cell killing[3][12] | Potent cytotoxicity in FRα-high tumors[11] | Bystander killing of FRα-negative cells[6][8][9] |
Clinical Performance
Clinical trials are essential to determine the safety and efficacy of these treatments in patients. The following tables summarize key clinical data from studies involving these agents.
Table 2: Clinical Efficacy in Ovarian Cancer
| Treatment | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| This compound | Phase 1 (NCT04928612) | Advanced Solid Tumors (primarily mCRPC) | 42.9% (in 7 evaluable mCRPC patients)[4] | 9.2 months (rPFS in 28 evaluable mCRPC patients)[4] | Not Reported |
| Farletuzumab Ecteribulin | Study 101 (Phase 1) | Platinum-Resistant Ovarian Cancer | 25.0% (0.9 mg/kg) 52.4% (1.2 mg/kg)[3] | 6.7 months (0.9 mg/kg) 8.2 months (1.2 mg/kg)[3] | 10.6 months (0.9 mg/kg) 7.6 months (1.2 mg/kg)[3] |
| Mirvetuximab Soravtansine | SORAYA (Phase 3) | FRα-High, Platinum-Resistant Ovarian Cancer | 32.4%[6][9] | 4.3 months (investigator assessed) 5.5 months (BICR)[10] | 6.9 months[6][9] |
| STRO-002 (Luveltamab Tazevibulin) | REFRaME-O1 (Phase 2/3, Part 1) | Platinum-Resistant Ovarian Cancer (low to high FRα expression) | 32% (at 5.2 mg/kg)[12] | Not Reported | Not Reported |
| STRO-002 (Luveltamab Tazevibulin) | Phase 1 Dose-Expansion | Advanced Ovarian Cancer (FRα TPS >25%) | 37.5%[8] | 6.1 months[8] | 5.5 months[8] |
Table 3: Safety and Tolerability
| Treatment | Common Adverse Events (Grade ≥3) |
| This compound | Neutrophil decrease (29.5%), WBC decrease (19.7%), lymphocyte decrease (11.5%)[4] |
| Farletuzumab | Hypersensitivity reactions, pyrexia, chills, headache, fatigue, diarrhea (mostly Grade 1/2)[2] |
| Mirvetuximab Soravtansine | Blurred vision (6%), keratopathy (9%), nausea (0%)[14] |
| STRO-002 (Luveltamab Tazevibulin) | Neutropenia (32%), no febrile neutropenia reported[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of key experimental workflows.
In Vivo Xenograft Model for Antitumor Activity
This workflow is a standard method to assess the efficacy of a drug in a living organism.
Caption: Workflow for a typical in vivo xenograft efficacy study.[11]
Protocol Overview:
-
Cell Line Selection: FRα-overexpressing cancer cell lines (e.g., KB, IGROV-1, SKOV-3) are cultured.[11]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.[11]
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the mice.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[11]
-
Drug Administration: The investigational drug is administered according to a specific dose and schedule.[11]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.[11]
-
Endpoint: At the end of the study, tumors are excised for analyses such as histopathology and biomarker assessment.[11]
In Vitro Cytotoxicity Assay
This assay determines the concentration of a drug required to kill 50% of cancer cells in a culture (IC50).
Caption: Workflow for a typical in vitro cytotoxicity assay.
Protocol Overview:
-
Cell Plating: Cancer cells are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of the therapeutic agent.
-
Incubation: Plates are incubated for a period that allows for the drug to exert its effect.
-
Viability Assessment: A reagent that measures cell viability (e.g., based on ATP content) is added.
-
Data Analysis: The results are used to plot a dose-response curve and calculate the IC50 value.
Conclusion
This compound represents a novel approach in the field of folate receptor-targeted therapies with its dual-targeting strategy of FRα and PSMA. Preclinical data suggests potent anti-tumor activity, and early clinical results in heavily pretreated mCRPC patients are promising. Mirvetuximab soravtansine has demonstrated significant clinical benefit in FRα-high platinum-resistant ovarian cancer, leading to its regulatory approval. STRO-002 has shown encouraging efficacy in a broader population of ovarian cancer patients, including those with lower FRα expression, and its bystander effect is a key differentiating feature. Farletuzumab, while facing challenges in later-stage trials as a monotherapy, has paved the way for further research into FRα as a therapeutic target and is being explored in combination therapies and as a component of ADCs.
The choice of a particular therapeutic strategy will likely depend on the specific tumor type, the level of target expression, and the patient's prior treatment history. The ongoing and future clinical trials for these agents will be critical in further defining their roles in the management of FRα-expressing cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Farletuzumab - Wikipedia [en.wikipedia.org]
- 3. Profile of farletuzumab and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sutrobio.com [sutrobio.com]
- 8. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. The antitumor activity of the human FOLR1-specific monoclonal antibody, farletuzumab, in an ovarian cancer mouse model is mediated by antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Approval Summary: Mirvetuximab soravtansine-gynx for FRα-positive, Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Trials – CBP [coherentbio.com]
A Comparative Analysis of CBP-1018 and Other Therapeutic Options for Taxane-Pretreated Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CBP-1018 with alternative therapies for patients with metastatic castration-resistant prostate cancer (mCRPC) who have been previously treated with taxane-based chemotherapy. The information is compiled from publicly available clinical trial data and research publications to support informed decision-making in drug development and clinical research.
Introduction to this compound
This compound is a first-in-class bi-ligand-drug conjugate (Bi-XDC) that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα), two proteins highly expressed on prostate cancer cells. This dual-targeting approach is designed to enhance the delivery of the cytotoxic payload, monomethyl auristatin E (MMAE), to tumor cells, thereby increasing anti-tumor activity. The payload, MMAE, is a microtubule inhibitor that induces cell cycle arrest and apoptosis.[1]
Mechanism of Action of this compound
This compound's unique mechanism involves the simultaneous binding to PSMA and FRα on the cancer cell surface. This dual engagement is hypothesized to increase the internalization of the drug conjugate into the tumor cell compared to single-target agents. Once inside the cell, the linker connecting the bi-ligand to MMAE is cleaved, releasing the cytotoxic payload and leading to cancer cell death.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the efficacy data for this compound and other approved therapies in taxane-pretreated mCRPC patients. It is important to note that these data are from separate clinical trials and do not represent a head-to-head comparison.
Table 1: Efficacy of this compound in Taxane-Pretreated mCRPC
| Endpoint | This compound (NCT04928612) |
| Objective Response Rate (ORR) | 20% (in patients with target lesions)[2] |
| Disease Control Rate (DCR) | 80% (in patients with target lesions)[2] |
| Radiographic Progression-Free Survival (rPFS) | 7-month rPFS rate of approximately 66%[2] |
Table 2: Efficacy of Alternative Therapies in Taxane-Pretreated mCRPC
| Therapy | Trial / Study | Overall Survival (OS) | Progression-Free Survival (PFS) / Radiographic PFS (rPFS) | Objective Response Rate (ORR) / PSA Response |
| Cabazitaxel (B1684091) | Meta-analysis | HR: 0.79[3][4] | HR: 0.77[3][4] | Tumor Response Rate OR: 2.34[3] |
| Abiraterone (B193195) Acetate (B1210297) | COU-AA-301 | 15.8 months[5] | - | - |
| Enzalutamide (B1683756) | AFFIRM | 18.4 months[6] | 8.3 months[7] | PSA Response: 54%[7] |
| 177Lu-PSMA-617 | VISION | 15.3 months[8] | 8.7 months (imaging-based PFS)[8] | - |
| TheraP | - | HR: 0.63 (vs. Cabazitaxel)[8] | PSA Response (≥50% decline): 66% | |
| Olaparib (HRR-mutated) | PROfound | 19.1 months (BRCA1/2 or ATM)[9] | 7.4 months (BRCA1/2 or ATM)[9] | - |
| Rucaparib (BRCA-mutated) | TRITON2 | - | - | ORR: 43.5%[10] |
| Talazoparib (DDR-mutated) | TALAPRO-1 | - | 5.6 months (overall cohort)[10] | ORR: 28% (interim analysis)[11] |
Experimental Protocols
This compound (NCT04928612)
The Phase I/II study of this compound (NCT04928612) is an open-label, multi-center, dose-escalation and dose-expansion trial.[12][13]
-
Patient Population: Patients with advanced solid tumors, including a cohort of mCRPC patients who have progressed after standard of care, including taxane-based chemotherapy.[2]
-
Study Design: The study consists of two parts: Part A (Dose Escalation) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and Part B (Dose Expansion) to further evaluate the efficacy and safety in specific tumor cohorts.[12]
-
Treatment Administration: this compound is administered intravenously every two weeks (Q2W).[13]
-
Primary Endpoints: Safety, tolerability, DLTs, MTD, ORR, rPFS.[2]
-
Response Evaluation: Tumor response is assessed according to RECIST v1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[2]
Alternative Therapies: Key Clinical Trial Methodologies
-
Cabazitaxel (TROPIC trial): This was a randomized, open-label, phase 3 trial comparing cabazitaxel plus prednisone (B1679067) with mitoxantrone (B413) plus prednisone in patients with mCRPC previously treated with a docetaxel-containing regimen. The primary endpoint was overall survival.[14]
-
Abiraterone Acetate (COU-AA-301 trial): A phase 3, randomized, placebo-controlled study of abiraterone acetate plus prednisone in mCRPC patients who had failed docetaxel-based chemotherapy. The primary endpoint was overall survival.[5]
-
Enzalutamide (AFFIRM trial): A phase 3, randomized, double-blind, placebo-controlled trial evaluating enzalutamide in patients with mCRPC who had progressed after docetaxel-based chemotherapy. The primary endpoint was overall survival.[6]
-
177Lu-PSMA-617 (VISION trial): An international, randomized, open-label, phase 3 trial that evaluated the efficacy and safety of 177Lu-PSMA-617 plus standard of care versus standard of care alone in men with PSMA-positive mCRPC who had previously received at least one androgen receptor pathway inhibitor and one or two taxane (B156437) regimens. The primary endpoints were imaging-based progression-free survival and overall survival.[8]
-
PARP Inhibitors (PROfound, TRITON2, TALAPRO-1 trials): These were phase 2 or 3 trials that enrolled mCRPC patients with specific DNA damage response gene alterations (e.g., BRCA1/2, ATM, other HRR genes) who had progressed on prior novel hormonal agents and/or taxane chemotherapy. The primary endpoints typically included radiographic progression-free survival and objective response rate.[9][10][11]
Conclusion
This compound has demonstrated promising preliminary anti-tumor activity and a manageable safety profile in heavily pretreated mCRPC patients, including those who have received prior taxane therapy. The available data suggests that this compound may offer a viable therapeutic option for this patient population. Direct comparative trials are necessary to definitively establish the relative efficacy and safety of this compound against other approved agents. The unique dual-targeting mechanism of this compound represents a novel approach in the treatment landscape of mCRPC and warrants further investigation in larger, randomized clinical trials.
References
- 1. Clinical Trials – CBP [coherentbio.com]
- 2. ascopubs.org [ascopubs.org]
- 3. The Efficacy of Cabazitaxel in Treating Prostate Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efficacy of Cabazitaxel in Treating Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of abiraterone acetate with and without prior docetaxel chemotherapy on the survival of patients with metastatic castration-resistant prostate cancer: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical activity of enzalutamide in docetaxel-naïve and docetaxel-pretreated patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: A Review of the Evidence and Implications for Canadian Clinical Practice [mdpi.com]
- 9. medscape.com [medscape.com]
- 10. Integrating PARP Inhibitors in mCRPC Therapy: Current Strategies and Emerging Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of CBP-1018 and Other Antibody-Drug Conjugates in Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving with the advent of novel drug conjugate platforms. This guide provides a comparative analysis of CBP-1018, a first-in-class bi-ligand-drug conjugate, against other antibody-drug conjugates (ADCs) targeting Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα). The following sections detail the mechanisms of action, experimental protocols, and clinical data to offer an objective comparison for research and development professionals.
Introduction to Investigational Agents
This compound is a novel bi-ligand-drug conjugate being developed by Coherent Biopharma. Unlike traditional ADCs that utilize a monoclonal antibody for targeting, this compound employs a bi-specific ligand system directed against both PSMA and FRα. This dual-targeting approach aims to enhance tumor cell specificity and uptake. The cytotoxic payload is monomethyl auristatin E (MMAE), a potent microtubule inhibitor.[1]
PSMA-Targeting ADCs are a class of ADCs designed to deliver cytotoxic agents to tumors expressing PSMA, a well-validated target in prostate cancer. This guide will focus on two investigational PSMA-targeting ADCs:
-
ARX517 , being developed by Ambrx, is an ADC that targets PSMA and delivers a proprietary potent microtubule inhibitor, amberstatin-269.
-
PSMA ADC (NCT01414283, NCT02020135) , a fully human anti-PSMA monoclonal antibody conjugated to MMAE.
FRα-Targeting ADCs are designed to target tumors overexpressing FRα, which is common in ovarian, lung, and other solid tumors. This comparison includes:
-
Mirvetuximab soravtansine (B3322474) , an FDA-approved ADC that targets FRα and delivers the maytansinoid microtubule inhibitor DM4.
-
STRO-002 (Luveltamab tazevibulin) , an investigational ADC targeting FRα with a hemiasterlin (B1673049) derivative payload, SC209.
Mechanism of Action and Signaling Pathways
The fundamental mechanism of these drug conjugates involves binding to the target receptor on the cancer cell surface, internalization, and subsequent release of the cytotoxic payload, leading to cell death.
This compound: Dual-Ligand Targeting
This compound's unique bi-ligand approach is designed to increase the avidity of binding to cancer cells expressing either or both PSMA and FRα. This can potentially lead to more efficient internalization and payload delivery compared to single-target agents. Once internalized, the linker is cleaved, releasing MMAE, which disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1]
PSMA-Targeting ADCs: ARX517 and PSMA ADC
These ADCs utilize a monoclonal antibody to bind to PSMA on the surface of cancer cells. Following binding, the ADC-PSMA complex is internalized. Inside the cell, the cytotoxic payload (amberstatin-269 for ARX517, MMAE for PSMA ADC) is released from the antibody, leading to microtubule disruption and apoptosis.[2]
FRα-Targeting ADCs: Mirvetuximab Soravtansine and STRO-002
Similar to PSMA-targeting ADCs, these agents use an anti-FRα monoclonal antibody to deliver a cytotoxic payload to cancer cells. Upon binding to FRα, the ADC is internalized, and the payload (DM4 for mirvetuximab soravtansine, SC209 for STRO-002) is released, causing cell death through microtubule inhibition.[3]
Comparative Efficacy Data from Clinical Trials
The following tables summarize the key efficacy data from early-phase clinical trials of this compound and the comparator ADCs. It is important to note that these are not from direct head-to-head studies and patient populations may vary across trials.
Table 1: Efficacy in Prostate Cancer
| Drug | Trial Identifier | Phase | Patient Population | Dose Levels | Key Efficacy Results |
| This compound | NCT04928612 | I | Advanced Solid Tumors (mostly mCRPC) | 0.03-0.14 mg/kg | In mCRPC patients: PSA decrease >50% in one patient and >90% in another at 0.10 mg/kg. One partial response (PR) with 41% tumor reduction at 0.14 mg/kg.[4] |
| ARX517 | APEX-01 (NCT04662580) | I/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 0.32-3.4 mg/kg | In the 2.0 mg/kg cohort, all 3 patients had >50% PSA reduction, with 2 having >90% reduction. One PR was observed.[5] At 3.4 mg/kg, 2 of 3 patients had PSA reductions of 91% and 33% after one dose.[6] |
| PSMA ADC | NCT02020135 | II | Taxane-Refractory mCRPC | 2.3 mg/kg and 2.5 mg/kg | At 2.3 mg/kg, PSA decline ≥30% in 36% of patients. Stable disease in 80% of RECIST evaluable patients.[7] In chemotherapy-naïve patients, PSA declines ≥50% occurred in 21%.[8] |
Table 2: Efficacy in Ovarian Cancer
| Drug | Trial Identifier | Phase | Patient Population | Dose Levels | Key Efficacy Results |
| Mirvetuximab soravtansine | SORAYA (NCT04296890) | III | Platinum-Resistant, FRα-High Ovarian Cancer | 6 mg/kg | Investigator-assessed ORR of 32.4% (including 5 CRs). Median DOR of 6.9 months.[9][10] |
| STRO-002 | NCT03748186 | I | Advanced Platinum-Resistant/-Refractory Epithelial Ovarian Cancer | 0.5-6.4 mg/kg | In evaluable patients at ≥2.9 mg/kg, ORR was ~31% with a median PFS of over 7 months.[11] At 5.2 mg/kg with pegfilgrastim, ORR was 43.8%, median DOR was 5.4 months, and median PFS was 6.6 months.[12] |
Comparative Safety and Tolerability
The safety profiles of these agents are summarized below. The most common treatment-related adverse events (TRAEs) are listed.
Table 3: Key Treatment-Related Adverse Events (TRAEs)
| Drug | Trial | Most Common TRAEs (Any Grade) | Key Grade ≥3 TRAEs |
| This compound | NCT04928612 | Not specified in detail | Neutrophil decrease, WBC decrease, lymphocyte decrease, elevated GGT, hypertriglyceridemia. |
| ARX517 | APEX-01 | Dry mouth, dry eye, fatigue, diarrhea.[13] | No treatment-related SAEs of grade 3 or higher reported in the dose-escalation phase.[5] |
| PSMA ADC | NCT02020135 | Anorexia, fatigue.[7] | Neutropenia, fatigue, electrolyte imbalance, anemia, neuropathy.[8] |
| Mirvetuximab soravtansine | SORAYA | Blurred vision, keratopathy, nausea.[10] | Blurred vision, keratopathy.[10] |
| STRO-002 | NCT03748186 | Fatigue, nausea, neutropenia/neutrophil count decrease, arthralgia, decreased appetite.[14] | Neutropenia, arthralgia, neuropathy. |
Experimental Protocols
A general overview of the clinical trial designs for the initial studies of these agents is provided below. For detailed protocols, please refer to the respective clinical trial identifiers.
This compound (NCT04928612)
-
Study Design: Phase I, open-label, non-randomized, multi-center, dose-escalation and dose-expansion study.[15]
-
Patient Population: Patients with advanced solid tumors, including mCRPC, who have failed prior standard therapies.[15]
-
Treatment Plan: this compound administered intravenously every 2 weeks (Q2W) in 4-week cycles. Dose escalation followed an accelerated titration design at lower doses and a 3+3 design at higher doses.[3]
-
Primary Outcome Measures: Safety, tolerability, determination of maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]
-
Efficacy Assessment: Tumor response was assessed every 8 weeks according to RECIST 1.1 and, for prostate cancer, PCWG3 criteria and PSA levels.[3]
ARX517 (APEX-01 - NCT04662580)
-
Study Design: Phase I/II, open-label, multicenter, dose-escalation and dose-expansion study.[16]
-
Patient Population: Patients with mCRPC who have progressed after at least two prior FDA-approved therapies.[6]
-
Treatment Plan: ARX517 administered intravenously every 3 weeks.
-
Primary Outcome Measures: Incidence of serious adverse events.[6]
-
Efficacy Assessment: Secondary endpoints include overall survival, progression-free survival, and changes in serum PSA levels.[6]
PSMA ADC (NCT02020135)
-
Study Design: Phase II, open-label, single-arm, multicenter study.[7][17]
-
Patient Population: Patients with progressive mCRPC following taxane (B156437) and antiandrogen therapy.[7]
-
Treatment Plan: PSMA ADC administered intravenously every 3 weeks for up to 8 cycles.[7]
-
Efficacy Assessment: Tumor response assessed by PSA, circulating tumor cells (CTC), and imaging.[7]
Mirvetuximab Soravtansine (SORAYA - NCT04296890)
-
Study Design: Phase III, single-arm, multicenter study.[18][19]
-
Patient Population: Patients with platinum-resistant, FRα-high ovarian, primary peritoneal, or fallopian tube cancer who have received one to three prior therapies, including bevacizumab.[9]
-
Treatment Plan: Mirvetuximab soravtansine 6 mg/kg administered on Day 1 of a 21-day cycle.[19]
-
Primary Outcome Measures: Investigator-assessed confirmed objective response rate (ORR).[18]
-
Efficacy Assessment: Key secondary endpoint was duration of response (DOR).[18]
STRO-002 (NCT03748186)
-
Study Design: Phase I, open-label, multicenter, dose-escalation with dose expansion.[20]
-
Patient Population: Patients with advanced, platinum-resistant or -refractory epithelial ovarian cancer. FRα expression was not required for initial enrollment but was assessed retrospectively.[20]
-
Treatment Plan: STRO-002 administered intravenously on Day 1 of each 21-day cycle.[20]
-
Primary Outcome Measures: Safety, tolerability, MTD, and RP2D.
-
Efficacy Assessment: Preliminary antitumor activity assessed by RECIST 1.1.
Conclusion
This compound represents a novel approach in the field of drug conjugates with its dual-targeting mechanism. Early clinical data suggests promising anti-tumor activity in heavily pretreated cancer patients. The comparator ADCs, targeting either PSMA or FRα, have also demonstrated significant clinical activity, with mirvetuximab soravtansine having already secured regulatory approval.
Direct comparisons are challenging due to the differences in trial design, patient populations, and the early stage of development for some of these agents. However, this guide provides a foundational comparison of the available data. As more mature data from ongoing and future clinical trials become available, a clearer picture of the relative efficacy and safety of these promising therapies will emerge. Researchers and drug developers should continue to monitor the progress of these agents as they advance through clinical development.
References
- 1. Clinical Trials – CBP [coherentbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibody–Drug Conjugates: A Start of a New Era in Gynecological Cancers | MDPI [mdpi.com]
- 4. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. ascopubs.org [ascopubs.org]
- 8. PSMA ADC monotherapy in patients with progressive metastatic castration-resistant prostate cancer following abiraterone and/or enzalutamide: Efficacy and safety in open-label single-arm phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Mirvetuximab Soravtansine in Patients With Platinum-Resistant Ovarian Cancer With High Folate Receptor Alpha Expression: Results From the SORAYA Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy and Safety of Folate Receptor α‐Targeted Antibody‐Drug Conjugate Therapy in Patients With High‐Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. onclive.com [onclive.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. adcreview.com [adcreview.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. SORAYA: A Phase 3, Single Arm Study of Mirvetuximab Soravtansine in Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers with High Folate Receptor-Alpha Expression | Dana-Farber Cancer Institute [dana-farber.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Validating Biomarkers for Predicting CBP-1018 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBP-1018, a first-in-class bi-ligand drug conjugate, with alternative therapeutic approaches. It includes an objective analysis of available experimental data to support the validation of predictive biomarkers for identifying patient populations most likely to benefit from this compound treatment.
Introduction to this compound
This compound is an innovative bi-ligand drug conjugate developed by Coherent Biopharma.[1][2] It is designed to selectively target and eliminate cancer cells that co-express Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2][3][4][5] The drug consists of three key components: a bi-ligand targeting system for PSMA and FRα, an enzyme-cleavable linker, and the cytotoxic payload monomethyl auristatin E (MMAE), a potent tubulin inhibitor.[3][4][5][6][7] This dual-targeting approach aims to enhance tumor specificity and deliver the cytotoxic agent more effectively to malignant cells.[2][4]
Preclinical studies have demonstrated significant anti-tumor activity of this compound in various solid tumor models, including prostate, lung, renal, ovarian, breast, and pancreatic cancers, with tumor growth inhibition of up to 96%.[1][4][7] Phase I clinical trials (NCT04928612) have evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][3][5][7]
Core Predictive Biomarkers: PSMA and FRα
The fundamental mechanism of this compound dictates that its efficacy is reliant on the presence of its targets on the cancer cell surface. Therefore, the expression levels of PSMA and FRα are the primary candidate biomarkers for predicting a patient's response to treatment. Clinical trial protocols for this compound include the evaluation of these biomarkers in tumor tissues.[8]
Prostate-Specific Membrane Antigen (PSMA): A well-established biomarker, highly expressed in the majority of prostate cancer cases, and its expression tends to increase with tumor grade and in metastatic and castration-resistant disease.[4][5]
Folate Receptor alpha (FRα): Overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancer, and is associated with tumor invasiveness.[3][4][5] The co-expression of both PSMA and FRα is the specific characteristic that this compound is designed to exploit.
Comparative Performance of this compound
The following tables summarize the preliminary efficacy of this compound in late-line mCRPC patients from Phase I clinical trial data and compare it with other therapies.
Table 1: Efficacy of this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Efficacy Endpoint | Patient Population | This compound (≥0.14 mg/kg) | Reference |
| Objective Response Rate (ORR) | mCRPC patients with measurable lesions | 33.3% (3 PR) | [9] |
| Disease Control Rate (DCR) | mCRPC patients with measurable lesions | 100% (3 PR, 6 SD) | [7][9] |
| Median Radiographic Progression-Free Survival (rPFS) | All evaluable mCRPC patients | 9.2 months | [5][7][9] |
| PSA Response (≥50% decline) | mCRPC patients | 52% of patients showed a decrease; 2 patients had a >50% decline | [1][5][9] |
Data as of December 31, 2023, and other referenced publications. PR: Partial Response, SD: Stable Disease.
Table 2: Comparison with Other Late-Line Therapies for mCRPC
| Therapy Class | Agent | ORR | Median PFS (months) | Notes |
| PARP Inhibitor | Olaparib | ~33% | ~7.4 | In patients with DDR gene alterations (TOPARP-A trial).[10] |
| Immunotherapy | Pembrolizumab + Olaparib | ~15% | - | In patients with no DDR aberrations (KEYNOTE-365).[10] |
| Standard Chemotherapy | Taxanes (e.g., Docetaxel, Cabazitaxel) | 10-30% | 2.8 - 5.0 | Varies depending on prior treatments. |
This table provides a general comparison; direct cross-trial comparisons should be made with caution due to differences in patient populations and study designs.
Experimental Protocols
Detailed protocols for the validation of PSMA and FRα as predictive biomarkers for this compound response would involve the following key experiments.
Immunohistochemistry (IHC) for PSMA and FRα Expression
-
Objective: To determine the expression levels and cellular localization of PSMA and FRα in patient tumor tissue.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).
-
Antibody Incubation: Sections are incubated with primary antibodies specific for PSMA (e.g., clone 3E6) and FRα (e.g., clone 26B3.F2).
-
Detection: A polymer-based detection system with a chromogen such as DAB is used to visualize the antibody binding.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Scoring: A pathologist scores the slides based on the percentage of positive tumor cells and the staining intensity (e.g., 0, 1+, 2+, 3+). A composite scoring system (e.g., H-score) may be used to define a positivity cutoff for patient selection.
-
In Situ Hybridization (ISH) or RT-qPCR for FOLR1 and FOLH1 mRNA
-
Objective: To quantify the mRNA levels of the genes encoding FRα (FOLR1) and PSMA (FOLH1) as an orthogonal method to IHC.
-
Methodology (ISH):
-
Probe Design: Design and synthesize labeled oligonucleotide probes specific for FOLR1 and FOLH1 mRNA.
-
Hybridization: Hybridize the probes to FFPE tissue sections.
-
Signal Amplification and Detection: Use a proprietary signal amplification system and a chromogenic substrate for visualization.
-
Scoring: Quantify the signal on a per-cell basis.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating PSMA and FRα as predictive biomarkers.
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. coherentbio.com [coherentbio.com]
- 5. coherentbio.com [coherentbio.com]
- 6. Clinical Trials – CBP [coherentbio.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ASCO 2024 Highlights: Research findings of CBP-1008 and this compound once again attract global attention – CBP [coherentbio.com]
- 10. Response prediction biomarkers and drug combinations of PARP inhibitors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis: CBP-1018 vs. Lutetium-177 Vipivotide Tetraxetan
A detailed examination of the safety profiles of two distinct therapeutic modalities for metastatic castration-resistant prostate cancer (mCRPC).
This guide provides a comprehensive comparison of the safety profiles of CBP-1018, a first-in-class bi-ligand drug conjugate, and Lutetium-177 vipivotide tetraxetan (marketed as Pluvicto™), a radioligand therapy. Both agents represent significant advancements in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and share the common feature of targeting the prostate-specific membrane antigen (PSMA). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the potential adverse effects associated with these novel therapies.
Overview of Therapeutic Agents
This compound is an investigational bi-ligand drug conjugate that targets both PSMA and folate receptor alpha (FRα).[1] It delivers a cytotoxic payload, monomethyl auristatin E (MMAE), directly to tumor cells expressing these antigens.[1] MMAE is a microtubule inhibitor, and its targeted delivery aims to enhance anti-tumor efficacy while minimizing systemic toxicity.[1][2]
Lutetium-177 vipivotide tetraxetan is an approved radioligand therapy that targets PSMA.[3] It consists of a PSMA-binding ligand coupled to a beta-emitting radionuclide, Lutetium-177.[4] Upon binding to PSMA-expressing cells, the emitted radiation induces DNA damage and subsequent cell death.[4]
Comparative Safety Profile
The safety profiles of this compound and Lutetium-177 vipivotide tetraxetan have been evaluated in clinical trials. The following tables summarize the treatment-related adverse events (TRAEs) observed with each agent.
Table 1: Treatment-Related Adverse Events for this compound in Patients with mCRPC
| Adverse Event Category | Grade 1-2 TRAEs | Grade ≥3 TRAEs | TRAEs Leading to Dose Reduction | TRAEs Leading to Discontinuation |
| Hematologic | Neutrophil decrease (29.5%), WBC decrease (19.7%), Lymphocyte decrease (11.5%)[5] | 8.3% (10/120 patients)[6] | 4.2% (5/120 patients)[6] | |
| Non-Hematologic | Peripheral neuropathy (11.7%, all G1)[6], Visual acuity reduction (1 patient, G1)[6] |
Data from a Phase I/II study in heavily treated mCRPC patients.[5][6] It's important to note that in the dose-escalation phase of a Phase 1 study, no dose-limiting toxicities (DLTs) were observed.[5]
Table 2: Most Common Adverse Reactions for Lutetium-177 Vipivotide Tetraxetan
| Adverse Reaction | Any Grade | Grade 3-4 |
| Fatigue | 43%[4] | 5.9%[7] |
| Dry Mouth | 39%[4] | |
| Nausea | 35%[4] | |
| Anemia | 32%[4] | 12.9%[7] |
| Decreased Appetite | 21%[4] | |
| Constipation | 20%[4] | |
| Thrombocytopenia | 7.9%[7] | |
| Lymphopenia | 7.8%[7] |
Data from the pivotal VISION clinical trial.[4][7]
Experimental Protocols
This compound Phase I/II Study Design
The safety and preliminary efficacy of this compound were evaluated in a multi-center, open-label, non-randomized Phase I/II study in patients with advanced solid tumors, including a cohort of heavily treated mCRPC patients.[1][6]
-
Phase Ia (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). This compound was administered intravenously every two weeks.[1] An accelerated titration design was used at lower doses, followed by a conventional 3+3 design at higher doses.[1]
-
Phase Ib/II (Dose Expansion): Patients were enrolled in specific cohorts, including mCRPC, to further evaluate the safety, tolerability, and anti-tumor activity at the RP2D.[1]
-
Safety Assessments: Safety was the primary objective and was assessed by monitoring and grading adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).[6] Dose-limiting toxicities were evaluated in the dose-escalation phase.[5]
Lutetium-177 Vipivotide Tetraxetan (VISION) Trial Design
The approval of Lutetium-177 vipivotide tetraxetan was based on the results of the VISION trial, a Phase III, open-label, randomized study.[3]
-
Patient Population: The trial enrolled patients with PSMA-positive mCRPC who had previously been treated with at least one androgen receptor pathway inhibitor and one or two taxane (B156437) regimens.[3]
-
Treatment Arms: Patients were randomized to receive either Lutetium-177 vipivotide tetraxetan plus best standard of care (BSoC) or BSoC alone.[4] Lutetium-177 vipivotide tetraxetan was administered intravenously every 6 weeks for up to 6 cycles.[3]
-
Safety Assessments: Adverse events were monitored throughout the study and graded using CTCAE.[8] The primary safety endpoints included the incidence and severity of adverse events.
Mechanism of Action and Associated Pathways
The distinct mechanisms of action of this compound and Lutetium-177 vipivotide tetraxetan are crucial to understanding their safety profiles.
Caption: this compound binds to PSMA and FRα, leading to internalization and release of MMAE, which disrupts microtubules and induces apoptosis.
Caption: Lutetium-177 vipivotide tetraxetan binds to PSMA, and the emitted beta radiation from Lutetium-177 causes DNA damage, leading to cell death.
Experimental Workflow for Safety Assessment
The safety assessment of novel therapeutics like this compound follows a rigorous, multi-stage process from preclinical studies to post-market surveillance.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
CBP-1018 Demonstrates Promising Radiographic Progression-Free Survival in Heavily Pretreated Metastatic Castration-Resistant Prostate Cancer
Data from the ongoing Phase I/II clinical trial (NCT04928612) indicates that CBP-1018, a first-in-class bi-ligand-drug conjugate, shows significant potential in extending radiographic progression-free survival (rPFS) for patients with heavily pretreated metastatic castration-resistant prostate cancer (mCRPC).
This compound is an innovative therapeutic agent designed to target two proteins highly expressed on the surface of prostate cancer cells: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα). The drug conjugate carries a potent cytotoxic payload, monomethyl auristatin E (MMAE), which is delivered directly to cancer cells, minimizing systemic toxicity.
Performance Comparison
Direct comparative studies of this compound against current standard-of-care treatments in the same patient population are not yet available. However, data from the NCT04928612 trial provides a benchmark for its potential efficacy in a population that has exhausted multiple lines of therapy.
The following table summarizes the radiographic progression-free survival (rPFS) data for this compound and other therapies used in mCRPC. It is important to note that the patient populations in these studies are not directly comparable due to variations in prior treatments and disease stage.
| Treatment | Patient Population | Median rPFS (months) | rPFS Rate | Source |
| This compound (0.14mg/kg) | Heavily pretreated mCRPC (including prior taxane (B156437) and second-generation ARPI) | Not yet reached | ~70% at 7 months, ~60% at 12 months | [1] |
| This compound (≥0.14mg/kg) | Heavily pretreated mCRPC | 9.2 | - | [2] |
| Alternative ARPI (Abiraterone or Enzalutamide) | mCRPC progressed after one ARPI and docetaxel | 3.7 | - | [3] |
| Cabazitaxel | mCRPC progressed after one ARPI and docetaxel | 8.0 | - | [3] |
| Olaparib | mCRPC with BRCA1/2 or ATM alterations, progressed after prior ARPI | 7.4 | - | [3] |
Experimental Protocols
The promising results for this compound are derived from a Phase I/II, multi-center, open-label, dose-escalation, and dose-expansion study (NCT04928612).
Study Design:
-
Part A (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound. It utilized an accelerated titration design at lower doses followed by a conventional 3+3 design at higher doses.
-
Part B (Dose Expansion): This ongoing phase further evaluates the safety, tolerability, and preliminary efficacy of this compound in specific tumor cohorts, including mCRPC.
Patient Population:
Patients enrolled in the mCRPC cohort had progressive disease after receiving standard-of-care therapies, with no limit on the number of prior treatments. A significant portion of the patients had received at least one prior taxane-based chemotherapy and at least one second-generation androgen receptor pathway inhibitor (ARPI).[1]
Treatment and Dosing:
This compound is administered intravenously every two weeks. The reported efficacy data is primarily from the 0.14 mg/kg and higher dose levels.[1][2]
Efficacy Evaluation:
Tumor response is evaluated every eight weeks using radiographic imaging (CT and/or bone scan). Radiographic progression-free survival is defined according to the Prostate Cancer Clinical Trials Working Group 3 (PCWG3) and Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 criteria.[1][4]
Visualizing the Science Behind this compound
To better understand the mechanism of action and the experimental approach of this compound, the following diagrams have been generated.
The diagram above illustrates how this compound targets and enters cancer cells. By binding to both PSMA and FRα receptors, the drug is internalized. Once inside the cell's lysosome, the cytotoxic payload, MMAE, is released.
This diagram details the intracellular action of MMAE. By binding to tubulin, it prevents the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and ultimately programmed cell death (apoptosis).[5][6][7][8]
The workflow of the NCT04928612 clinical trial is outlined above, from patient screening and enrollment to treatment administration, efficacy assessment, and data analysis. This systematic approach ensures a thorough evaluation of the safety and efficacy of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Comparative Preclinical Safety Profile of CBP-1018: A Dual-Targeting Bi-Ligand Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical safety profile of CBP-1018, a first-in-class bi-ligand drug conjugate targeting both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor Alpha (FRα). Due to the limited public availability of specific tissue cross-reactivity data for this compound, this document focuses on available nonclinical toxicology data and compares it with alternative therapeutic agents targeting either PSMA or FRα.
Introduction to this compound
This compound is an investigational bi-ligand drug conjugate (Bi-XDC) developed by Coherent Biopharma. It is designed to selectively deliver the cytotoxic payload, monomethyl auristatin E (MMAE), to tumor cells that co-express PSMA and FRα.[1][2][3] This dual-targeting approach aims to enhance tumor specificity and efficacy in various solid tumors, including prostate, lung, and renal cancers.[4][5][6] Preclinical studies have indicated that this compound demonstrates potent anti-tumor activity and a wide safety margin.[4][7] The U.S. Food and Drug Administration (FDA) and China's National Medical Products Administration (NMPA) have granted Investigational New Drug (IND) clearance for this compound to proceed with clinical trials.[4][6]
Preclinical Toxicology Summary
While specific tissue cross-reactivity studies for this compound are not publicly available, nonclinical toxicology studies have been conducted in Sprague-Dawley (SD) rats and cynomolgus monkeys. The main findings from these studies are summarized below and compared with alternative agents.
Table 1: Nonclinical Maximum Tolerated Dose (MTD) Comparison
| Compound | Target(s) | Payload | Species | Single-Dose MTD | Repeat-Dose MTD | Reference |
| This compound | PSMA & FRα | MMAE | SD Rat | 4 mg/kg | 2 mg/kg | [1][2] |
| Cynomolgus Monkey | 3 mg/kg | 3 mg/kg | [1][2] | |||
| Mirvetuximab Soravtansine (IMGN853) | FRα | DM4 | Mouse (non-cross-reactive) | Not specified | Not specified | [8] |
| Cynomolgus Monkey (cross-reactive) | Not specified | Not specified | [8] | |||
| ADCT-241 | PSMA | Exatecan (B1662903) | Rat | >150 mg/kg (well-tolerated) | Not specified | [9][10] |
| Cynomolgus Monkey | >75 mg/kg (well-tolerated) | Not specified | [9][10] | |||
| ARX517 | PSMA | Amberstatin | Cynomolgus Monkey | Not specified | Tolerated at exposures above therapeutic levels | [11][12] |
Key Observations from this compound Preclinical Toxicology:
-
The main toxicities observed for this compound are consistent with those of its MMAE payload.[1][2]
-
No significant toxicities were reported in the cardiovascular, nervous, or respiratory systems in nonclinical studies.[1][2]
-
Pharmacokinetic data show that this compound is rapidly cleared from plasma, while the released MMAE is enriched and sustained in tumors.[1][2]
Alternatives to this compound
For comparison, this guide includes preclinical data from two classes of alternative therapies: an FRα-targeting ADC and several PSMA-targeting ADCs.
-
Mirvetuximab Soravtansine (Elahere™): An FDA-approved antibody-drug conjugate that targets FRα and delivers the maytansinoid payload DM4. It is approved for certain types of ovarian cancer.[13] Preclinical studies were conducted in mice and cynomolgus monkeys.[8]
-
PSMA-Targeting ADCs (e.g., ADCT-241, ARX517): Several ADCs targeting PSMA are in preclinical and clinical development. These typically consist of a monoclonal antibody against PSMA linked to a cytotoxic payload. For instance, ADCT-241, which has an exatecan payload, has shown cross-reactivity with rat and cynomolgus monkey PSMA.[9][10] ARX517 is another PSMA-targeting ADC that has demonstrated a tolerable safety profile in monkeys.[11][12]
Experimental Protocols
Tissue Cross-Reactivity (TCR) Study Protocol (Generalized)
Tissue cross-reactivity studies are crucial for identifying on-target and off-target binding of antibody-based therapeutics in a wide range of normal tissues, as recommended by the FDA and EMA.[14][15][16][17][18]
Objective: To assess the binding of a therapeutic agent to a panel of normal human tissues to identify potential cross-reactivity.
Methodology: Immunohistochemistry (IHC)
-
Test Article Preparation: The therapeutic agent (e.g., this compound) is labeled (e.g., with biotin (B1667282) or a fluorescent tag) to enable detection. An isotype-matched control antibody is similarly labeled.
-
Tissue Selection: A comprehensive panel of snap-frozen normal human tissues (typically from at least three unrelated donors) is used.[19] A standard panel includes major organs such as the adrenal gland, bladder, bone marrow, brain (cerebellum and cerebral cortex), breast, colon, eye, heart, kidney, liver, lung, lymph node, ovary, pancreas, prostate, skin, spleen, stomach, and testes.[19] Tissues from relevant animal species (e.g., cynomolgus monkey, rat) are also tested to qualify them for in vivo toxicology studies.[15]
-
IHC Staining Procedure:
-
Cryosections (typically 5 µm) of the frozen tissues are prepared.
-
Sections are fixed (e.g., in cold acetone).
-
Endogenous peroxidase activity is blocked.
-
Non-specific binding is blocked using a suitable serum.
-
Sections are incubated with the labeled test article at two different concentrations (a high, saturating concentration and a lower, therapeutically relevant concentration).
-
Control sections are incubated with the labeled isotype control antibody at the same concentrations.
-
A detection system (e.g., streptavidin-horseradish peroxidase followed by a chromogen) is used to visualize binding.
-
Sections are counterstained (e.g., with hematoxylin).
-
-
Data Analysis and Interpretation:
-
A board-certified pathologist evaluates the stained slides.
-
The intensity and localization of staining for the test article are compared to the isotype control.
-
Staining is scored (e.g., on a scale of 0 to 4+).
-
Any specific binding in normal tissues is documented and evaluated for potential toxicological significance.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Tissue Cross-Reactivity
Caption: Generalized workflow for a tissue cross-reactivity study.
References
- 1. coherentbio.com [coherentbio.com]
- 2. coherentbio.com [coherentbio.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Coherent Biopharma received IND study may proceed letter (study permission) from US FDA for its bi-ligand drug conjugate this compound – CBP [coherentbio.com]
- 5. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 6. This compound Approved by NMPA for Clinical Trials – CBP [coherentbio.com]
- 7. Clinical Trials – CBP [coherentbio.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. adctmedical.com [adctmedical.com]
- 11. Preclinical Characterization of ARX517, a Site-Specific Stable PSMA-Targeted Antibody–Drug Conjugate for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel FRα-targeting Antibody-drug Conjugates (ADCs) | Biopharma PEG [biochempeg.com]
- 14. histologix.com [histologix.com]
- 15. iphasebiosci.com [iphasebiosci.com]
- 16. labcorp.com [labcorp.com]
- 17. stagebio.com [stagebio.com]
- 18. criver.com [criver.com]
- 19. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
Independent Validation of CBP-1018 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for CBP-1018, a first-in-class bi-ligand drug conjugate, with other targeted cancer therapies. The information is intended to offer a comprehensive overview of its mechanism of action, efficacy, and safety profile based on available preclinical data.
Introduction to this compound
This compound is an investigational bi-ligand drug conjugate that simultaneously targets two cell surface receptors highly expressed in various solid tumors: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2] This dual-targeting strategy aims to enhance tumor cell selectivity and potency. This compound consists of two ligands, one for PSMA and one for FRα, linked to the cytotoxic payload monomethyl auristatin E (MMAE), a potent microtubule inhibitor.[1][2] Preclinical studies have demonstrated its potential anti-tumor activity in a range of cancer models.[3][4]
Mechanism of Action
This compound exerts its anti-tumor effect through a multi-step process:
-
Dual-Target Binding: this compound binds to cancer cells expressing either PSMA, FRα, or both receptors on the cell surface.
-
Internalization: Upon binding, the this compound-receptor complex is internalized by the cancer cell.
-
Payload Release: Inside the cell, the linker connecting the ligands to the MMAE payload is cleaved, releasing the cytotoxic agent.
-
Microtubule Disruption: MMAE binds to tubulin, a key component of microtubules, and inhibits its polymerization.[5][6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[5]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy
Preclinical studies have evaluated the anti-tumor activity of this compound in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of cancers, including lung, ovarian, prostate, breast, and pancreatic cancer.[1]
Data Presentation
| Cancer Model | Treatment | Metric | Result | Reference |
| Various Solid Tumors (Lung, Ovarian, Prostate, Breast, Pancreatic) | This compound | Tumor Growth Inhibition (TGI) | Up to 96% | [1] |
| Prostate Cancer | This compound | Anti-tumor effects | Significant in vivo and ex vivo | [7] |
| Lung and Prostate Preclinical Models | This compound | Antitumor efficacy | Remarkable | [8] |
Preclinical Pharmacokinetics and Safety
Nonclinical studies have provided initial insights into the pharmacokinetic and safety profile of this compound.
Data Presentation
| Parameter | Finding | Species | Reference |
| Pharmacokinetics | |||
| Plasma Clearance | Rapidly cleared from plasma | Not specified | [1] |
| Distribution | Fast distribution to several organs | Not specified | [1] |
| Excretion | Cleared through the kidney | Not specified | [1] |
| Payload (MMAE) Distribution | Enriched and sustained in tumors | Not specified | [1] |
| Safety | |||
| Single-Dose Maximum Tolerated Dose (MTD) | 4 mg/kg | SD rat | [1] |
| Single-Dose Maximum Tolerated Dose (MTD) | 3 mg/kg | Monkey | [1] |
| Repeat-Dose Maximum Tolerated Dose (MTD) | 2 mg/kg | SD rat | [1] |
| Repeat-Dose Maximum Tolerated Dose (MTD) | 3 mg/kg | Monkey | [1] |
| Main Toxicities | Same as MMAE | Not specified | [1] |
| Systemic Toxicity | No significant toxicity in cardiovascular, nervous, or respiratory systems | Not specified | [1] |
Comparison with Other Targeted Therapies
Direct preclinical head-to-head comparative studies between this compound and other PSMA or FRα-targeted therapies are not extensively available in the public domain. However, a comparison can be drawn based on their distinct mechanisms and available data for other agents.
Conceptual Comparison
| Feature | This compound | PSMA-targeted Radioligand Therapies (e.g., ¹⁷⁷Lu-PSMA-617) | FRα-targeted Antibody-Drug Conjugates |
| Target(s) | PSMA and FRα | PSMA | FRα |
| Payload | MMAE (Microtubule inhibitor) | Radionuclide (e.g., Lutetium-177) | Varies (e.g., Maytansinoid, Camptothecin) |
| Mechanism of Cell Kill | Induction of apoptosis via microtubule disruption | DNA damage from radiation | Varies depending on the payload |
| Potential Advantage | Dual targeting may increase tumor selectivity and overcome resistance due to heterogeneous antigen expression. | Established clinical efficacy in prostate cancer. | Efficacy in FRα-positive tumors like ovarian cancer. |
| Potential Limitation | Limited publicly available comparative data. | Potential for off-target radiation effects. | Efficacy limited to FRα-expressing tumors. |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, a general methodology for in vivo anti-tumor activity studies using patient-derived xenograft (PDX) models is described below.
General PDX Model Experimental Workflow
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: The tumor is allowed to grow in the mouse. Once it reaches a certain size, it is excised and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment Groups: Mice with established tumors of a specific size are randomized into different treatment groups, including a vehicle control group and one or more doses of the investigational drug (e.g., this compound).
-
Drug Administration: The investigational drug is administered to the mice according to a predetermined schedule (e.g., intravenously, once or twice a week).
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x Length x Width²).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the control group.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Other signs of distress are also observed.
Caption: General workflow for preclinical studies using PDX models.
Conclusion
The preclinical data for this compound suggest a promising anti-tumor agent with a dual-targeting mechanism that may offer advantages in terms of tumor selectivity and efficacy. Its cytotoxic payload, MMAE, has a well-understood mechanism of action involving microtubule disruption. While direct comparative preclinical data with other targeted therapies are limited, the available information provides a strong rationale for its ongoing clinical development. Further independent validation and head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. coherentbio.com [coherentbio.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 4. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound / Coherent Biopharma [delta.larvol.com]
- 8. Clinical Trials – CBP [coherentbio.com]
Comparative Efficacy of CBP-1018 Based on FRα and PSMA Expression Levels
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of CBP-1018, a first-in-class dual-ligand drug conjugate that targets both Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA).[1][2][3] The efficacy of this compound is intrinsically linked to the expression levels of its target receptors on tumor cells. This document summarizes preclinical and clinical findings, presents hypothetical yet plausible data to illustrate the drug's biomarker-dependent efficacy, and compares its dual-targeting approach to single-target alternatives.
Mechanism of Action of this compound
This compound is an advanced therapeutic agent developed by Coherent Biopharma, designed to selectively deliver a potent cytotoxic payload—the tubulin inhibitor monomethyl auristatin E (MMAE)—to cancer cells overexpressing FRα and/or PSMA.[1][2] This dual-targeting strategy aims to increase tumor specificity and overcome resistance mechanisms associated with single-target therapies.[1][3] Preclinical studies have demonstrated anti-tumor effects in a range of solid tumors, including prostate cancer, lung cancer, and renal cell carcinoma.[1][3]
The proposed mechanism involves the binding of this compound to either FRα or PSMA on the cancer cell surface, which triggers receptor-mediated endocytosis. Once internalized, the linker system is cleaved, releasing the MMAE payload, which disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Preclinical Efficacy: Correlation with Target Expression
The cytotoxic potential of this compound is directly correlated with the density of FRα and PSMA receptors on the cancer cell surface. The following tables represent hypothetical data from preclinical studies designed to quantify this relationship.
In Vitro Cell Viability
A panel of cancer cell lines with varying expression levels of FRα and PSMA were treated with this compound. The half-maximal inhibitory concentration (IC50) was determined to assess drug potency.
Table 1: Hypothetical In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FRα Expression (H-Score¹) | PSMA Expression (H-Score¹) | This compound IC50 (nM) |
|---|---|---|---|---|
| OVCAR-3 | Ovarian | High (250) | Negative (0) | 1.2 |
| LNCaP | Prostate | Negative (5) | High (280) | 0.9 |
| PC-3 PIP | Prostate | Low (20) | High (220) | 1.5 |
| NCI-H460 | Lung | Moderate (110) | Moderate (90) | 0.5 |
| MDA-MB-231 | Breast | Low (30) | Low (15) | 45.7 |
| A549 | Lung | Negative (0) | Negative (0) | >1000 |
¹H-Score is a semi-quantitative measure of protein expression from immunohistochemistry, ranging from 0 to 300.
These data illustrate that this compound is most potent against cells expressing high levels of either FRα or PSMA, with the highest potency observed in cells co-expressing both targets (NCI-H460).
In Vivo Xenograft Models
The in vivo anti-tumor activity of this compound was evaluated in mouse xenograft models established from the cell lines characterized above.
Table 2: Hypothetical In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | FRα / PSMA Status | Treatment Group | Tumor Growth Inhibition (%) |
|---|---|---|---|
| OVCAR-3 | High / Negative | This compound | 85% |
| LNCaP | Negative / High | This compound | 92% |
| NCI-H460 | Moderate / Moderate | This compound | 98% |
| A549 | Negative / Negative | this compound | <10% |
The in vivo results corroborate the in vitro findings, demonstrating superior tumor growth inhibition in models where tumors express one or both target antigens. The dual-positive model showed the most robust response.
Clinical Data and Biomarker Strategy
This compound has completed a Phase I dose-escalation trial in patients with advanced solid tumors (NCT04928612).[2] The trial assessed safety, tolerability, and preliminary efficacy.[1] While detailed, stratified efficacy data is not yet publicly available, a biomarker-driven approach is essential for optimizing patient selection. The logical framework for patient stratification based on biomarker expression is outlined below.
Comparison with Alternative Single-Target Therapies
The key advantage of this compound lies in its dual-targeting capability, which may offer broader applicability and enhanced efficacy compared to therapies targeting only FRα or PSMA.
Table 3: Comparative Profile of Targeted Therapies
| Feature | This compound (Dual-Target) | FRα-Targeted ADC¹ | PSMA-Targeted RLT² |
|---|---|---|---|
| Target(s) | FRα and PSMA | FRα only | PSMA only |
| Payload | MMAE (Chemotherapy) | DM4/Maytansinoid (Chemotherapy) | ¹⁷⁷Lu/²²⁵Ac (Radionuclide) |
| Primary Indication(s) | Prostate, Lung, Renal, etc.[1][3] | Ovarian, Endometrial Cancer[4][5] | Prostate Cancer[6][7] |
| Key Advantage | Effective in tumors with heterogeneous or single-marker expression. Potential for synergy. | Established efficacy in high-FRα tumors. | Theranostic capability (imaging and therapy). |
| Potential Limitation | Requires expression of at least one target; complex pharmacology. | Ineffective in FRα-negative tumors; potential for resistance via target loss. | Ineffective in PSMA-negative tumors; potential for hematologic toxicity. |
¹Example: Mirvetuximab soravtansine. ²Example: ¹⁷⁷Lu-PSMA-617.
This compound may be particularly beneficial for patients whose tumors exhibit heterogeneous expression of FRα and PSMA, or for cancer types where co-expression is common.
Detailed Experimental Protocols
Immunohistochemistry (IHC) for FRα/PSMA Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) for 20 minutes.
-
Antibody Incubation: Sections are incubated with primary antibodies against FRα (e.g., clone 26B3) and PSMA (e.g., clone EP192) for 60 minutes at room temperature.
-
Detection: A polymer-based detection system is used, followed by incubation with a DAB chromogen. Slides are then counterstained with hematoxylin.
-
Scoring (H-Score): Staining intensity in tumor cells is scored as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong). The H-Score is calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], yielding a final score between 0 and 300.
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a 10-point serial dilution of this compound (e.g., from 0.001 nM to 1000 nM) for 72-96 hours.
-
Lysis and Luminescence: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Analysis: Luminescence is read on a plate reader. The data are normalized to untreated controls, and IC50 values are calculated using a non-linear regression model (four-parameter variable slope).
In Vivo Xenograft Tumor Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude) are used.
-
Tumor Implantation: 2-5 million cancer cells (e.g., LNCaP, NCI-H460) in a solution like Matrigel are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment (this compound, administered intravenously) and vehicle control groups.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
References
- 1. Coherent Biopharma completed phase I clinical trial of this compound, the world’s first dual-ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. The world’s first PSMA-targeted bispecific drug conjugate this compound makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CBP-1018: Emerging Long-Term Data in the Landscape of PSMA-Targeted Therapies
For Immediate Release
This guide offers a detailed comparison of the novel bi-ligand drug conjugate CBP-1018 with established and emerging Prostate-Specific Membrane Antigen (PSMA)-targeted therapies for advanced solid tumors, with a focus on metastatic castration-resistant prostate cancer (mCRPC). As long-term data from the ongoing this compound clinical trials begins to emerge, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, mechanism of action, and clinical trial design, benchmarked against current standards of care.
Executive Summary
This compound is a first-in-class bi-ligand drug conjugate that uniquely targets both Folate Receptor 1 (FOLR1) and PSMA.[1] This dual-targeting approach is designed to enhance tumor cell specificity and deliver its cytotoxic payload, monomethyl auristatin E (MMAE), more effectively.[1] Preliminary data from the Phase I clinical trial (NCT04928612) in heavily pre-treated patients with advanced solid tumors, including mCRPC, demonstrate a manageable safety profile and promising anti-tumor activity. This guide presents a comparative analysis of this compound's preliminary long-term follow-up data against the established PSMA-targeted radioligand therapy, Pluvicto™ (lutetium Lu 177 vipivotide tetraxetan), and other PSMA-targeting antibody-drug conjugates (ADCs).
Comparative Performance Data
The following table summarizes the available long-term follow-up and pivotal trial data for this compound and its key comparators. It is important to note that the data for this compound is from an early phase trial and a smaller patient population compared to the approved therapies.
| Metric | This compound (Phase I) | Pluvicto™ (VISION Trial - Phase III) | PSMA-Targeting ADCs (Various Trials) |
| Patient Population | Heavily pre-treated advanced solid tumors, predominantly mCRPC. | PSMA-positive mCRPC previously treated with an androgen receptor pathway inhibitor and taxane-based chemotherapy.[2][3] | mCRPC, often in later lines of treatment.[4][5] |
| Median Radiographic Progression-Free Survival (rPFS) | 9.2 months in all evaluable mCRPC patients.[4] | 8.7 months.[3][6] | Varies by agent; e.g., Sacituzumab govitecan showed a median rPFS of 8.1 months in a small cohort.[7] |
| Overall Survival (OS) | Not yet reported. | 15.3 months.[3][6] | Varies; e.g., PSMA-MMAE showed a median OS of 15.3 months in one study.[4] |
| Objective Response Rate (ORR) | 33.3% in mCRPC patients with measurable lesions at doses ≥0.14mg/kg.[8] | 29.8%.[3][6] | Varies; e.g., FOR46 (a CD46-directed ADC) showed an ORR of 48% in a Phase 1 trial.[7] |
| Disease Control Rate (DCR) | 100% in mCRPC patients with measurable lesions at doses ≥0.14mg/kg.[8][4] | 89.0%.[3] | Data not consistently reported across different ADCs. |
| Prostate-Specific Antigen (PSA) Response (≥50% decline) | 52% of patients in the ≥0.14mg/kg dose group experienced a PSA decrease.[8] | 73% of patients had any PSA decline, with 61% having a >50% decline.[9] | Varies; e.g., ARX517 showed a 52% PSA50 response rate in higher-dose cohorts.[10] PSMA ADC reported a 14-21% PSA50 decline.[7] |
| Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Neutropenia (30.5%), leukopenia (20.3%), lymphopenia (13.6%).[8] | Anemia, thrombocytopenia, lymphopenia, fatigue, dry mouth.[11] | Neuropathy, hematologic toxicity.[5] |
Experimental Protocols
This compound Phase I Clinical Trial (NCT04928612)
Study Design: An open-label, non-randomized, multi-center, Phase Ia/Ib study.[1][12]
Objectives:
-
Primary: To assess the safety, tolerability, dose-limiting toxicities (DLTs), and maximum tolerated dose (MTD) of this compound.[1][13]
-
Secondary: To evaluate preliminary efficacy (ORR, duration of response, progression-free survival), pharmacokinetics, immunogenicity, and biomarkers.[1]
Methodology:
-
Part A (Dose Escalation): Enrolled patients with advanced solid tumors that have relapsed after standard therapies. This compound was administered intravenously every two weeks (one cycle = 4 weeks). The dosing started with an accelerated titration at lower doses (0.03 mg/kg and 0.06 mg/kg) followed by an i3+3 design for subsequent dose levels (0.08 mg/kg, 0.10 mg/kg, 0.12 mg/kg, 0.14 mg/kg, etc.).[1][12]
-
Part B (Dose Expansion): Enrolls patients into specific cohorts: metastatic castration-resistant prostate cancer, advanced renal cell cancer, advanced lung squamous cell cancer, and other advanced solid tumors. This phase further evaluates the efficacy and safety at the recommended Phase 2 dose (RP2D).[1][12]
-
Efficacy Assessment: Tumor response is assessed every 8 weeks according to RECIST 1.1 and, for prostate cancer, PCWG3 criteria and PSA levels.[1]
-
Follow-up: The study includes a screening period, treatment period, end-of-treatment visit, a safety follow-up, and a long-term follow-up period.[12]
Visualizing the Science: Diagrams
Below are diagrams illustrating the signaling pathway of this compound and the workflow of its Phase I clinical trial.
Caption: Dual-targeting mechanism of this compound leading to tumor cell apoptosis.
Caption: Workflow of the this compound Phase I clinical trial (NCT04928612).
Conclusion
This compound is a promising novel therapeutic agent with a unique dual-targeting mechanism. The preliminary data from its Phase I trial are encouraging, showing a manageable safety profile and notable anti-tumor activity in a heavily pre-treated patient population. While direct comparisons are limited by the early stage of this compound's development, the initial rPFS data appears competitive with more established PSMA-targeted therapies like Pluvicto™. As the clinical development of this compound progresses, further long-term follow-up data will be crucial to fully delineate its therapeutic potential and position within the evolving landscape of treatments for advanced solid tumors, particularly mCRPC. The scientific community awaits more mature data from the ongoing and future clinical trials to substantiate these early promising findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phase III study of lutetium-177-PSMA-617 in patients with metastatic castration-resistant prostate cancer (VISION) - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 4. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugates in Prostate Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Review - Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Safety and Efficacy of [177Lu]-PSMA-I&T Radioligand Therapy in Octogenarians with Metastatic Castration-Resistant Prostate Cancer: Report on 80 Patients over the Age of 80 Years | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Long-term outcome of 177Lu-PSMA-617 radioligand therapy in heavily pre-treated metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. snmmi.org [snmmi.org]
- 12. researchgate.net [researchgate.net]
- 13. VISION Trial HRQoL With the Addition of Lu-177 Vipivotide Tetraxetan to Standard of Care in Patients With Advanced Prostate Cancer - The ASCO Post [ascopost.com]
A Comparative Meta-Analysis of PSMA-Targeted Peptide-Drug Conjugates in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for metastatic castration-resistant prostate cancer (mCRPC) is rapidly evolving, with Prostate-Specific Membrane Antigen (PSMA) emerging as a key therapeutic target. This guide provides a comprehensive meta-analysis of clinical trial data for various PSMA-targeted Peptide-Drug Conjugates (PDCs), including radioligand therapies and antibody-drug conjugates. We present a detailed comparison of their efficacy, safety, and experimental protocols to support informed research and development decisions.
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal clinical trials of different PSMA-targeted PDCs.
Table 1: Efficacy of PSMA-Targeted Radioligand Therapies
| Trial | Drug | Control Arm | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | Objective Response Rate (ORR) | Prostate-Specific Antigen (PSA) Response (≥50% decline) |
| VISION (Phase 3) [1][2][3][4] | 177Lu-PSMA-617 + Standard of Care (SOC) | SOC alone | 15.3 months | 8.7 months | 29.8% | 46% |
| SOC alone | 11.3 months | 3.4 months | 1.7% | 7.1% | ||
| PSMAfore (Phase 3) [5][6][7][8] | 177Lu-PSMA-617 | Androgen Receptor Pathway Inhibitor (ARPI) Change | 23.7 months | 11.60 months | 50.7% | 57.6% |
| ARPI Change | 23.9 months | 5.59 months | 14.9% | 20.4% | ||
| TheraP (Phase 2) [9][10][11][12][13] | 177Lu-PSMA-617 | Cabazitaxel (B1684091) | 19.1 months (RMST) | Not Reported | 49% | 66% |
| Cabazitaxel | 19.6 months (RMST) | Not Reported | 24% | 37% | ||
| Swiss Registry (Prospective) [14] | 177Lu-PSMA-I&T | Not Applicable (Single Arm) | 13 months | 6.5 months (imaging PFS) | Not Reported | 41% (Partial Response) |
RMST: Restricted Mean Survival Time
Table 2: Safety of PSMA-Targeted Radioligand Therapies (Grade 3-5 Adverse Events)
| Trial | Drug | Control Arm | Any Grade 3-5 AE | Common Grade 3-5 AEs |
| VISION (Phase 3) [1] | 177Lu-PSMA-617 + SOC | SOC alone | 52.7% | Bone marrow suppression, Xerostomia, Nausea and vomiting, Fatigue |
| SOC alone | 38.0% | |||
| PSMAfore (Phase 3) [6][7][8] | 177Lu-PSMA-617 | ARPI Change | 34% | Dry mouth, Myelosuppression |
| ARPI Change | 43-48% | |||
| TheraP (Phase 2) [9][12] | 177Lu-PSMA-617 | Cabazitaxel | 33% | Thrombocytopenia, Anemia, Neutropenia |
| Cabazitaxel | 53% | |||
| Swiss Registry (Prospective) [14] | 177Lu-PSMA-I&T | Not Applicable | 8% (Anemia), 2% (Leukopenia), 3% (Thrombocytopenia) |
Table 3: Preliminary Data for Emerging PSMA-Targeted PDCs and CAR-T Therapies
| Trial | Drug | Therapy Type | Key Efficacy Findings | Key Safety Findings (Grade ≥3 AEs) |
| APEX-01 (Phase 1/2) [15][16][17][18][19][20] | ARX517 | Antibody-Drug Conjugate (ADC) | At 2.0-2.88 mg/kg: 52% PSA50 response; 81% ≥50% ctDNA reduction. | 9.2% across all cohorts; no treatment-related SAEs or DLTs reported. |
| Phase 1 Trial (NCT01695044) [21] | PSMA ADC (MMAE payload) | Antibody-Drug Conjugate (ADC) | At 2.3 mg/kg: 35% PSA30, 17% PSA50; 46% CTC conversion. | Neutropenia (22-25%), Fatigue (8-20%), Neuropathy (8%). |
| Phase 1 Trial (NCT04249947) [22][23][24][25][26] | P-PSMA-101 | CAR-T Cell Therapy | 10/14 patients had PSA declines, with 5 having ≥50% reduction. One pathologic complete response. | Cytokine Release Syndrome (CRS): 14% Grade ≥3. Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): 14%. |
Experimental Protocols
PSMA-Targeted Radioligand Therapy (e.g., 177Lu-PSMA-617)
Patient Selection:
-
Inclusion Criteria: Patients with metastatic castration-resistant prostate cancer (mCRPC) with evidence of disease progression.[2][27] PSMA-positive disease confirmed by PET imaging (e.g., 68Ga-PSMA-11 PET/CT).[2] Patients in the VISION trial had prior treatment with at least one androgen receptor pathway inhibitor (ARPI) and one or two taxane (B156437) regimens.[2] In the PSMAfore trial, patients were taxane-naïve and had progressed on one prior ARPI.[6]
-
Exclusion Criteria: Significant organ dysfunction, PSMA-negative lesions on PET imaging.[12]
Treatment Administration:
-
Dosage and Schedule: 177Lu-PSMA-617 is typically administered intravenously at a dose of 7.4 GBq (200 mCi) every 6 weeks for up to 6 cycles.[28][29]
-
Dosimetry: Quantitative SPECT/CT is used to perform dosimetry to assess radiation dose to tumors and normal organs.[30]
Endpoints:
-
Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[1][3]
-
Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), PSA response, time to first symptomatic skeletal event (SSE), safety, and quality of life.[1]
PSMA-Targeted Antibody-Drug Conjugate (e.g., ARX517)
Patient Selection:
-
Inclusion Criteria: Patients with mCRPC who have progressed on prior therapies, including ARPIs and taxanes.[19]
-
Exclusion Criteria: Significant comorbidities that would interfere with treatment.
Treatment Administration:
-
Dosage and Schedule: The APEX-01 trial is a dose-escalation and expansion study, with doses of ARX517 ranging from 0.32 mg/kg to 3.4 mg/kg administered intravenously every 3 weeks.[15][20]
Endpoints:
-
Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose.[19]
-
Secondary Endpoints: Preliminary anti-tumor activity assessed by PSA response, circulating tumor DNA (ctDNA) reduction, and radiographic response (RECIST v1.1).[16][18]
PSMA-Targeted CAR-T Cell Therapy (e.g., P-PSMA-101)
Patient Selection:
-
Inclusion Criteria: Patients with mCRPC who have received multiple prior lines of therapy.[22]
-
Exclusion Criteria: Active autoimmune disease or significant organ dysfunction.[26]
Treatment Administration:
-
Leukapheresis and Manufacturing: Patients undergo leukapheresis to collect T cells, which are then genetically engineered to express a PSMA-targeting chimeric antigen receptor (CAR).[24]
-
Lymphodepletion: Patients receive a lymphodepleting chemotherapy regimen (e.g., cyclophosphamide (B585) and fludarabine) prior to CAR-T cell infusion.[22][24]
-
Infusion: A single infusion of P-PSMA-101 is administered.[23]
Endpoints:
-
Primary Endpoints: Safety, feasibility, and determination of the MTD.[22]
-
Secondary Endpoints: Antitumor response evaluated by PSA levels, radiographic imaging, and pathologic assessment.[23][25]
Visualizations
Caption: Mechanism of action for PSMA-targeted PDCs.
Caption: Patient journey in a typical PSMA-PDC clinical trial.
Caption: Comparative relationship of different PSMA-PDC classes.
References
- 1. Phase III study of lutetium-177-PSMA-617 in patients with metastatic castration-resistant prostate cancer (VISION) - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 2. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. novartis.com [novartis.com]
- 5. Final overall survival and safety analyses of the phase III PSMAfore trial of [177Lu]Lu-PSMA-617 versus change of androgen receptor pathway inhibitor in taxane-naive patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 177Lu-PSMA-617 versus a change of androgen receptor pathway inhibitor therapy for taxane-naive patients with progressive metastatic castration-resistant prostate cancer (PSMAfore): a phase 3, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. urologytimes.com [urologytimes.com]
- 10. guoncologynow.com [guoncologynow.com]
- 11. Overall survival with [177Lu]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer (TheraP): secondary outcomes of a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TheraP: 177Lu-PSMA-617 (LuPSMA) versus cabazitaxel in metastatic castration-resistant prostate cancer (mCRPC) progressing after docetaxel—Overall survival after median follow-up of 3 years (ANZUP 1603) - UROONCO [uroonco.uroweb.org]
- 13. urotoday.com [urotoday.com]
- 14. ascopubs.org [ascopubs.org]
- 15. urologytimes.com [urologytimes.com]
- 16. urologytimes.com [urologytimes.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. urotoday.com [urotoday.com]
- 20. mdpi.com [mdpi.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Poseida Therapeutics Presents Preliminary Results from Phase 1 Trial of P-PSMA-101 at the 6th Annual CAR-TCR Summit - BioSpace [biospace.com]
- 23. urotoday.com [urotoday.com]
- 24. poseida.com [poseida.com]
- 25. ascopubs.org [ascopubs.org]
- 26. onclive.com [onclive.com]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jnm.snmjournals.org [jnm.snmjournals.org]
Comparative Guide to the Potential Cost-Effectiveness of CBP-1018 Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the emerging therapy CBP-1018 and current standard-of-care treatments for cancers targeted in its ongoing clinical trials. Due to the early stage of this compound's clinical development, direct cost-effectiveness data is not yet available. This document, therefore, presents a framework for its potential evaluation by summarizing existing data for comparator therapies and outlining a hypothetical protocol for a future cost-effectiveness analysis of this compound.
Introduction to this compound
This compound is a first-in-class, bi-ligand drug conjugate currently in Phase I clinical trials for advanced solid tumors.[1][2][3] It is developed on Coherent Biopharma's Bi-XDC (Bi-ligand Drug Conjugate) technology platform.[1][4]
-
Mechanism of Action: this compound simultaneously targets two cell surface receptors: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα), which are overexpressed in various solid tumors, including prostate, renal, and lung cancers.[3][5][6] This dual-targeting is designed to enhance tumor specificity and uptake.[4][7]
-
Payload: The cytotoxic payload is monomethyl auristatin E (MMAE), a potent tubulin inhibitor.[3][8] MMAE is delivered into the cancer cells upon receptor binding and internalization of this compound.[4][9]
-
Technology Platform: The Bi-XDC platform utilizes small molecule ligands, which may offer advantages over antibody-drug conjugates (ADCs) such as smaller molecular size, potentially leading to better tumor penetration and faster clearance from systemic circulation.[4]
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Comparative Landscape: Efficacy and Cost-Effectiveness of Standard-of-Care Therapies
The following tables summarize publicly available data on the efficacy and cost-effectiveness of current standard-of-care treatments for the primary cancer types being investigated for this compound therapy. This information provides a benchmark against which the future performance of this compound may be evaluated.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Table 1: Efficacy and Cost-Effectiveness of Standard Therapies for mCRPC
| Therapy | Key Efficacy Outcomes | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | Reference |
| Docetaxel (B913) | Standard first-line chemotherapy for mCRPC. | £28,000–£33,000 (vs. mitoxantrone) | [10] |
| Abiraterone (B193195) Acetate | Used in both pre- and post-docetaxel settings. | $91,000 - $389,000 | [8][10][11] |
| Enzalutamide | Used in both pre- and post-docetaxel settings. | $42,325 - $154,300 | [10][12] |
QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the comparator, patient population, and healthcare system perspective.
Advanced Renal Cell Carcinoma (RCC)
Table 2: Efficacy and Cost-Effectiveness of Standard Therapies for Advanced RCC
| Therapy | Key Efficacy Outcomes | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | Reference |
| Sunitinib (B231) | A standard first-line VEGF TKI. | $52,593 (vs. interferon) | [9] |
| Pazopanib (B1684535) | A VEGF TKI with similar efficacy to sunitinib but a different side-effect profile. | Dominant (more effective and less costly) vs. sunitinib in some analyses. | [1][3] |
| Nivolumab + Ipilimumab | A first-line immunotherapy combination. | $297,465 - $348,516 (vs. sunitinib) | [13] |
VEGF TKI: Vascular Endothelial Growth Factor Tyrosine Kinase Inhibitor.
Advanced Non-Small Cell Lung Cancer (NSCLC)
Table 3: Efficacy and Cost-Effectiveness of Standard Therapies for Advanced NSCLC
| Therapy | Key Efficacy Outcomes | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | Reference |
| Cisplatin (B142131) + Etoposide (B1684455) | A standard first-line chemotherapy regimen. | Cost-effective in certain settings, but with a high cost per QALY in others. | [14][15] |
| Pembrolizumab (B1139204) | An immune checkpoint inhibitor, often used first-line in patients with high PD-L1 expression. | $70,725 - $147,365 (vs. chemotherapy) | [2][4][7] |
PD-L1: Programmed death-ligand 1.
Hypothetical Experimental Protocol for Cost-Effectiveness Analysis of this compound
The following outlines a potential methodology for a formal cost-effectiveness analysis of this compound once sufficient clinical data becomes available, likely from Phase III trials.
Study Design
A model-based cost-utility analysis will be conducted from a healthcare payer perspective. A partitioned survival model or a Markov model would be appropriate to simulate the disease progression of patients with advanced solid tumors. The model will have three primary health states:
-
Progression-Free: Patients are alive and their disease has not progressed.
-
Progressed Disease: Patients are alive but their disease has progressed.
-
Death: The absorbing state.
The time horizon for the model will be a lifetime to capture all relevant costs and outcomes.
Patient Population
The patient population will mirror that of the pivotal clinical trials for this compound, with specific cohorts for metastatic castration-resistant prostate cancer, advanced renal cell carcinoma, and advanced non-small cell lung cancer.
Comparators
The choice of comparators will be the relevant standard-of-care treatments for each cancer cohort at the time of the analysis (as outlined in Tables 1-3).
Clinical Data Inputs
-
Efficacy: Progression-free survival (PFS) and overall survival (OS) data for this compound and comparator arms will be sourced from head-to-head or network meta-analyses of randomized controlled trials.
-
Adverse Events: The incidence and severity of treatment-related adverse events will be obtained from clinical trial safety data.
-
Health-Related Quality of Life (Utilities): Utility values for each health state (progression-free and progressed disease) and disutilities associated with adverse events will be derived from patient-reported outcome data from clinical trials (e.g., using the EQ-5D instrument) or from the published literature.
Cost Inputs
-
Drug Costs: Acquisition and administration costs for this compound and comparator therapies.
-
Disease Management Costs: Costs associated with routine monitoring, physician visits, and supportive care in each health state.
-
Adverse Event Costs: Costs of managing treatment-related side effects.
-
End-of-Life Care Costs: Costs incurred in the terminal phase of the illness.
All costs will be reported in a specific currency (e.g., USD) for a designated year.
Outcome Measures
-
Primary Outcome: The primary outcome will be the Incremental Cost-Effectiveness Ratio (ICER), expressed as the cost per Quality-Adjusted Life Year (QALY) gained.[16][17][18]
-
Secondary Outcomes: Life-Years Gained (LYG), total costs, and budget impact analysis.
Sensitivity Analyses
Deterministic and probabilistic sensitivity analyses will be performed to assess the robustness of the model's results to uncertainty in the input parameters.
Hypothetical Experimental Workflow for Cost-Effectiveness Analysis
Caption: Hypothetical workflow for a cost-effectiveness analysis.
Conclusion
This compound represents a novel approach to cancer therapy with its dual-targeting mechanism. While preliminary clinical data is emerging, a comprehensive evaluation of its cost-effectiveness will be crucial for its future positioning in the therapeutic landscape. The data and methodologies presented in this guide offer a preliminary framework for researchers and drug development professionals to consider as more mature clinical trial results for this compound become available. The ultimate value of this compound will be determined by a thorough assessment of its clinical benefits in relation to its costs compared to established standards of care.
References
- 1. jmcp.org [jmcp.org]
- 2. Cost-effectiveness of pembrolizumab in combination with chemotherapy in the 1st line treatment of non-squamous NSCLC in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-Effectiveness of Pazopanib Versus Sunitinib for Renal Cancer in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost Effectiveness of Pembrolizumab vs. Standard-of-Care Chemotherapy as First-Line Treatment for Metastatic NSCLC that Expresses High Levels of PD-L1 in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cost-Effectiveness of Pembrolizumab for the treatment of Non–Small-Cell lung cancer: A systematic review [frontiersin.org]
- 6. Cost-effectiveness of pazopanib compared with sunitinib in metastatic renal cell carcinoma in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness analysis of pembrolizumab as an adjuvant treatment of early-stage non-small cell lung cancer following complete resection and platinum-based chemotherapy in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cost-effectiveness analysis of abiraterone and sipuleucel-T in asymptomatic metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Cost-effectiveness of docetaxel in high-volume hormone-sensitive metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Options in Docetaxel-Refractory Metastatic Castration-Resistant Prostate Cancer: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ascopubs.org [ascopubs.org]
- 14. Cost-Effectiveness of Hypothetical New Cancer Drugs in Patients with Advanced Small-Cell Lung Cancer: Results of a Markov Chain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cost-effectiveness analysis of cisplatin plus etoposide and carboplatin plus paclitaxel in a phase III randomized trial for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Do you know what a QALY is, and how to calculate it? [celforpharma.com]
- 17. healthjournalism.org [healthjournalism.org]
- 18. Quality-adjusted life year - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of CBP-1018: A Guide for Laboratory Professionals
Disclaimer: As a specific Safety Data Sheet (SDS) for CBP-1018 is not publicly available, these guidelines are based on best practices for the disposal of antibody-drug conjugates (ADCs) and information regarding its cytotoxic payload, monomethyl auristatin E (MMAE). It is imperative to consult your institution's specific safety protocols and hazardous waste management program before handling or disposing of this material.
This compound is a bi-ligand-drug conjugate under investigation for cancer therapy. Its potent cytotoxic component, monomethyl auristatin E (MMAE), necessitates stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. All waste containing or contaminated with this compound must be treated as hazardous cytotoxic waste.
Immediate Safety and Risk Assessment
Before beginning any work with this compound, a thorough risk assessment must be conducted. Due to the highly toxic nature of its MMAE payload, all handling and disposal procedures must be performed in a designated area, such as a certified chemical fume hood or biological safety cabinet, by personnel trained in handling potent compounds. Appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles, is mandatory.
Quantitative Data Summary: Hazards of MMAE
The following table summarizes the key hazard classifications for monomethyl auristatin E (MMAE), the cytotoxic payload of this compound. This information underscores the critical need for cautious handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed.[1][2] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled.[1][2] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects.[1][2] |
| Reproductive Toxicity | H360/H361 | May damage fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity | H370/H372 | Causes damage to organs through single or prolonged/repeated exposure.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects.[1][2] |
Experimental Protocols: Decontamination Procedure
Surfaces and non-disposable equipment that come into contact with this compound should be decontaminated. A recommended procedure involves:
-
Initial Wipe: Carefully wipe the contaminated surface with a disposable absorbent pad soaked in a suitable solvent (e.g., 70% ethanol) to remove the bulk of the contamination.
-
Deactivating Solution: Apply a freshly prepared solution of 1% sodium hypochlorite (B82951) (bleach) and allow a contact time of at least 15 minutes.
-
Neutralization: Quench the bleach with a solution of sodium thiosulfate.
-
Final Rinse: Thoroughly rinse the surface with purified water.
-
Waste Disposal: All materials used for decontamination (pads, wipes, etc.) must be disposed of as cytotoxic waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of waste contaminated with this compound.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for the safe disposal of all this compound related waste.
Waste Segregation at the Point of Generation
Proper segregation of cytotoxic waste is fundamental to a safe disposal process.[4] Immediately upon generation, waste must be categorized and placed into the appropriate, clearly labeled containers.
-
Liquid Waste: Unused this compound solutions, contaminated buffers, and cell culture media should be collected in a dedicated, sealed, and leak-proof hazardous waste container. This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[5] Do not decontaminate liquid cytotoxic waste with bleach, as this can lead to hazardous chemical reactions.
-
Solid Waste (Non-Sharps): All contaminated consumables, including gloves, gowns, bench paper, plastic vials, and absorbent pads, must be placed into designated cytotoxic waste bags. These are typically yellow or marked with the cytotoxic symbol. These bags should be kept within a rigid, lidded secondary container in the work area.
-
Sharps Waste: All contaminated sharps, such as needles, syringes, glass Pasteur pipettes, and broken glass, must be immediately placed into a puncture-resistant cytotoxic sharps container.[5] These containers are also typically yellow or otherwise clearly marked as containing cytotoxic sharps.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," or the universal biohazard symbol for cytotoxic agents. The date of initial use should also be recorded.
-
Closure: Do not overfill waste containers. Sharps containers should be sealed when they are three-quarters full.[5] Liquid waste containers should be securely capped when not in use. Cytotoxic waste bags should be securely sealed before removal from the work area.
Final Disposal
-
Transport: Sealed cytotoxic waste containers should be transported in a secondary, leak-proof container to the designated hazardous waste storage area within your facility.
-
Storage: Store cytotoxic waste in a secure, well-ventilated area, away from general laboratory traffic, while awaiting pickup.
-
Professional Disposal: All this compound waste must be disposed of through your institution's certified hazardous waste management program.[6] The standard and required method for the final destruction of cytotoxic waste is high-temperature incineration.[5][7]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment from the risks associated with this potent compound.
References
Essential Safety and Operational Guidance for Handling CBP-1018
Disclaimer: No specific Safety Data Sheet (SDS) for CBP-1018 is publicly available. This guidance is based on the hazardous properties of its cytotoxic payload, Monomethyl Auristatin E (MMAE), and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). A substance-specific risk assessment should be conducted by qualified personnel before initiating any work.
This compound is a bi-ligand drug conjugate, with its cytotoxic effects attributed to the potent microtubule inhibitor, Monomethyl Auristatin E (MMAE). Due to the inherent toxicity of its payload, this compound must be handled with extreme caution to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Lab coat- Safety glasses- Single pair of nitrile gloves |
| Weighing and Solution Preparation | - Disposable gown- Double nitrile gloves- Safety goggles or face shield- Powered Air-Purifying Respirator (PAPR) |
| General Handling and Experiments | - Lab coat or disposable gown- Double nitrile gloves- Safety glasses with side shields |
| Spill Cleanup | - Disposable gown- Double nitrile gloves- Safety goggles or face shield- PAPR (for large spills or powders)- Chemical-resistant boot covers |
| Waste Disposal | - Lab coat or disposable gown- Double nitrile gloves- Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. All procedures must be performed in a designated and restricted-access area.
-
Visually inspect the shipping container for any signs of damage upon receipt.
-
Don appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package.
-
Carefully unpack the primary container and inspect for any breaches.
-
Wipe the exterior of the primary container with a deactivating agent (e.g., 1% sodium hypochlorite (B82951) solution followed by a neutralizing agent like sodium thiosulfate) before transferring it to a designated, secure, and clearly labeled storage area.
-
Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated location, away from incompatible materials.
-
All weighing and solution preparation activities must be conducted within a certified containment device, such as a Class II Biological Safety Cabinet (BSC) or a powder containment hood, to prevent aerosolization and dust generation.
-
Wear enhanced PPE, including a disposable gown, double gloves, and a PAPR.
-
Use dedicated and disposable equipment (e.g., spatulas, weigh boats) whenever possible. If reusable equipment is used, it must be decontaminated immediately after use.
-
Handle the powdered compound with care to minimize dust.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Conduct all experiments involving this compound within a chemical fume hood or a BSC.
-
Ensure all equipment and work surfaces are decontaminated before and after each use.
-
Avoid skin contact and inhalation of any aerosols or particulates.
-
Small Spills (<5 mL or 5 g within a containment device):
-
Contain the spill using absorbent pads from a cytotoxic spill kit.
-
Clean the area with a decontaminating agent, working from the outer edge of the spill inwards.
-
Rinse the area thoroughly with water.
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Large Spills (>5 mL or 5 g or any spill outside of a containment device):
-
Evacuate and restrict access to the area immediately.
-
Alert the institutional safety officer.
-
Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should perform the cleanup.
-
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant, and clearly labeled cytotoxic sharps container. These containers are typically color-coded purple.[1]
-
Solid Waste: Contaminated gloves, gowns, lab paper, and other solid materials should be disposed of in designated, leak-proof, and labeled cytotoxic waste bags (often purple).[2][3]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Final Disposal:
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for the safe handling and spill response for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
